Clk-IN-T3N
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C37H47N5O2 |
|---|---|
Molekulargewicht |
593.8 g/mol |
IUPAC-Name |
N-[6-(3,5-ditert-butylphenyl)imidazo[1,2-a]pyridin-2-yl]-4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C37H47N5O2/c1-35(2,3)29-20-27(21-30(22-29)36(4,5)6)26-12-15-32-38-31(24-42(32)23-26)39-33(43)25-10-13-28(14-11-25)37(7,8)34(44)41-18-16-40(9)17-19-41/h10-15,20-24H,16-19H2,1-9H3,(H,39,43) |
InChI-Schlüssel |
BNTGVINQADRYBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CN3C=C(N=C3C=C2)NC(=O)C4=CC=C(C=C4)C(C)(C)C(=O)N5CCN(CC5)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
CLK-IN-T3 Mechanism of Action in Alternative Splicing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The regulation of alternative splicing is a critical cellular process, and its dysregulation is a hallmark of numerous diseases, including cancer. Cdc2-like kinases (CLKs) have emerged as pivotal regulators of this process through their phosphorylation of serine/arginine-rich (SR) proteins. Small molecule inhibitors targeting CLKs have shown significant therapeutic potential by modulating alternative splicing. This technical guide provides an in-depth overview of the mechanism of action of CLK-IN-T3, a potent and selective pan-CLK inhibitor. We will delve into its molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its activity. This document is intended to be a comprehensive resource for researchers and drug development professionals working in the fields of oncology, molecular biology, and medicinal chemistry.
Core Mechanism of Action
CLK-IN-T3 exerts its biological effects by directly inhibiting the kinase activity of the CLK family of proteins (CLK1, CLK2, CLK3, and CLK4).[1][2] CLKs are dual-specificity kinases that phosphorylate SR proteins, a family of essential splicing factors.[2][3] This phosphorylation is a key step in the regulation of pre-mRNA splicing, influencing the assembly of the spliceosome and the recognition of exons.[1][4]
By binding to the ATP-binding pocket of CLKs, CLK-IN-T3 prevents the transfer of a phosphate (B84403) group from ATP to SR proteins.[1][5] This leads to a decrease in the phosphorylation of SR proteins, which in turn alters their subcellular localization and their ability to bind to pre-mRNA. The ultimate consequence is a global shift in alternative splicing patterns, often leading to exon skipping.[4][6] The altered mRNA transcripts can result in the production of non-functional proteins or trigger nonsense-mediated mRNA decay (NMD), ultimately leading to downstream cellular effects such as cell cycle arrest and apoptosis.[4][7]
Caption: CLK-IN-T3 inhibits CLK-mediated phosphorylation of SR proteins, altering alternative splicing.
Quantitative Data
The inhibitory activity of CLK-IN-T3 and its effects on cancer cell lines have been quantified in various studies.
| Target | IC50 (nM) | Assay Type |
| CLK1 | 0.67 | Protein Kinase Assay |
| CLK2 | 15 | Protein Kinase Assay |
| CLK3 | 110 | Protein Kinase Assay |
| DYRK1A | 260 | Cellular Assay |
| DYRK1B | 230 | Cellular Assay |
Table 1: Inhibitory Activity of CLK-IN-T3 against various kinases. Data compiled from multiple sources.[8]
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Cancer | Dose-dependent effects on alternative splicing observed |
| ARP1 | Multiple Myeloma | 273 |
| H929 | Multiple Myeloma | 484 |
Table 2: Anti-proliferative activity of CLK-IN-T3 in cancer cell lines. Data compiled from multiple sources.[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of CLK-IN-T3.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol:
-
Prepare Reagents:
-
Recombinant human CLK1, CLK2, or CLK3 enzyme.
-
SR protein-derived peptide substrate.
-
ATP solution.
-
CLK-IN-T3 serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
-
Set up Kinase Reaction:
-
In a 384-well plate, add 2 µL of kinase buffer containing the CLK enzyme.
-
Add 1 µL of CLK-IN-T3 at various concentrations (or DMSO as a control).
-
Add 2 µL of a mixture of the SR peptide substrate and ATP to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of CLK-IN-T3 relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Western Blot Analysis of SR Protein Phosphorylation
This protocol details the detection of phosphorylated SR proteins in cells treated with CLK-IN-T3.
References
- 1. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Frontiers | Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities [frontiersin.org]
- 7. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated Genome Browser - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rna-seqblog.com [rna-seqblog.com]
The Cellular Function of Clk-IN-T3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clk-IN-T3 is a potent and selective small molecule inhibitor of the CDC-like kinase (CLK) family, demonstrating significant anti-cancer properties. This document provides a comprehensive technical overview of the cellular function of Clk-IN-T3, its mechanism of action, and its effects on cancer cells. It is intended to serve as a detailed resource for researchers and professionals in the fields of oncology, cell biology, and drug development. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of Clk-IN-T3's role as a modulator of critical cellular processes.
Introduction
The CDC-like kinases (CLKs) are a family of dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing, a fundamental process for gene expression in eukaryotes. CLKs phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome. Dysregulation of CLK activity and aberrant alternative splicing are increasingly recognized as hallmarks of various cancers, contributing to tumor progression, metastasis, and drug resistance.
Clk-IN-T3 has emerged as a highly potent and selective pan-CLK inhibitor, targeting CLK1, CLK2, and CLK3 at nanomolar concentrations.[1][2] By inhibiting CLK-mediated phosphorylation of SR proteins, Clk-IN-T3 disrupts the normal splicing process, leading to the generation of aberrant transcripts and subsequent downstream effects on cancer cell viability. This guide will delve into the molecular mechanisms and cellular consequences of Clk-IN-T3 activity.
Mechanism of Action
The primary mechanism of action of Clk-IN-T3 is the competitive inhibition of the ATP-binding pocket of CLK kinases. This inhibition prevents the transfer of phosphate (B84403) groups from ATP to SR proteins. The subsequent hypo-phosphorylation of SR proteins impairs their function in splice site recognition and spliceosome assembly, leading to widespread alterations in pre-mRNA splicing. These splicing changes can result in the production of non-functional or pro-apoptotic protein isoforms, or the degradation of transcripts through nonsense-mediated decay, ultimately contributing to the anti-tumor effects of Clk-IN-T3.
Signaling Pathway
The signaling pathway initiated by Clk-IN-T3 is a direct cascade leading to the modulation of RNA splicing.
Quantitative Data
The following tables summarize the key quantitative data reported for Clk-IN-T3.
Table 1: In Vitro Kinase Inhibitory Activity of Clk-IN-T3
| Kinase Target | IC50 (nM) | Reference |
| CLK1 | 0.67 | [1][2][3] |
| CLK2 | 15 | [1][2][3] |
| CLK3 | 110 | [1][2][3] |
| DYRK1A | 260 | [1][2][3] |
| DYRK1B | 230 | [1][2][3] |
Table 2: In Vitro Anti-proliferative Activity of Clk-IN-T3 in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | 122 | [4] |
| A2780 | Ovarian Carcinoma | 345 | [4] |
| ARP1 | Multiple Myeloma | 273 | |
| H929 | Multiple Myeloma | 484 |
Table 3: Cellular Effects of Clk-IN-T3
| Effect | Cell Line | Concentration | Duration | Result | Reference |
| Cell Cycle Arrest | HCT116 | 0.1 - 10.0 µM | 24 hours | Mild G2/M arrest | [1][3] |
| Apoptosis (Annexin V+) | A2780 | 3 µM | 24 hours | 29.1% early apoptotic cells | [4] |
| Apoptosis (Annexin V+) | HCT116 | 3 µM | 48 hours | 42.6% apoptotic cells | [4] |
| SR Protein Phosphorylation | HCT116 | 0.5 - 1.0 µM | 6 hours | Decreased phosphorylation | [1][3] |
Table 4: In Vivo Efficacy of Clk-IN-T3 in a Multiple Myeloma Xenograft Model
| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| NOD/SCID mice with ARP1 xenografts | 20 mg/kg Clk-IN-T3 (i.p.) | Every 2 days for 26 days | Significant reduction in tumor volume and weight |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of Clk-IN-T3.
Western Blot Analysis for Phosphorylated SR Proteins
This protocol describes the detection of phosphorylated SR proteins in cell lysates following treatment with Clk-IN-T3.
Materials:
-
HCT116 cells
-
Clk-IN-T3
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody: anti-phospho-SR protein (e.g., mAb104)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with Clk-IN-T3 (e.g., 0.5 µM and 1.0 µM) or vehicle control (DMSO) for 6 hours.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated SR proteins overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of Clk-IN-T3 on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, A2780)
-
Clk-IN-T3
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Clk-IN-T3 for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following Clk-IN-T3 treatment using flow cytometry.
Materials:
-
Cancer cell lines (e.g., A2780, HCT116)
-
Clk-IN-T3
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Clk-IN-T3 at the desired concentration and for the appropriate duration (e.g., 3 µM for 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This protocol analyzes the distribution of cells in different phases of the cell cycle after Clk-IN-T3 treatment.
Materials:
-
HCT116 cells
-
Clk-IN-T3
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat HCT116 cells with various concentrations of Clk-IN-T3 (e.g., 0.1 - 10.0 µM) for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of Clk-IN-T3.
Experimental Workflow for Cellular Characterization
References
Clk-IN-T3: A Selective Inhibitor of CDC-Like Kinases 1, 2, and 3
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of Clk-IN-T3, a potent and selective inhibitor of the CDC-like kinases (CLK) 1, 2, and 3. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting CLK kinases.
Introduction
The CDC-like kinases (CLKs) are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing, a fundamental process in gene expression. CLKs phosphorylate serine/arginine-rich (SR) proteins, which are key components of the spliceosome. Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.
Clk-IN-T3 has emerged as a valuable chemical probe for studying the biological functions of CLK1, CLK2, and CLK3 due to its high potency and selectivity. This guide summarizes the available quantitative data, details key experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data
The inhibitory activity of Clk-IN-T3 against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: Inhibitory Activity of Clk-IN-T3 against CLK Isoforms
| Kinase | IC50 (nM) |
| CLK1 | 0.67[1][2][3][4][5][6] |
| CLK2 | 15[1][2][3][4][5][6] |
| CLK3 | 110[1][2][3][4][5][6] |
Table 2: Inhibitory Activity of Clk-IN-T3 against Off-Target Kinases
| Kinase | IC50 (nM) |
| DYRK1A | 260[1][5] |
| DYRK1B | 230[1][5] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental investigation of Clk-IN-T3, the following diagrams have been generated using the DOT language.
Caption: Simplified CLK1/2/3 signaling pathway and the inhibitory action of Clk-IN-T3.
Caption: General experimental workflow for characterizing the activity of Clk-IN-T3.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Clk-IN-T3.
This protocol describes how to determine the IC50 value of Clk-IN-T3 against recombinant CLK kinases. A common method is a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human CLK1, CLK2, and CLK3 enzymes
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Clk-IN-T3 stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of Clk-IN-T3 in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 384-well plate, add 1 µL of the diluted Clk-IN-T3 or DMSO (for control wells).
-
Prepare a master mix containing the kinase assay buffer, recombinant CLK enzyme, and substrate.
-
Add 2 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of Clk-IN-T3 relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[7][8][9]
This protocol details the procedure for analyzing the effect of Clk-IN-T3 on the cell cycle distribution of cancer cells using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
Clk-IN-T3
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Clk-IN-T3 or DMSO (vehicle control) for the desired duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing.
-
Incubate the cells on ice for at least 30 minutes for fixation.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[10][11][12][13]
This protocol describes the detection of phosphorylated SR proteins in cells treated with Clk-IN-T3 by Western blotting.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Clk-IN-T3
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-SR proteins (e.g., anti-phospho-SR (Ser/Arg))
-
Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with Clk-IN-T3 as described in Protocol 2.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SR proteins overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against a loading control to ensure equal protein loading.[5][14][15][16][17]
Conclusion
Clk-IN-T3 is a valuable research tool for investigating the roles of CLK1, CLK2, and CLK3 in cellular processes. Its high potency and selectivity make it suitable for both in vitro and cellular studies. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of targeting CLK kinases in various diseases. Further investigation into the in vivo efficacy and safety of Clk-IN-T3 and its analogs is warranted to translate these preclinical findings into clinical applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. CLK3 promotes tumor proliferation by activating MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. promega.jp [promega.jp]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
The Discovery and Synthesis of Clk-IN-T3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clk-IN-T3 is a potent and selective inhibitor of the CDC-like kinase (CLK) family, demonstrating significant potential in cancer research.[1][2] CLK kinases, specifically CLK1, CLK2, and CLK3, are crucial regulators of pre-mRNA splicing, a fundamental process in gene expression.[2] Dysregulation of splicing is a hallmark of many cancers, making CLK kinases attractive therapeutic targets. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological evaluation of Clk-IN-T3, tailored for professionals in drug development and biomedical research.
Discovery of a Potent Pan-CLK Inhibitor
The discovery of Clk-IN-T3 emerged from research focused on developing small molecule inhibitors of the imidazo[1,2-a]pyridine (B132010) scaffold.[3][4] Structure-activity relationship (SAR) studies on this class of compounds guided the optimization of potency and selectivity against the CLK family of kinases.[4][5] This effort led to the identification of Clk-IN-T3 as a highly potent pan-CLK inhibitor.
Physicochemical Properties
A summary of the key physicochemical properties of Clk-IN-T3 is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₈H₃₀N₆O₂ |
| Molecular Weight | 482.6 g/mol |
| CAS Number | 2109805-56-1 |
| Appearance | Solid |
| Solubility | Soluble in DMSO (≥10 mg/ml) |
| Slightly soluble in Ethanol (0.1-1 mg/ml) |
Biological Activity and Potency
Clk-IN-T3 exhibits potent inhibitory activity against CLK1, CLK2, and CLK3, with significantly lower activity against the related DYRK kinases, indicating a favorable selectivity profile.
In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) |
| CLK1 | 0.67 |
| CLK2 | 15 |
| CLK3 | 110 |
| DYRK1A | 260 |
| DYRK1B | 230 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.[2]
Cellular Activity
In cellular assays, Clk-IN-T3 demonstrates on-target effects by modulating the phosphorylation of serine/arginine-rich (SR) proteins, which are key substrates of CLK kinases. This leads to downstream effects on the cell cycle and cell viability.
| Cellular Effect | Observation |
| SR Protein Phosphorylation | Decreased phosphorylation of CLK-targeted SR proteins.[2] |
| Cell Cycle | Mild cell cycle arrest at the G2/M boundary.[2] |
Signaling Pathway of CLK-Mediated Splicing
The primary mechanism of action of Clk-IN-T3 is the inhibition of CLK kinases, which disrupts the normal process of pre-mRNA splicing. The following diagram illustrates the signaling pathway.
Caption: CLK kinases phosphorylate SR proteins, which is a critical step for spliceosome assembly and pre-mRNA splicing.
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for Clk-IN-T3 is not publicly available, the general synthetic approach for the imidazo[1,2-a]pyridine scaffold involves a multicomponent coupling reaction.[6] The synthesis of N-(6-(pyridin-4-yl)imidazo[1,2-a]pyridin-2-yl)benzamide derivatives, the core structure of Clk-IN-T3, typically follows a convergent synthesis strategy.
The following diagram outlines a plausible high-level synthetic workflow.
Caption: General synthetic workflow for imidazo[1,2-a]pyridine-based inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for measuring the inhibitory activity of compounds against CLK kinases.[7][8][9][10]
Materials:
-
Recombinant CLK1, CLK2, or CLK3 enzyme
-
Suitable kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare Kinase Reaction: In a 384-well plate, add 2 µL of kinase/substrate solution.
-
Add Inhibitor: Add 1 µL of Clk-IN-T3 at various concentrations (serially diluted in assay buffer with a final DMSO concentration ≤ 1%). Include a DMSO-only control.
-
Initiate Reaction: Add 2 µL of ATP solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.[11][12][13][14]
Materials:
-
HCT116 or other suitable cancer cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Clk-IN-T3 for the desired time (e.g., 72 hours). Include a DMSO-only control.
-
Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize Formazan (B1609692): Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Western Blot for Phospho-SR Proteins
This protocol details the detection of phosphorylated SR proteins by Western blot.[1][15][16][17]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-SR proteins (e.g., clone 1H4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with Clk-IN-T3, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Conclusion
Clk-IN-T3 is a valuable chemical probe for studying the biological roles of CLK kinases and a promising lead compound for the development of novel anti-cancer therapeutics. Its high potency and selectivity, coupled with its demonstrated cellular activity, make it an important tool for researchers in the field of oncology and drug discovery. The protocols and data presented in this guide provide a comprehensive resource for the scientific community to further investigate the therapeutic potential of CLK inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of 3,6-disubstutited-imidazo[1,2-a]pyridine derivatives as a new class of CLK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. Cell Viability Assay [bio-protocol.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. merckmillipore.com [merckmillipore.com]
- 16. raybiotech.com [raybiotech.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Role of Clk-IN-T3 in the Phosphorylation of SR Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule inhibitor, Clk-IN-T3, and its pivotal role in the study of Serine/Arginine-rich (SR) protein phosphorylation. SR proteins are essential components of the spliceosome, and their phosphorylation state, primarily regulated by Cdc2-like kinases (CLKs), is critical for the fidelity of pre-mRNA splicing. Dysregulation of this process is implicated in numerous diseases, including cancer and neurodegenerative disorders.[1][2][3] Clk-IN-T3 has emerged as a potent and selective tool for probing the function of CLKs and understanding the downstream consequences of inhibiting SR protein phosphorylation. This document details the mechanism of action of Clk-IN-T3, presents its quantitative inhibitory data, outlines key experimental protocols, and provides visual representations of the associated biological pathways and workflows.
Introduction: CLKs and SR Proteins in Splicing Regulation
The Cdc2-like kinases (CLKs) are a family of dual-specificity kinases (CLK1, CLK2, CLK3, CLK4) that phosphorylate serine, threonine, and tyrosine residues.[4] A primary function of CLKs is the phosphorylation of SR proteins, a family of factors crucial for the regulation of pre-mRNA splicing.[1][4] SR proteins contain an RNA recognition motif (RRM) and a C-terminal domain rich in arginine and serine residues (the RS domain), which is the site of extensive phosphorylation.[5][6]
The phosphorylation of the RS domain by CLKs governs the subcellular localization, protein-protein interactions, and protein-RNA interactions of SR proteins.[7][8][9] This post-translational modification is essential for the recruitment of SR proteins to the spliceosome, the molecular machinery responsible for removing introns from pre-mRNA.[1][4] By influencing which splice sites are recognized, CLKs and the phosphorylation state of SR proteins play a direct role in alternative splicing, a process that allows a single gene to produce multiple protein isoforms.[8] Given that aberrant alternative splicing is a hallmark of many diseases, the kinases that regulate this process, particularly the CLKs, have become attractive targets for therapeutic intervention.[1][3]
Mechanism of Action of Clk-IN-T3
Clk-IN-T3 is a potent, selective, and stable small molecule inhibitor that targets the ATP-binding pocket of CLK enzymes, thereby preventing their kinase activity.[1][10] Its primary mechanism involves the direct inhibition of CLK-mediated phosphorylation of SR proteins.
The key steps in the mechanism are as follows:
-
CLK Inhibition : Clk-IN-T3 binds to CLK1, CLK2, and CLK3 with high affinity, preventing the binding of ATP.[1][10]
-
Prevention of SR Protein Phosphorylation : By inhibiting CLK activity, Clk-IN-T3 leads to a decrease in the phosphorylation levels of SR proteins within the cell.[10]
-
Alteration of Splicing : The resulting hypo-phosphorylated state of SR proteins alters their function in splice site selection, leading to changes in alternative splicing patterns.[11] This can manifest as exon skipping or inclusion, affecting the final protein isoforms produced.[11][12]
-
Cellular Consequences : The modulation of alternative splicing by Clk-IN-T3 can have profound effects on cellular processes. For example, it can alter the splicing of genes involved in apoptosis and cell cycle regulation, leading to anti-proliferative effects in cancer cells.[10][12] Treatment of cells with Clk-IN-T3 has been shown to cause a mild G2/M cell cycle arrest.[10]
Signaling Pathway and Inhibition
The following diagram illustrates the central role of CLKs in SR protein phosphorylation and how Clk-IN-T3 intervenes in this pathway.
Quantitative Data
Clk-IN-T3 has been characterized extensively for its inhibitory potency against various kinases and its effects in cellular models. The data below is summarized for comparative analysis.
Table 1: In Vitro Kinase Inhibitory Activity of Clk-IN-T3
This table presents the half-maximal inhibitory concentration (IC₅₀) values of Clk-IN-T3 against members of the CLK family and other related kinases. Lower values indicate higher potency.
| Kinase Target | IC₅₀ (nM) | Reference |
| CLK1 | 0.67 | [10][11][13] |
| CLK2 | 15 | [10][11][13] |
| CLK3 | 110 | [10][11][13] |
| DYRK1A | 260 | [10][11][13] |
| DYRK1B | 230 | [10][11][13] |
Table 2: Cellular Effects of Clk-IN-T3
This table summarizes the observed biological effects of Clk-IN-T3 in cell-based assays.
| Cell Line | Concentration | Duration | Observed Effect | Reference |
| HCT116 | Not Specified | Not Specified | Dose-dependent alternative splicing effects | [13] |
| HCT116, 184-hTERT | Not Specified | Not Specified | Modulates alternative splicing, reduces exon recognition | [11] |
| HUVEC | 300 - 1000 nM | Not Specified | Reduces expression of VEGFR2 | [11] |
| HUVEC Spheroids | 300, 1000 nM | Not Specified | Inhibits VEGF-induced sprouting | [11] |
| ARP1 | IC₅₀ = 273 nM | Not Specified | Decreased cell viability | [14] |
| H929 | IC₅₀ = 484 nM | Not Specified | Decreased cell viability | [14] |
| General | 0.5 - 1.0 µM | 6 hours | Decreased phosphorylation of CLK-targeted SR proteins | [10] |
| General | 0.1 - 10.0 µM | 24 hours | Mild cell cycle arrest at the G2/M boundary | [10] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducing and building upon existing research. This section provides protocols for key experiments used to characterize the activity of Clk-IN-T3.
Protocol 1: In Vitro CLK Kinase Inhibition Assay
This protocol describes a method to determine the IC₅₀ of Clk-IN-T3 against a specific CLK isoform using a luminescence-based kinase assay that measures ATP consumption (e.g., ADP-Glo™).[15]
Materials:
-
Recombinant human CLK1, CLK2, or CLK3 enzyme
-
Clk-IN-T3 stock solution (in DMSO)
-
SR protein-derived peptide substrate (e.g., a peptide containing a CLK consensus phosphorylation site)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Luminometer
Workflow Diagram:
References
- 1. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Development of Cdc2-like Kinase 2 Inhibitors: Achievements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Distinct mechanisms govern the phosphorylation of different SR protein splicing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct mechanisms govern the phosphorylation of different SR protein splicing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Clk/Sty protein kinase phosphorylates SR splicing factors and regulates their intranuclear distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase Domain Insertions Define Distinct Roles of CLK Kinases in SR Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Protein Kinase Clk/Sty Directly Modulates SR Protein Activity: Both Hyper- and Hypophosphorylation Inhibit Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Guide: Elucidating the G2/M Cell Cycle Arrest Induced by Clk-IN-T3
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth examination of the mechanism by which Clk-IN-T3, a potent and selective inhibitor of CDC-like kinases (CLKs), induces cell cycle arrest at the G2/M phase. We consolidate the existing quantitative data, detail the core experimental protocols required to investigate this phenomenon, and present visualized signaling pathways and workflows to facilitate a comprehensive understanding for researchers in oncology and cell biology.
Introduction to Clk-IN-T3
Clk-IN-T3 is a highly potent, selective, and stable small molecule inhibitor of the CDC-like kinase (CLK) family, with primary targets being CLK1, CLK2, and CLK3.[1][2] CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[2][3] By inhibiting CLKs, Clk-IN-T3 disrupts the normal splicing process, leading to altered gene expression.[4][5][6] This disruption has been identified as a novel therapeutic strategy in oncology, with observed effects including the induction of apoptosis and cell cycle arrest in cancer cell lines.[4][6] A notable consequence of Clk-IN-T3 treatment in specific cancer cell types, such as HCT116 colorectal cancer cells, is a mild but consistent arrest at the G2/M boundary of the cell cycle.[1][4][7]
Core Mechanism: From Splicing Modulation to G2/M Arrest
The primary mechanism of action for Clk-IN-T3 is the inhibition of CLK-mediated phosphorylation of SR proteins.[1] This hypo-phosphorylation state impairs the function of the spliceosome, leading to widespread alternative splicing events, including exon skipping.[3][4]
The resulting G2/M arrest is understood to be a downstream consequence of the mis-splicing of critical genes essential for mitotic entry and progression. While the exact downstream targets leading to G2/M arrest are still under investigation, a plausible mechanism involves the activation of cell cycle checkpoint pathways. Defective transcripts or the subsequent depletion of key proteins may trigger a DNA damage-like response or mitotic stress, engaging checkpoint kinases like ATM and Chk1/Chk2.[8][9] These pathways converge on the master regulator of mitotic entry, the Cyclin B1/Cdc2 complex, inhibiting its activity and preventing the cell from transitioning from G2 into mitosis.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with Clk-IN-T3's activity.
Table 1: Kinase Inhibitory Activity of Clk-IN-T3 This table presents the half-maximal inhibitory concentrations (IC50) of Clk-IN-T3 against its primary targets and key off-targets.
| Kinase Target | IC50 (nM) | Reference(s) |
| CLK1 | 0.67 | [1][7][10] |
| CLK2 | 15 | [1][7][10] |
| CLK3 | 110 | [1][7][10] |
| DYRK1A | 260 | [1][7][10] |
| DYRK1B | 230 | [1][7][10] |
Table 2: Cell Cycle Analysis in HCT-116 Cells This table summarizes the observed effect of Clk-IN-T3 on the cell cycle distribution of HCT-116 human colorectal cancer cells.
| Treatment Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference(s) |
| 0.1 - 10.0 | 24 | Mild cell cycle arrest at the G2/M boundary | [1][7] |
| 3 | 16 - 24 | G2/M phase cell cycle arrest | [4] |
Note: Specific percentages for cell populations in each phase were not detailed in the referenced literature, but the qualitative outcome of G2/M arrest was consistently reported.
Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments used to characterize Clk-IN-T3-induced G2/M arrest.
This is the foundational assay to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
Detailed Protocol:
-
Cell Preparation: Seed HCT-116 cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of Clk-IN-T3 (e.g., 0.1-10 µM) or a vehicle control (DMSO) for 24 hours.
-
Harvesting: Aspirate the media, wash cells once with ice-cold PBS, and detach them using trypsin. Neutralize the trypsin with complete media and transfer the cell suspension to a 15 mL conical tube.
-
Fixation: Centrifuge the cells at 500 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C for up to several weeks.[11]
-
Staining: Pellet the fixed cells by centrifugation (500 x g for 10 minutes). Wash the pellet twice with PBS.[11] Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[12]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[12]
-
Analysis: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission signal.[12] Use appropriate software to gate on single cells and generate a histogram of DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.[13]
Western blotting is used to detect changes in the expression levels of key proteins that regulate the G2/M transition, such as Cyclin B1, total Cdc2, and inhibitory phosphorylation of Cdc2 (e.g., Tyr15).
Detailed Protocol:
-
Sample Preparation: Following treatment with Clk-IN-T3, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[14]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins via electrophoresis.[14][15]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[16]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[15] Incubate the membrane with a primary antibody specific to a G2/M marker (e.g., anti-Cyclin B1, anti-phospho-Cdc2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17] After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[17]
This technique allows for the visualization of cellular morphology, chromatin condensation, and mitotic spindle formation to confirm a mitotic arrest.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a culture plate and allow them to adhere. Treat with Clk-IN-T3 as required.[18]
-
Fixation: Aspirate the media and wash with PBS. Fix the cells, for example, with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[18]
-
Permeabilization: Wash the cells with PBS. Permeabilize with a solution of 0.25% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular structures.
-
Blocking: Wash again with PBS and block with a solution like 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour to reduce nonspecific antibody binding.[18]
-
Antibody Staining: Incubate with a primary antibody diluted in blocking buffer (e.g., anti-α-tubulin to visualize the mitotic spindle) for 1-2 hours at room temperature or overnight at 4°C. Wash three times with PBST.[18]
-
Secondary Antibody and Counterstain: Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light. During the final washes, include a nuclear counterstain such as DAPI (1 µg/mL) to visualize DNA and chromatin condensation.[18][19]
-
Mounting and Imaging: Mount the coverslip onto a microscope slide using an antifade mounting medium.[18] Acquire images using a fluorescence or confocal microscope.
Conclusion
Clk-IN-T3 effectively induces a G2/M cell cycle arrest in susceptible cancer cell lines, an effect mediated by its primary function as a potent inhibitor of CLK-driven pre-mRNA splicing. The disruption of normal splicing patterns for genes critical to cell cycle progression likely activates checkpoint controls, halting cells at the G2/M boundary. The experimental frameworks provided in this guide offer a robust approach for researchers to further dissect this pathway, identify the specific splicing events responsible, and evaluate the therapeutic potential of targeting the spliceosome in cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. oncotarget.com [oncotarget.com]
- 9. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T3 CLK (CAS 2109805-56-1): R&D Systems [rndsystems.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Procedure and precautions of cell cycle detection [elabscience.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. bio-rad.com [bio-rad.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 18. benchchem.com [benchchem.com]
- 19. fulir.irb.hr [fulir.irb.hr]
The Induction of Apoptosis in Cancer Cells by Clk-IN-T3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the apoptotic effects of Clk-IN-T3, a potent and selective inhibitor of CDC-like kinases (CLKs), in various cancer cell lines. It consolidates key quantitative data, details essential experimental methodologies, and visualizes the underlying molecular pathways. The information presented herein is intended to support further research and drug development efforts targeting the CLK signaling axis in oncology.
Introduction
CDC-like kinases (CLKs), particularly CLK1, CLK2, and CLK3, are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1][2] Dysregulation of this process is increasingly recognized as a hallmark of cancer, leading to the expression of oncogenic splice variants that promote cell survival, proliferation, and therapeutic resistance.[3][4] Small molecule inhibitors targeting CLKs have emerged as a promising therapeutic strategy.[1][2] Clk-IN-T3 is a highly potent and selective CLK inhibitor that has demonstrated significant anti-tumor activity by inducing apoptosis in cancer cells.[3][5] This document outlines the core findings related to the apoptotic effects of Clk-IN-T3 and the methodologies used to elucidate them.
Quantitative Data on the Efficacy of Clk-IN-T3
The anti-proliferative and pro-apoptotic activity of Clk-IN-T3 has been quantified in several cancer cell lines. The following tables summarize the key efficacy data.
Table 1: Inhibitory Concentration (IC50) of Clk-IN-T3 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| ARP1 | Multiple Myeloma | 273 | [6] |
| H929 | Multiple Myeloma | 484 | [6] |
Table 2: Apoptotic Effects of Clk-IN-T3 Treatment
| Cell Line | Cancer Type | Treatment Concentration | Treatment Duration | % of Apoptotic Cells (Annexin V+) | Reference |
| A2780 | Ovarian Carcinoma | 3 µM | 24 hours | 29.1% (early apoptotic) | [3] |
| HCT116 | Colorectal Carcinoma | 3 µM | 24 hours | 3.2% (early apoptotic) | [3] |
| HCT116 | Colorectal Carcinoma | 3 µM | 48 hours | 42.6% (total apoptotic) | [3] |
Mechanism of Action: Induction of Apoptosis
Clk-IN-T3 induces apoptosis primarily by modulating the alternative splicing of key apoptosis-related genes. This leads to a decrease in the expression of anti-apoptotic proteins and a shift towards pro-apoptotic isoforms.
Alteration of Pre-mRNA Splicing
Inhibition of CLKs by Clk-IN-T3 disrupts the normal phosphorylation of SR proteins, leading to aberrant pre-mRNA splicing.[1][7] This affects a multitude of genes, including those critical for cell survival and apoptosis regulation.[1][7]
Downregulation of Anti-Apoptotic Proteins
Treatment with Clk-IN-T3 has been shown to decrease the protein levels of several key anti-apoptotic factors.[3][4] This sensitizes cancer cells to apoptotic stimuli.
-
IAP Family: Levels of cIAP1, cIAP2, and XIAP are reduced.[3][4]
-
Mcl-1: Both the long (anti-apoptotic) and short (pro-apoptotic) isoforms are affected, with an overall reduction in the protective Mcl-1L.[3][8] Clk-IN-T3 promotes the splicing of MCL1 pre-mRNA to the pro-apoptotic MCL1S isoform.[8]
In contrast, the expression of other Bcl-2 family members like Bcl-xL and Bcl-2 appears to be resistant to modulation by Clk-IN-T3.[3][4]
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway through which Clk-IN-T3 induces apoptosis.
Caption: Signaling pathway of Clk-IN-T3-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the apoptotic effects of Clk-IN-T3.
Cell Viability Assay
This protocol is used to determine the IC50 values of Clk-IN-T3.
-
Cell Seeding: Seed cancer cells (e.g., ARP1, H929) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Clk-IN-T3 (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 72 hours). Include a DMSO-treated control group.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the DMSO control and plot the cell viability against the logarithm of the drug concentration. Calculate the IC50 value using non-linear regression analysis.
Apoptosis Assay by Flow Cytometry
This method quantifies the percentage of apoptotic cells following treatment.
-
Cell Treatment: Treat cells with Clk-IN-T3 at the desired concentration (e.g., IC50 or 3 µM) for the specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Western Blotting for Apoptosis-Related Proteins
This technique is used to measure changes in the expression levels of specific proteins.
-
Protein Extraction: Treat cells with Clk-IN-T3, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against the proteins of interest (e.g., Mcl-1, cFLIP, XIAP, cleaved PARP, and a loading control like GAPDH or Vinculin).
-
Detection: Incubate the membrane with a species-specific HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the apoptotic effects of Clk-IN-T3.
Caption: General experimental workflow for studying Clk-IN-T3.
Conclusion and Future Directions
Clk-IN-T3 is a potent inducer of apoptosis in a range of cancer cell lines. Its mechanism of action, centered on the modulation of alternative splicing of critical survival genes, presents a compelling rationale for its further development as an anti-cancer therapeutic. Future research should focus on expanding the evaluation of Clk-IN-T3 to a broader panel of cancer cell lines and in vivo models. Furthermore, identifying predictive biomarkers of sensitivity to CLK inhibition could aid in patient stratification for future clinical trials. The synergistic potential of Clk-IN-T3 with other anti-cancer agents, particularly those targeting apoptosis pathways like Bcl-2 family inhibitors, warrants further investigation.[3][4]
References
- 1. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 2. Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors | PLOS One [journals.plos.org]
- 4. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
therapeutic potential of Clk-IN-T3 in oncology
An In-Depth Technical Guide to the Therapeutic Potential of Clk-IN-T3 in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dysregulation of pre-messenger RNA (pre-mRNA) splicing is a hallmark of cancer, presenting a novel and compelling therapeutic axis. Cdc2-like kinases (CLKs) are critical regulators of the splicing machinery, and their inhibition has emerged as a promising strategy for cancer therapy. Clk-IN-T3, also known as T3, is a potent, selective, and stable small-molecule inhibitor of the CLK family. This document provides a comprehensive technical overview of Clk-IN-T3, consolidating its mechanism of action, preclinical data, and relevant experimental methodologies to underscore its therapeutic potential in oncology.
Introduction: Targeting the Splicing Machinery in Cancer
Alternative splicing is a fundamental process that generates vast proteomic diversity from a limited number of genes. In cancer, this process is frequently hijacked, leading to the production of protein isoforms that promote cell survival, proliferation, metastasis, and therapeutic resistance.[1] The Serine/Arginine-rich (SR) proteins are key splicing factors that are phosphorylated and activated by a family of dual-specificity kinases, including the four Cdc2-like kinases (CLK1, CLK2, CLK3, and CLK4).[1][2][3] By phosphorylating SR proteins, CLKs facilitate their localization to nuclear speckles and their role in spliceosome assembly and exon recognition.[2][4] Overexpression of CLKs, particularly CLK2, has been documented in various malignancies, including breast and colorectal cancer, making them attractive targets for therapeutic intervention.[5][6][7]
Clk-IN-T3: A Potent Pan-CLK Inhibitor
Clk-IN-T3 is a novel and highly potent inhibitor with nanomolar efficacy against CLK isoforms. Its selectivity and stability make it a valuable tool for both research and potential therapeutic development.[8][9]
Kinase Inhibitory Profile
Clk-IN-T3 demonstrates potent inhibition of CLK1, CLK2, and CLK3, with moderate activity against the related DYRK1A and DYRK1B kinases. This profile suggests that its primary cellular effects are mediated through the comprehensive inhibition of the CLK family.
Table 1: Kinase Inhibitory Potency of Clk-IN-T3
| Target Kinase | IC50 (nM) | Reference(s) |
|---|---|---|
| CLK1 | 0.67 | [8][9][10] |
| CLK2 | 15 | [8][9][10] |
| CLK3 | 110 | [8][9][10] |
| DYRK1A | 260 | [8][10] |
Mechanism of Action
Clk-IN-T3 exerts its anti-cancer effects by directly inhibiting CLK kinases, leading to a cascade of events that disrupt the cancer cell's ability to produce essential proteins for survival and proliferation.
-
Inhibition of SR Protein Phosphorylation : By binding to the ATP pocket of CLKs, Clk-IN-T3 prevents the phosphorylation of SR proteins.[1]
-
Alteration of Alternative Splicing : Hypophosphorylated SR proteins are unable to efficiently mediate exon recognition, leading to widespread changes in pre-mRNA splicing, with a preference for inducing exon skipping events.[4][11]
-
Disruption of Oncogenic Pathways : This splicing modulation affects numerous genes critical for cancer cell survival. For example, it can force a switch from the anti-apoptotic MCL1L isoform to the pro-apoptotic MCL1S isoform and downregulate other survival proteins like S6K, cFLIP, cIAP1/2, and XIAP.[4][12]
-
Induction of Cell Cycle Arrest and Apoptosis : The culmination of these molecular changes is the induction of programmed cell death (apoptosis) and/or arrest of the cell cycle, typically at the G2/M phase.[8][12][13]
Preclinical Efficacy of Clk-IN-T3
Clk-IN-T3 has demonstrated significant anti-tumor activity across a range of cancer types in both in vitro and in vivo preclinical models.
In Vitro Anti-proliferative Activity
The compound effectively inhibits the growth of various cancer cell lines, with IC50 and GI50 values in the nanomolar range. The cellular response varies, with some cell lines undergoing apoptosis while others exhibit cell cycle arrest.[12][13]
Table 2: In Vitro Activity of Clk-IN-T3 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Endpoint | Value (nM) | Cellular Outcome | Reference(s) |
|---|---|---|---|---|---|
| HCT-116 | Colorectal Carcinoma | GI50 | 122 | G2/M Arrest | [12] |
| A2780 | Ovarian Carcinoma | GI50 | 345 | Apoptosis | [12] |
| ARP1 | Multiple Myeloma | IC50 | 273 | Apoptosis, Proliferation Inhibition | [13] |
| H929 | Multiple Myeloma | IC50 | 484 | Apoptosis, Proliferation Inhibition |[13] |
In Vivo Anti-tumor Efficacy
In a multiple myeloma xenograft model, Clk-IN-T3 demonstrated significant tumor growth inhibition, validating its potential as a systemic anti-cancer agent.
Table 3: In Vivo Efficacy of Clk-IN-T3
| Cancer Model | Dosing Regimen | Outcome | Reference(s) |
|---|
| ARP1 Multiple Myeloma Xenograft (NOD/SCID mice) | 20 mg/kg, i.p., every 2 days | Significant reduction in tumor volume and weight compared to vehicle control. |[13] |
Biomarkers and Combination Potential
Preclinical studies with CLK inhibitors suggest that cancers with high expression of CLK2 or amplification of the MYC oncogene are particularly sensitive to treatment.[7][14] Furthermore, because Clk-IN-T3 effectively downregulates Mcl-1 but not Bcl-2 or Bcl-xL, it shows strong synergistic potential when combined with Bcl-2/Bcl-xL inhibitors.[12]
Key Experimental Protocols
Reproducible and robust methodologies are crucial for evaluating the efficacy of therapeutic compounds. Below are detailed protocols for key experiments used to characterize the activity of Clk-IN-T3.
Cell Viability Assay (MTS/MTT)
-
Objective : To determine the concentration of Clk-IN-T3 that inhibits cell metabolic activity by 50% (IC50) or growth by 50% (GI50).
-
Protocol :
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of Clk-IN-T3 (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 72 hours.
-
Add MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the data to the DMSO control and calculate IC50/GI50 values using non-linear regression analysis.
-
Western Blot Analysis for SR Protein Phosphorylation
-
Objective : To confirm target engagement by assessing the phosphorylation status of SR proteins.
-
Protocol :
-
Culture cells (e.g., HCT-116, ARP1) to 70-80% confluency.[8][13]
-
Treat cells with Clk-IN-T3 (e.g., 0.5-1.0 µM) or DMSO for a specified time (e.g., 6 hours).[8]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-SR proteins (e.g., anti-pSRSF, clone 1H4).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Objective : To quantify the percentage of cells undergoing apoptosis.
-
Protocol :
-
Treat cells with Clk-IN-T3 at the determined IC50 concentration for 24-48 hours.[13]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples within 1 hour using a flow cytometer.
-
Gate the cell populations: Annexin V-negative/PI-negative (live), Annexin V-positive/PI-negative (early apoptotic), and Annexin V-positive/PI-positive (late apoptotic/necrotic).
-
In Vivo Xenograft Tumor Model
-
Objective : To evaluate the anti-tumor efficacy of Clk-IN-T3 in a living organism.
-
Protocol :
-
Subcutaneously inject 2 x 10⁶ ARP1 multiple myeloma cells suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID).[13]
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, Clk-IN-T3).
-
Administer Clk-IN-T3 (e.g., 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection every two days.[13]
-
Measure tumor volume with calipers and monitor mouse body weight 2-3 times per week.
-
At the end of the study (e.g., day 26), euthanize the mice, and excise, weigh, and photograph the tumors for ex vivo analysis.[13]
-
Conclusion and Future Directions
Clk-IN-T3 is a potent and selective CLK inhibitor with compelling preclinical anti-tumor activity. Its mechanism of action, centered on the modulation of pre-mRNA splicing, represents a novel therapeutic strategy that targets a fundamental vulnerability of cancer cells. The robust in vitro and in vivo data, particularly in models of multiple myeloma and colorectal cancer, strongly support its continued investigation.
Future research should focus on:
-
Expanding Preclinical Models : Evaluating Clk-IN-T3 in a broader range of solid and hematological cancer models, including patient-derived xenografts (PDXs).
-
Biomarker Development : Validating CLK2 expression and MYC amplification as predictive biomarkers to guide patient selection in future clinical trials.
-
Combination Therapies : Systematically exploring synergistic combinations, especially with agents targeting parallel survival pathways like the Bcl-2 family.
-
Pharmacokinetics and Toxicology : Conducting formal studies to establish the drug's safety profile and optimize its formulation and dosing for clinical translation.
References
- 1. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Connecting the speckles: Splicing kinases and their role in tumorigenesis and treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc2-like kinases: structure, biological function and therapeutic targets for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the roles of the Cdc2-like kinases in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Cdc2‐like kinase 2 for overcoming platinum resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability | EMBO Molecular Medicine [link.springer.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CLK-IN-T3 |CLK (CDC-like kinase) inhibitor | CAS 2109805-56-1 | Buy CLK-IN T3 from Supplier InvivoChem [invivochem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Frontiers | Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities [frontiersin.org]
- 12. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
Clk-IN-T3: A Potent Inhibitor of CDC-like Kinases and its Impact on Downstream Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Clk-IN-T3 is a highly potent and selective small molecule inhibitor of the CDC-like kinase (CLK) family, demonstrating significant anti-cancer properties. This document provides a comprehensive overview of the known targets of Clk-IN-T3, its mechanism of action, and the subsequent effects on downstream signaling pathways. Quantitative data on its inhibitory activity are presented, along with detailed protocols for key experimental assays used to characterize its function. Visual representations of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biological impact.
Introduction
The CDC-like kinases (CLKs) are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLK activity has been implicated in various diseases, including cancer, making them an attractive target for therapeutic intervention. Clk-IN-T3 has emerged as a powerful chemical probe for studying CLK biology and as a potential lead compound for drug development. This guide summarizes the current knowledge of Clk-IN-T3's molecular targets and its effects on cellular processes.
Molecular Targets and Inhibitory Profile of Clk-IN-T3
Clk-IN-T3 is a pan-CLK inhibitor with high potency against several members of the CLK family. It also exhibits inhibitory activity against other kinases, albeit at higher concentrations. The inhibitory profile of Clk-IN-T3 is summarized in the tables below.
Table 1: Inhibitory Activity (IC50) of Clk-IN-T3 against Target Kinases
| Target Kinase | IC50 (nM) |
| CLK1 | 0.67 |
| CLK2 | 15 |
| CLK3 | 110 |
| DYRK1A | 260 |
| DYRK1B | 230 |
Data sourced from multiple commercial suppliers and research articles.[1][2][3]
Table 2: Cytotoxic Activity (IC50) of Clk-IN-T3 in Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) |
| ARP1 | 273 |
| H929 | 484 |
These data highlight the anti-proliferative effects of Clk-IN-T3 in cancer cells.[4]
Downstream Signaling Pathways Modulated by Clk-IN-T3
The primary downstream effect of Clk-IN-T3 is the disruption of pre-mRNA splicing. By inhibiting CLKs, Clk-IN-T3 prevents the phosphorylation of SR proteins, which are essential for spliceosome assembly and the regulation of alternative splicing. This leads to a cascade of cellular events, including the induction of apoptosis and cell cycle arrest.
Inhibition of Pre-mRNA Splicing
The inhibition of CLK activity by Clk-IN-T3 leads to a decrease in the phosphorylation of SR proteins.[1] This alteration in the phosphorylation status of SR proteins disrupts their normal function in splice site selection, leading to changes in alternative splicing patterns of numerous genes.
Mechanism of Clk-IN-T3 in disrupting SR protein phosphorylation.
Induction of Apoptosis
Clk-IN-T3 has been shown to induce apoptosis in cancer cells. This is, in part, due to the altered splicing of key apoptosis-related genes. For instance, treatment with a CLK inhibitor can lead to a decrease in the levels of several anti-apoptotic proteins, including cIAP1, cIAP2, XIAP, cFLIP, and Mcl-1. The altered splicing of Mcl-1 and cFLIP (CFLAR) pre-mRNAs can shift the balance towards pro-apoptotic isoforms.
Downstream effect of Clk-IN-T3 on apoptosis induction.
Cell Cycle Arrest
Treatment of cells with Clk-IN-T3 can lead to a mild cell cycle arrest at the G2/M boundary.[1] This effect is likely a consequence of the widespread changes in gene expression resulting from the disruption of pre-mRNA splicing.
Modulation of the mTORC2 Pathway
Some studies suggest that CLK inhibitors can reduce the activity of the mammalian target of rapamycin (B549165) complex 2 (mTORC2) pathway. This can contribute to the destabilization of anti-apoptotic proteins like Mcl-1.
Experimental Workflows and Protocols
The following diagram illustrates a general workflow for characterizing the effects of Clk-IN-T3 on cancer cells. Detailed protocols for the key assays are provided below.
General workflow for studying the effects of Clk-IN-T3.
Detailed Methodologies
This protocol is for assessing the effect of Clk-IN-T3 on cell viability.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Clk-IN-T3 stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Clk-IN-T3 and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for at least 2 hours on an orbital shaker to ensure complete solubilization of the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
This protocol is for quantifying apoptosis by flow cytometry.
Materials:
-
Cells treated with Clk-IN-T3 and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
This protocol is for analyzing the cell cycle distribution by flow cytometry.
Materials:
-
Cells treated with Clk-IN-T3 and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
This protocol is for detecting the phosphorylation status of target proteins like SR proteins.
Materials:
-
Cell lysates from Clk-IN-T3 treated and control cells
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (specific to the phosphorylated protein of interest)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
Clk-IN-T3 is a valuable research tool for elucidating the roles of CLK kinases in cellular processes and a promising candidate for further development as an anti-cancer therapeutic. Its ability to potently inhibit CLKs and modulate pre-mRNA splicing leads to significant downstream effects on apoptosis and cell cycle progression. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar compounds. Further investigation into the full range of splicing events affected by Clk-IN-T3 will be crucial for a complete understanding of its therapeutic potential.
References
The Role of CLK Kinases Explored with the Potent Inhibitor Clk-IN-T3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Cdc-like kinases (CLKs) and the utility of Clk-IN-T3, a potent and selective inhibitor, in elucidating their function. This document details the mechanism of action of CLK kinases, the biochemical and cellular effects of their inhibition by Clk-IN-T3, and provides comprehensive experimental protocols for researchers investigating this critical signaling pathway.
Introduction to CLK Kinases and Alternative Splicing
The Cdc-like kinase (CLK) family, comprising CLK1, CLK2, CLK3, and CLK4, are dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing.[1] A key function of CLKs is the phosphorylation of serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[1] The phosphorylation state of SR proteins dictates their subcellular localization and their ability to bind to splicing enhancers and recruit core spliceosomal machinery, thereby controlling exon recognition and alternative splicing. Dysregulation of CLK activity and the subsequent alterations in splicing patterns have been implicated in numerous diseases, including cancer.[2][3]
Clk-IN-T3: A Potent and Selective CLK Inhibitor
Clk-IN-T3 is a small molecule inhibitor that has demonstrated high potency and selectivity for CLK kinases.[4] Its ability to effectively inhibit CLK activity in both biochemical and cellular assays has made it an invaluable tool for studying the biological consequences of CLK inhibition.
Data Presentation
Biochemical Potency of Clk-IN-T3
The inhibitory activity of Clk-IN-T3 has been quantified against several kinases, highlighting its potent and relatively selective profile for the CLK family.
| Kinase | IC50 (nM) |
| CLK1 | 0.67[4] |
| CLK2 | 15[4] |
| CLK3 | 110[4] |
| DYRK1A | 260[4] |
| DYRK1B | 230[4] |
Cellular Activity of Clk-IN-T3
In cellular contexts, Clk-IN-T3 has been shown to impact cell viability and proliferation in various cancer cell lines.
| Cell Line | Assay | Effect | IC50 / Concentration | Reference |
| HCT-116 | Cell Cycle Analysis | Mild G2/M arrest | 0.1-10.0 µM (24h) | [4] |
| ARP1 (Multiple Myeloma) | Cell Viability | Inhibition of viability | 273 nM | [5] |
| H929 (Multiple Myeloma) | Cell Viability | Inhibition of viability | 484 nM | [5] |
| A2780 (Ovarian Carcinoma) | Cell Growth | Inhibition of growth | GI50 = 345 nM | [2] |
| HCT116 (Colorectal Carcinoma) | Cell Growth | Inhibition of growth | GI50 = 122 nM | [2] |
Signaling Pathways and Experimental Workflows
CLK Signaling Pathway in Alternative Splicing
Caption: The CLK signaling pathway in pre-mRNA splicing and its inhibition by Clk-IN-T3.
Experimental Workflow for Assessing Clk-IN-T3 Activity
References
The Emerging Potential of Clk-IN-T3 in Neurodegenerative Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's and Parkinson's, present a significant and growing challenge to global health. Pathological hallmarks of these conditions, such as the hyperphosphorylation of tau protein and aberrant protein aggregation, have led researchers to explore novel therapeutic avenues. One such area of interest is the inhibition of Cdc2-like kinases (CLKs), a family of dual-specificity kinases implicated in the regulation of pre-mRNA splicing and the phosphorylation of key neuronal proteins. This technical guide provides a preliminary investigation into the potential of Clk-IN-T3, a potent and selective pan-CLK inhibitor, in the context of neurodegenerative disease models. While direct experimental data for Clk-IN-T3 in this domain is currently limited, this paper will synthesize the foundational role of CLKs in neurodegeneration and extrapolate the potential therapeutic applications of this specific inhibitor.
Introduction to Cdc2-like Kinases (CLKs) and Their Role in Neurodegeneration
The CLK family, consisting of isoforms CLK1, CLK2, CLK3, and CLK4, are crucial regulators of cellular processes, primarily through their role in phosphorylating serine/arginine-rich (SR) proteins.[1] This phosphorylation is a key step in the assembly of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[1] Dysregulation of alternative splicing is increasingly recognized as a significant contributor to the pathology of various neurodegenerative disorders.[1][2]
In the context of Alzheimer's disease, CLKs have been shown to be involved in the aberrant splicing of the microtubule-associated protein tau.[2] Imbalances in tau isoforms, resulting from splicing dysregulation, can lead to the formation of neurofibrillary tangles (NFTs), a core pathological feature of the disease.[2][3] Furthermore, CLKs can directly phosphorylate tau, contributing to its hyperphosphorylation and subsequent aggregation.[4] Inhibition of CLK1 has been proposed as a therapeutic strategy for Alzheimer's disease.[5][6]
Clk-IN-T3: A Potent and Selective CLK Inhibitor
Clk-IN-T3 is a highly potent, selective, and stable inhibitor of the CDC-like kinase (CLK) family.[7] Its inhibitory activity against multiple CLK isoforms, as well as other kinases implicated in neurodegeneration like DYRK1A, makes it a valuable tool for research and a potential therapeutic candidate.[7] While the majority of research on Clk-IN-T3 has been in the context of oncology, its biochemical profile warrants investigation into its utility in neurodegenerative disease models.[8][9]
Table 1: In Vitro Inhibitory Activity of Clk-IN-T3
| Target Kinase | IC50 (nM) |
| CLK1 | 0.67 |
| CLK2 | 15 |
| CLK3 | 110 |
| DYRK1A | 260 |
| DYRK1B | 230 |
Data sourced from MedChemExpress and R&D Systems.[7]
Potential Therapeutic Mechanisms in Neurodegenerative Disease
Based on the known functions of CLKs, the therapeutic potential of Clk-IN-T3 in neurodegenerative diseases could be multi-faceted, primarily revolving around the modulation of RNA splicing and direct protein phosphorylation.
Modulation of Tau Splicing
One of the most compelling potential applications of Clk-IN-T3 is in the correction of aberrant tau splicing. The balance between tau isoforms containing either three (3R) or four (4R) microtubule-binding repeats is crucial for neuronal function.[3] Disruptions in this ratio are associated with tau pathology. By inhibiting CLKs, Clk-IN-T3 could potentially restore the physiological 3R:4R tau ratio, thereby reducing the propensity for NFT formation.[3]
References
- 1. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Human CDC2-like kinase 1 (CLK1): a novel target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Biological Activity of Clk-IN-T3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clk-IN-T3 has emerged as a potent and selective inhibitor of the CDC-like kinase (CLK) family, demonstrating significant potential in preclinical cancer research. This document provides a comprehensive overview of the biological activity of Clk-IN-T3, detailing its mechanism of action, inhibitory profile, and its effects on cellular processes and in vivo tumor models. This guide is intended to serve as a technical resource, offering detailed experimental methodologies and structured data to facilitate further investigation and drug development efforts centered on CLK inhibition.
Introduction to Clk-IN-T3 and the CLK Family
The CDC-like kinases (CLKs) are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1] Dysregulation of CLK activity has been implicated in the pathogenesis of various diseases, including cancer. Clk-IN-T3 is a small molecule inhibitor designed to target the ATP-binding pocket of CLKs, thereby modulating their kinase activity and downstream signaling pathways.
Quantitative Inhibitory Profile of Clk-IN-T3
Clk-IN-T3 exhibits potent inhibitory activity against CLK isoforms 1, 2, and 3, with a greater selectivity over other kinases. The following table summarizes the in vitro inhibitory concentrations (IC50) of Clk-IN-T3 against key kinase targets.
| Kinase Target | IC50 (nM) |
| CLK1 | 0.67 |
| CLK2 | 15 |
| CLK3 | 110 |
| DYRK1A | 260 |
| DYRK1B | 230 |
Data sourced from MedChemExpress and InvivoChem product data sheets.[1][2]
Mechanism of Action: Modulation of RNA Splicing
The primary mechanism of action of Clk-IN-T3 is the inhibition of CLK-mediated phosphorylation of SR proteins. This disruption of the normal phosphorylation cycle of SR proteins leads to alterations in pre-mRNA splicing, affecting the production of mature mRNA transcripts.
In Vitro Cellular Activity
Clk-IN-T3 has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.
Cell Viability
The half-maximal inhibitory concentration (IC50) for cell viability has been determined in multiple myeloma cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| ARP1 | Multiple Myeloma | 273 |
| H929 | Multiple Myeloma | 484 |
Cell Cycle Arrest
In colorectal cancer cells (HCT-116), treatment with Clk-IN-T3 leads to a mild cell cycle arrest at the G2/M boundary.[1]
Induction of Apoptosis
Clk-IN-T3 has been shown to induce apoptosis in ovarian cancer cells (A2780).
In Vivo Antitumor Efficacy
The antitumor activity of Clk-IN-T3 has been evaluated in a multiple myeloma xenograft mouse model.
| Animal Model | Tumor Model | Treatment | Outcome |
| NOD/SCID Mice | ARP1 Xenograft | 20 mg/kg, i.p., every 2 days | Suppression of tumor growth |
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.
Materials:
-
Recombinant human CLK1, CLK2, CLK3, DYRK1A, or DYRK1B enzyme
-
Appropriate kinase substrate (e.g., Myelin Basic Protein for CLKs)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Clk-IN-T3 (serial dilutions in DMSO, final concentration ≤1%)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of Clk-IN-T3 in kinase assay buffer.
-
Add 5 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of the 96-well plate.
-
Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
Cell Culture
-
HCT-116 (Human Colorectal Carcinoma): Culture in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.[3][4]
-
A2780 (Human Ovarian Carcinoma): Culture in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.[5][6]
-
ARP1 and H929 (Human Multiple Myeloma): Culture in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
Materials:
-
Cultured cells (HCT-116, A2780, ARP1, or H929)
-
Complete growth medium
-
Clk-IN-T3
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight (for adherent cells).
-
Treat the cells with various concentrations of Clk-IN-T3 for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
For adherent cells, aspirate the medium and add 100 µL of solubilization solution. For suspension cells, add 100 µL of solubilization solution directly to the medium.
-
Incubate the plate at room temperature for 15 minutes with gentle shaking to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[7]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Cultured cells (e.g., A2780)
-
Clk-IN-T3
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Clk-IN-T3 for the desired time (e.g., 24 hours).
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Cultured cells (e.g., HCT-116)
-
Clk-IN-T3
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Clk-IN-T3 for the desired time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
Western Blotting for Phosphorylated SR Proteins
Materials:
-
Cultured cells
-
Clk-IN-T3
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-SR proteins (e.g., mAb104)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with Clk-IN-T3 for the desired time (e.g., 6 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.[11][12]
In Vivo Multiple Myeloma Xenograft Model
Animal Model:
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, 6-8 weeks old.
Procedure:
-
Subcutaneously inject 2 x 10^6 ARP1 multiple myeloma cells into the flank of each mouse.
-
When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Prepare the Clk-IN-T3 formulation (e.g., in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).[2]
-
Administer Clk-IN-T3 (20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection every 2 days.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Conclusion
Clk-IN-T3 is a valuable research tool for investigating the biological roles of CLK kinases and their implications in diseases such as cancer. Its potent and selective inhibitory activity, coupled with its demonstrated in vitro and in vivo efficacy, underscores its potential as a lead compound for the development of novel therapeutics targeting the spliceosome. The detailed protocols provided in this guide are intended to facilitate reproducible and robust experimental outcomes in the ongoing exploration of CLK inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CLK-IN-T3 |CLK (CDC-like kinase) inhibitor | CAS 2109805-56-1 | Buy CLK-IN T3 from Supplier InvivoChem [invivochem.com]
- 3. encodeproject.org [encodeproject.org]
- 4. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 5. bcrj.org.br [bcrj.org.br]
- 6. cancertools.org [cancertools.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
Clk-IN-T3: A Potent and Selective CLK Inhibitor Modulating Cellular Processes Through Splicing Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Clk-IN-T3 is a highly potent and selective inhibitor of the CDC-like kinase (CLK) family, demonstrating significant effects on fundamental cellular processes, including pre-mRNA splicing, cell cycle progression, and apoptosis. Its ability to modulate the phosphorylation of serine/arginine-rich (SR) proteins makes it a valuable tool for investigating the intricate mechanisms of splicing regulation and a promising candidate for therapeutic development, particularly in oncology. This technical guide provides a comprehensive overview of Clk-IN-T3, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the relevant cellular pathways and experimental workflows.
Introduction
The CDC-like kinases (CLKs), comprising CLK1, CLK2, CLK3, and CLK4, are a family of dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing.[1] They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[1][2] This phosphorylation is critical for the proper assembly of the spliceosome and the regulation of both constitutive and alternative splicing.[3] Dysregulation of CLK activity and aberrant splicing are increasingly implicated in various diseases, including cancer, making CLKs attractive targets for therapeutic intervention.[1][3]
Clk-IN-T3 has emerged as a potent and selective small molecule inhibitor of the CLK family.[4] This guide delves into the technical details of Clk-IN-T3, providing researchers and drug development professionals with the necessary information to effectively utilize this compound in their studies.
Mechanism of Action
Clk-IN-T3 exerts its biological effects primarily by inhibiting the kinase activity of CLKs. By binding to the ATP-binding pocket of these enzymes, it prevents the phosphorylation of their downstream targets, most notably the SR proteins.[1] The unphosphorylated or hypophosphorylated state of SR proteins leads to their altered subcellular localization and their inability to properly engage with the splicing machinery.[3][5] This disruption of SR protein function results in significant changes in pre-mRNA splicing patterns, often leading to exon skipping or the inclusion of premature termination codons, which can trigger nonsense-mediated mRNA decay.[6] The culmination of these molecular events is the modulation of the expression of numerous genes involved in critical cellular processes, ultimately impacting cell fate.
Quantitative Data
The following tables summarize the key quantitative data reported for Clk-IN-T3, providing a clear overview of its potency and cellular effects.
Table 1: Kinase Inhibitory Potency of Clk-IN-T3
| Target Kinase | IC50 (nM) |
| CLK1 | 0.67 |
| CLK2 | 15 |
| CLK3 | 110 |
| DYRK1A | 260 |
| DYRK1B | 230 |
Data sourced from MedChemExpress and R&D Systems.[4][7]
Table 2: Cellular Activity of Clk-IN-T3 in Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) |
| ARP1 | 273 |
| H929 | 484 |
Data sourced from a study on the antitumor effects of Clk-IN-T3 in multiple myeloma.[8]
Table 3: Effects of Clk-IN-T3 on Cellular Processes
| Cellular Process | Cell Line(s) | Concentration Range | Observed Effect |
| Cell Cycle | Not specified | 0.1-10.0 µM (24h) | Mild G2/M arrest.[4] |
| SR Protein Phosphorylation | Not specified | 0.5-1.0 µM (6h) | Decreased phosphorylation of CLK-targeted SR proteins.[4] |
| Angiogenesis | HUVECs | 300-1000 nM | Reduced expression of VEGFR2. |
| Cell Migration | HUVECs | 500-1000 nM | Inhibition of HUVEC migration. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: CLK signaling pathway and its inhibition by Clk-IN-T3.
Caption: A typical experimental workflow for evaluating the cellular effects of Clk-IN-T3.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the effects of Clk-IN-T3.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of Clk-IN-T3 on the viability of multiple myeloma cells.
Materials:
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Clk-IN-T3 stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Seed multiple myeloma cells (e.g., ARP1, H929) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of Clk-IN-T3 in culture medium.
-
Add 100 µL of the Clk-IN-T3 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis induced by Clk-IN-T3 using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Treat cells with the desired concentrations of Clk-IN-T3 for the specified time.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
Western Blotting for Phosphorylated SR Proteins
This protocol provides a general framework for detecting changes in SR protein phosphorylation upon Clk-IN-T3 treatment.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibody against phosphorylated SR proteins (p-SRSF).
-
Primary antibody for a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with Clk-IN-T3 for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-SRSF overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
Conclusion
Clk-IN-T3 is a powerful research tool for dissecting the role of CLK-mediated phosphorylation in pre-mRNA splicing and other cellular processes. Its high potency and selectivity make it a valuable asset for both basic research and preclinical drug development. The data and protocols presented in this guide are intended to facilitate the effective use of Clk-IN-T3 in the laboratory, enabling further exploration of its therapeutic potential and its impact on cellular function. As our understanding of the intricate links between splicing dysregulation and disease continues to grow, inhibitors like Clk-IN-T3 will undoubtedly play a crucial role in advancing novel therapeutic strategies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for Clk-IN-T3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clk-IN-T3 is a potent and selective inhibitor of the CDC-like kinase (CLK) family, demonstrating significant activity against CLK1, CLK2, and CLK3. These kinases are critical regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLK activity is implicated in various cancers, making it a compelling target for therapeutic intervention. Clk-IN-T3 disrupts the phosphorylation of SR proteins, leading to aberrant pre-mRNA splicing, which in turn induces cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for utilizing Clk-IN-T3 in cell culture experiments to investigate its effects on cell viability, apoptosis, and the cell cycle.
Mechanism of Action
Clk-IN-T3 exerts its biological effects by competitively inhibiting the ATP-binding site of CLK kinases. This prevents the phosphorylation of their primary substrates, the SR proteins. Unphosphorylated or hypophosphorylated SR proteins are unable to efficiently mediate the assembly of the spliceosome, leading to widespread alterations in pre-mRNA splicing. This disruption of normal gene expression results in the production of non-functional proteins or the activation of nonsense-mediated mRNA decay, ultimately triggering cellular stress pathways that lead to cell cycle arrest and apoptosis.
Caption: Clk-IN-T3 inhibits CLK kinases, blocking SR protein phosphorylation and disrupting pre-mRNA splicing, leading to apoptosis and cell cycle arrest.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of Clk-IN-T3
| Target Kinase | IC₅₀ (nM) |
| CLK1 | 0.67 |
| CLK2 | 15 |
| CLK3 | 110 |
| DYRK1A | 260 |
| DYRK1B | 230 |
IC₅₀ values represent the concentration of Clk-IN-T3 required to inhibit 50% of the kinase activity in vitro.[1][2][3][4]
Table 2: Effective Concentrations of Clk-IN-T3 in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration (µM) | Incubation Time (hours) |
| HCT-116 | Colorectal Cancer | G2/M Cell Cycle Arrest | 0.1 - 10.0 | 24 |
| HCT-116 | Colorectal Cancer | Decreased p-SR Protein Levels | 0.5 - 1.0 | 6 |
| A2780 | Ovarian Cancer | Apoptosis Induction | ~3 | 16 - 24 |
| ARP1 | Multiple Myeloma | Cell Viability Reduction (IC₅₀) | 0.273 | Not Specified |
| H929 | Multiple Myeloma | Cell Viability Reduction (IC₅₀) | 0.484 | Not Specified |
These concentrations are starting points and may require optimization for specific experimental conditions and cell lines.[5]
Experimental Protocols
Preparation of Clk-IN-T3 Stock Solution
Materials:
-
Clk-IN-T3 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of Clk-IN-T3 by dissolving the appropriate amount of powder in DMSO. For example, for a 10 mM stock, dissolve 4.83 mg of Clk-IN-T3 (MW: 482.58 g/mol ) in 1 mL of DMSO.
-
Gentle warming and sonication may be required to fully dissolve the compound.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[3]
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted for a 96-well plate format.
Caption: Workflow for determining cell viability using the CellTiter-Glo® assay after Clk-IN-T3 treatment.
Materials:
-
HCT-116 cells (or other cell line of interest)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
Clk-IN-T3 stock solution (10 mM)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed 3,000 - 5,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Clk-IN-T3 in complete culture medium from the 10 mM stock solution. A suggested starting concentration range is 0.01 µM to 10 µM. Include a DMSO vehicle control (at the same final concentration as the highest Clk-IN-T3 treatment).
-
Add 100 µL of the diluted Clk-IN-T3 or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Caption: Step-by-step workflow for the detection of apoptosis using Annexin V and PI staining followed by flow cytometry.
Materials:
-
A2780 cells (or other cell line of interest)
-
Complete cell culture medium
-
6-well plates
-
Clk-IN-T3 stock solution (10 mM)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed approximately 2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentration of Clk-IN-T3 (e.g., 3 µM for A2780 cells) or vehicle control for the desired time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and collect the culture medium (to include any floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.
Western Blot for Phosphorylated SR Proteins
Materials:
-
HCT-116 cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody against phosphorylated SR proteins (e.g., anti-p-SR (1H4) monoclonal antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed HCT-116 cells in a 6-well plate and treat with Clk-IN-T3 (e.g., 0.5-1.0 µM) for 6 hours.[6]
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phosphorylated SR proteins overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
HCT-116 cells
-
6-well plates
-
Clk-IN-T3 stock solution (10 mM)
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed HCT-116 cells in 6-well plates and treat with Clk-IN-T3 (e.g., 0.1-10.0 µM) for 24 hours.[6]
-
Harvest the cells by trypsinization and wash once with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, collecting at least 10,000 events per sample.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Application Notes and Protocols for Clk-IN-T3 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clk-IN-T3 is a potent and selective inhibitor of the CDC-like kinase (CLK) family, demonstrating high efficacy against CLK1, CLK2, and CLK3.[1][2][3] These serine/threonine kinases are crucial regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[4][5][6] Dysregulation of CLK activity and aberrant splicing are implicated in various diseases, including cancer, making CLK inhibitors like Clk-IN-T3 valuable tools for research and potential therapeutic development.[2][4][5] This document provides detailed application notes and protocols for the use of Clk-IN-T3 in a range of in vitro studies.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Clk-IN-T3
| Target Kinase | IC50 (nM) | Notes |
| CLK1 | 0.67[1][2][3] | Highly potent inhibition. |
| CLK2 | 15[1][2][3] | Potent inhibition. |
| CLK3 | 110[1][2][3] | Moderate inhibition. |
| DYRK1A | 260[1][2] | Off-target activity. |
| DYRK1B | 230[1][2] | Off-target activity. |
Table 2: Recommended Concentrations of Clk-IN-T3 for Cell-Based Assays
| Assay Type | Cell Line | Concentration Range | Incubation Time | Observed Effect |
| Cell Cycle Analysis | HCT-116 | 0.1 - 10.0 µM | 24 hours | Mild G2/M phase arrest.[1][2] |
| Western Blot (pSR proteins) | HCT-116 | 0.5 - 1.0 µM | 6 hours | Decreased phosphorylation of SR proteins.[1][2] |
| Cell Viability Assay | ARP1 (Multiple Myeloma) | IC50: 273 nM | Not Specified | Inhibition of cell viability.[7] |
| Cell Viability Assay | H929 (Multiple Myeloma) | IC50: 484 nM | Not Specified | Inhibition of cell viability.[7] |
| Apoptosis Assay | ARP1, H929 | IC50 concentrations | Not Specified | Induction of apoptosis.[7] |
| Cell Proliferation (EdU) | ARP1, H929 | IC50 concentrations | Not Specified | Inhibition of cell proliferation.[7] |
Mandatory Visualizations
Caption: CLK kinases phosphorylate SR proteins, a key step for spliceosome assembly and pre-mRNA splicing. Clk-IN-T3 inhibits CLK activity.
Caption: A typical workflow for analyzing the phosphorylation status of SR proteins in response to Clk-IN-T3 treatment using Western Blot.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay using ADP-Glo™
This protocol is designed to measure the inhibitory effect of Clk-IN-T3 on CLK kinase activity.
Materials:
-
Recombinant human CLK1, CLK2, or CLK3
-
Clk-IN-T3
-
Myelin Basic Protein (MBP) or a specific SR protein-derived peptide substrate
-
ATP
-
Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of Clk-IN-T3 in DMSO. A final DMSO concentration of ≤1% in the assay is recommended.
-
Kinase Reaction Setup:
-
Add 1 µL of diluted Clk-IN-T3 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer containing the CLK enzyme and substrate (e.g., MBP).
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
To initiate the reaction, add 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each Clk-IN-T3 concentration relative to the DMSO control and determine the IC50 value using a suitable software.
Protocol 2: Western Blot for Phosphorylated SR Proteins
This protocol details the analysis of SR protein phosphorylation in HCT-116 cells treated with Clk-IN-T3.
Materials:
-
HCT-116 cells
-
Clk-IN-T3
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking Buffer (5% non-fat dry milk or BSA in TBS-T)
-
Primary antibody: anti-phospho-SR (e.g., mAb104)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed HCT-116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with 0.5 µM and 1.0 µM Clk-IN-T3 or DMSO for 6 hours.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SR antibody overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in SR protein phosphorylation.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the assessment of cell cycle distribution in HCT-116 cells after treatment with Clk-IN-T3.
Materials:
-
HCT-116 cells
-
Clk-IN-T3
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HCT-116 cells in 6-well plates. After 24 hours, treat the cells with various concentrations of Clk-IN-T3 (0.1 - 10.0 µM) or DMSO for 24 hours.[1][2]
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise.
-
Incubate at -20°C for at least 2 hours for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
Protocol 4: Cell Viability Assay (MTT/MTS)
This protocol provides a general method for assessing the effect of Clk-IN-T3 on the viability of multiple myeloma cell lines.
Materials:
-
ARP1 or H929 multiple myeloma cells
-
Clk-IN-T3
-
Complete cell culture medium
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Compound Treatment: Add serial dilutions of Clk-IN-T3 to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Clk-IN-T3 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clk-IN-T3 is a potent and selective small molecule inhibitor of the CDC-like kinase (CLK) family, demonstrating high affinity for CLK1, CLK2, and CLK3.[1][2][3] CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[4][5][6] By inhibiting CLKs, Clk-IN-T3 modulates alternative splicing events, leading to downstream effects on gene expression.[6][7] This activity gives Clk-IN-T3 significant potential in various therapeutic areas, particularly in oncology, due to its observed anti-cancer properties.[1][8] These application notes provide detailed protocols for utilizing Clk-IN-T3 in a range of common cell-based assays to investigate its biological effects.
Mechanism of Action
The primary mechanism of action of Clk-IN-T3 is the competitive inhibition of ATP binding to the catalytic site of CLK family kinases.[6] This inhibition prevents the autophosphorylation and activation of CLKs, which in turn blocks the phosphorylation of their downstream targets, the SR proteins.[4][5][6] Unphosphorylated or hypophosphorylated SR proteins are unable to efficiently mediate the assembly of the spliceosome on pre-mRNA transcripts. This disruption of the splicing machinery leads to alterations in alternative splicing patterns, such as exon skipping or intron retention.[6][9] The resulting changes in mRNA transcripts can lead to the production of non-functional proteins or trigger nonsense-mediated mRNA decay, ultimately impacting cellular processes like proliferation, apoptosis, and angiogenesis.[8][9]
Clk-IN-T3 Signaling Pathway
Quantitative Data Summary
The following tables summarize the inhibitory concentrations and effective doses of Clk-IN-T3 in various assays as reported in the literature.
Table 1: In Vitro Inhibitory Concentrations (IC50) of Clk-IN-T3
| Target | IC50 | Reference |
| CLK1 | 0.67 nM | [1][2][3][7] |
| CLK2 | 15 nM | [1][2][3][7] |
| CLK3 | 110 nM | [1][2][3][7] |
| DYRK1A | 260 nM | [7] |
| DYRK1B | 230 nM | [7] |
| ARP1 (Multiple Myeloma Cells) | 273 nM | [8] |
| H929 (Multiple Myeloma Cells) | 484 nM | [8] |
Table 2: Effective Concentrations of Clk-IN-T3 in Cell-Based Assays
| Assay | Cell Line | Concentration Range | Duration | Effect | Reference |
| Cell Cycle Arrest | Not Specified | 0.1 - 10.0 µM | 24 hours | Mild G2/M arrest | [1] |
| SR Protein Phosphorylation | Not Specified | 0.5 - 1.0 µM | 6 hours | Decreased phosphorylation | [1] |
| VEGFR2 Expression | HUVECs | 300 - 1000 nM | Not Specified | Reduced expression | [7] |
| Angiogenesis (Sprouting) | HUVEC Spheroids | 300 - 1000 nM | Not Specified | Inhibition | [7] |
| Cell Migration | HUVECs | 500 - 1000 nM | Not Specified | Inhibition | [7] |
| Apoptosis Induction | A2780 | Not Specified | Short exposure | Induced apoptosis | [9] |
| Splicing Alteration (MCL1, CFLAR) | A2780, HCT116 | Not Specified | 6 or 16 hours | Altered splicing | [9] |
Experimental Protocols
Cell Viability Assay (MTT/Resazurin)
This protocol is designed to assess the effect of Clk-IN-T3 on cell viability and proliferation.
Cell Viability Assay Workflow
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well clear flat-bottom tissue culture plates
-
Clk-IN-T3 stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl for MTT)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Clk-IN-T3 in complete culture medium from the stock solution.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing various concentrations of Clk-IN-T3. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
For Resazurin assay: Add 10 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 570 nm for the MTT assay or fluorescence (560 nm excitation/590 nm emission) for the resazurin assay using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by Clk-IN-T3 using flow cytometry.
Apoptosis Assay Workflow
Materials:
-
Cells of interest
-
6-well plates
-
Clk-IN-T3 stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cold PBS
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of Clk-IN-T3 for the specified duration.
-
Harvest both adherent and floating cells and pellet them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the samples immediately by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of Clk-IN-T3 on cell cycle progression.
Materials:
-
Cells of interest
-
6-well plates
-
Clk-IN-T3 stock solution
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed and treat cells with Clk-IN-T3 as described for the apoptosis assay.
-
Harvest cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for SR Protein Phosphorylation
This protocol is for detecting changes in the phosphorylation status of SR proteins following treatment with Clk-IN-T3.
Materials:
-
Cells of interest
-
Clk-IN-T3 stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phosphorylated SR proteins (e.g., anti-phospho-SR)
-
Primary antibody against total SR proteins or a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with Clk-IN-T3 (e.g., 0.5-1.0 µM for 6 hours).
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phosphorylated SR proteins overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total SR protein or a loading control to normalize the results.
Analysis of Alternative Splicing (RT-PCR)
This protocol is used to examine the effect of Clk-IN-T3 on the alternative splicing of specific genes.
Materials:
-
Cells of interest
-
Clk-IN-T3 stock solution
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers designed to flank the alternatively spliced region of the target gene
-
Taq DNA polymerase
-
Agarose (B213101) gel and electrophoresis equipment
-
Gel imaging system
Protocol:
-
Treat cells with Clk-IN-T3 (e.g., for 6 or 16 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform PCR using primers that amplify the region containing the alternatively spliced exon(s).
-
Separate the PCR products on an agarose gel.
-
Visualize the bands using a gel imaging system. Changes in the ratio of the different sized PCR products will indicate a shift in alternative splicing.
Conclusion
Clk-IN-T3 is a valuable research tool for investigating the role of CLK kinases and pre-mRNA splicing in various cellular processes. The protocols outlined above provide a framework for studying the effects of this inhibitor in cell-based assays. Researchers should optimize the experimental conditions, such as inhibitor concentration and incubation time, for their specific cell type and research question. The use of appropriate controls is crucial for the accurate interpretation of the results.
References
- 1. bosterbio.com [bosterbio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Clk-IN-T3 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility and stability of the CDC-like kinase (CLK) inhibitor, Clk-IN-T3, in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines and protocols is crucial for ensuring the integrity and reproducibility of experimental data.
Quantitative Data Summary
The following tables summarize the solubility and stability data for Clk-IN-T3 in DMSO, compiled from various sources.
Table 1: Solubility of Clk-IN-T3 in DMSO
| Parameter | Value | Notes |
| Solubility | ≥10 mg/mL | General solubility data. |
| Solubility | 4.83 mg/mL (10.01 mM) | Requires sonication and warming for dissolution. The use of new, anhydrous DMSO is recommended as the compound is hygroscopic.[1] |
| Solubility | Soluble to 50 mM | Gentle warming may be required. |
Table 2: Stability of Clk-IN-T3 in DMSO Stock Solution
| Storage Temperature | Storage Period | Stability |
| -20°C | 1 year | Stable[1] |
| -80°C | 2 years | Stable[1] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.
Signaling Pathway
Clk-IN-T3 is a potent and selective inhibitor of CDC-like kinases (CLKs), particularly CLK1, CLK2, and CLK3. These kinases play a crucial role in the regulation of alternative splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Inhibition of CLKs by Clk-IN-T3 leads to altered phosphorylation of SR proteins, which in turn modulates spliceosome assembly and function, resulting in changes in mRNA splicing patterns. This can affect the expression of various gene isoforms, including those involved in cancer progression.
Experimental Protocols
The following are detailed protocols for the preparation of Clk-IN-T3 stock solutions and the assessment of its solubility and stability in DMSO.
Protocol for Preparation of a 10 mM Clk-IN-T3 Stock Solution in DMSO
Materials:
-
Clk-IN-T3 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Vortex mixer
-
Water bath or heating block
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber glass or polypropylene)
Procedure:
-
Calculate Required Mass: Determine the mass of Clk-IN-T3 needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of Clk-IN-T3 is 482.58 g/mol .
-
Mass (mg) = 10 mmol/L * Volume (L) * 482.58 g/mol
-
-
Weighing: Accurately weigh the calculated amount of Clk-IN-T3 powder using an analytical balance and transfer it to a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the Clk-IN-T3 powder.
-
Dissolution:
-
Vortex the solution vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, gently warm the vial in a water bath set to 30-40°C for 5-10 minutes.
-
Vortex the solution again until it is clear and free of any visible particulates. Sonication can also be used to aid dissolution.
-
-
Storage:
-
For long-term storage, aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
-
Protocol for Determining the Kinetic Solubility of Clk-IN-T3 in DMSO
This protocol provides a method to determine the kinetic solubility of Clk-IN-T3 in DMSO using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Clk-IN-T3 powder
-
Anhydrous DMSO
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Analytical balance
-
Vortex mixer
-
Centrifuge with temperature control
-
0.22 µm syringe filters
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of Clk-IN-T3 powder to a known volume of anhydrous DMSO in a vial (e.g., 20 mg in 1 mL).
-
Tightly cap the vial and vortex vigorously for 5 minutes.
-
-
Equilibration:
-
Place the vial in a shaking incubator at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.
-
-
Sample Preparation for Analysis:
-
After incubation, centrifuge the solution at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
-
Serial Dilution and HPLC Analysis:
-
Prepare a series of dilutions of the filtered supernatant in DMSO.
-
Analyze the diluted samples by HPLC. A typical mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Quantify the concentration of Clk-IN-T3 in the original filtered supernatant by comparing the peak area to a standard curve prepared from a known concentration of Clk-IN-T3.
-
-
Data Interpretation: The calculated concentration of the saturated solution represents the kinetic solubility of Clk-IN-T3 in DMSO under the tested conditions.
Protocol for Assessing the Stability of Clk-IN-T3 in DMSO
This protocol outlines a method to evaluate the stability of Clk-IN-T3 in a DMSO stock solution over time using LC-MS.
Materials:
-
10 mM stock solution of Clk-IN-T3 in anhydrous DMSO
-
LC-MS system (HPLC or UHPLC coupled to a mass spectrometer)
-
C18 reversed-phase column
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Incubator/oven and freezers (-20°C and -80°C)
-
Sterile, sealed vials
Procedure:
-
Sample Preparation and Storage:
-
Aliquot the freshly prepared 10 mM Clk-IN-T3 stock solution into multiple sealed vials.
-
Designate a set of vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, and -80°C).
-
Prepare a "Time Zero" (T0) sample for immediate analysis.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months, etc.), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
-
LC-MS Analysis:
-
Dilute an aliquot of the sample to a suitable concentration for LC-MS analysis (e.g., 1 µM) using an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject the diluted sample into the LC-MS system.
-
Monitor the peak area of the parent Clk-IN-T3 molecule. The mass spectrometer should be set to detect the specific m/z of Clk-IN-T3.
-
-
Data Analysis:
-
Calculate the percentage of Clk-IN-T3 remaining at each time point relative to the T0 sample:
-
% Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
-
Plot the % remaining against time for each storage condition to visualize the degradation profile.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the stability of Clk-IN-T3 in DMSO.
References
Application Notes and Protocols for Preparing Clk-IN-T3 Stock Solutions
Introduction
Clk-IN-T3 is a potent and selective inhibitor of the CDC-like kinase (CLK) family, with IC50 values of 0.67 nM, 15 nM, and 110 nM for CLK1, CLK2, and CLK3, respectively[1][2][3][4][5]. It also shows inhibitory activity against DYRK1A and DYRK1B[1][2][6]. Due to its role in regulating mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins, Clk-IN-T3 is a valuable tool in cancer research and cell biology[5][7][8]. Accurate and reproducible experimental results hinge on the correct preparation and storage of Clk-IN-T3 stock solutions. These application notes provide detailed protocols for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: Chemical Properties of Clk-IN-T3
| Property | Value |
| Molecular Formula | C₂₈H₃₀N₆O₂[1][3] |
| Molecular Weight | 482.58 g/mol [1][2] |
| CAS Number | 2109805-56-1[1][3] |
| Appearance | Off-white to light yellow solid powder[3] |
| Purity | ≥98%[9] |
Table 2: Solubility of Clk-IN-T3
| Solvent | Concentration | Comments |
| DMSO | ≥10 mg/mL[9] | Sonication and warming may be required for complete dissolution[1][2]. |
| DMSO | 4.83 mg/mL (10.01 mM)[2][6] | Use of newly opened, hygroscopic DMSO is recommended as it can significantly impact solubility[2]. |
| Ethanol | 0.1-1 mg/mL (Slightly soluble)[9] | Not recommended for high-concentration stock solutions. |
Table 3: Recommended Storage Conditions for Clk-IN-T3
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][3][6] |
| Powder | 4°C | 2 years[3][6] |
| In Solvent (e.g., DMSO) | -80°C | 1-2 years[1][2][6] |
| In Solvent (e.g., DMSO) | -20°C | 1 year[2][6] |
Experimental Protocols
Materials and Reagents
-
Clk-IN-T3 powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes and sterile filter tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Water bath or heat block (optional)
Protocol 1: Preparation of a 10 mM Clk-IN-T3 Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which is a common practice for kinase inhibitors to minimize the amount of solvent added to experimental cultures[10].
1. Equilibration:
-
Before opening, allow the vial of Clk-IN-T3 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the compound's stability and mass.
2. Calculation:
-
Use the molecular weight of Clk-IN-T3 (482.58 g/mol ) to calculate the required volume of DMSO.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Example for 1 mg of Clk-IN-T3:
- Mass = 0.001 g
- Molecular Weight = 482.58 g/mol
- Desired Concentration = 10 mM = 0.010 mol/L
- Volume (L) = 0.001 / (482.58 * 0.010) = 0.0002072 L
- Volume (µL) = 207.2 µL
3. Dissolution:
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the Clk-IN-T3 powder.
-
Cap the vial tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is difficult, sonicate the vial for 5-10 minutes or warm it briefly to 37°C.[1][2]
4. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene microcentrifuge tubes[10].
-
Clearly label each aliquot with the compound name (Clk-IN-T3), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -80°C for long-term stability of up to two years.[2][6]
Protocol 2: Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or assay buffer immediately before use.
1. Determine Final Concentration:
-
The optimal working concentration of Clk-IN-T3 can vary depending on the cell line and experimental design. Typical concentrations for cell-based assays range from 0.1 µM to 10.0 µM.[1][3][6] For example, in HCT-116 cells, concentrations of 0.5 µM and 1.0 µM have been shown to decrease the phosphorylation of CLK-targeted SR proteins.[1][2][3][6]
2. Serial Dilution:
-
Perform serial dilutions of the 10 mM stock solution in your experimental buffer or medium to achieve the desired final concentration.
-
Important: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[10]
-
Example Dilution for a 1 µM final concentration in 1 mL of medium:
- Add 0.1 µL of the 10 mM stock solution to 999.9 µL of medium.
- (C1V1 = C2V2: 10,000 µM * V1 = 1 µM * 1000 µL => V1 = 0.1 µL)
- The final DMSO concentration will be 0.01%.
Visualizations
References
- 1. CLK-IN-T3 | DYRK | CDK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CLK-IN-T3 |CLK (CDC-like kinase) inhibitor | CAS 2109805-56-1 | Buy CLK-IN T3 from Supplier InvivoChem [invivochem.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes for Clk-IN-T3 in Western Blot Analysis of p-SR Proteins
Introduction
Serine/arginine-rich (SR) proteins are a family of essential splicing factors crucial for both constitutive and alternative pre-mRNA splicing.[1] Their activity and subcellular localization are primarily regulated by reversible phosphorylation within their arginine-serine-rich (RS) domains.[1] The phosphorylation state of SR proteins, controlled by kinases like the Cdc2-like kinases (CLKs) and SR protein kinases (SRPKs), is a critical determinant of their function in splice site selection and spliceosome assembly.[1][2][3] Analyzing SR protein phosphorylation is therefore vital for understanding gene expression regulation in various physiological and pathological states.[1]
Clk-IN-T3 is a potent and selective inhibitor of the CDC-like kinase (CLK) family, which plays a key role in the phosphorylation of SR proteins.[4][5] This inhibitor can be utilized as a chemical probe to investigate the role of CLK-mediated phosphorylation in cellular processes. Western blotting is a standard and powerful technique to detect and quantify changes in the phosphorylation status of specific proteins.[1][6] These application notes provide a detailed protocol for using Clk-IN-T3 in conjunction with Western blotting to study the phosphorylation of SR proteins (p-SR proteins).
Data Presentation
Table 1: Inhibitory Activity of Clk-IN-T3
This table summarizes the in vitro inhibitory potency of Clk-IN-T3 against various kinases. This data is crucial for designing experiments and interpreting results, as it indicates the inhibitor's selectivity.
| Kinase | IC50 (nM) |
| CLK1 | 0.67[4] |
| CLK2 | 15[4] |
| CLK3 | 110[4] |
| DYRK1A | 260[4] |
| DYRK1B | 230[4] |
IC50 values represent the concentration of inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Experimental Conditions for Observing Effects of Clk-IN-T3
This table provides a starting point for researchers planning to treat cells with Clk-IN-T3 to observe its effects on SR protein phosphorylation.
| Cell Line | Clk-IN-T3 Concentration | Treatment Duration | Observed Effect | Reference |
| Multiple Myeloma (ARP1, H929) | IC50 (273 nM, 484 nM respectively) | Various | Decreased phosphorylation of SRSFs | [7] |
| General | 0.5-1.0 µM | 6 hours | Decreased phosphorylation of CLK-targeted SR proteins | [4] |
| A2780, HCT116 | Not specified | Short-term | Altered splicing of anti-apoptotic proteins | [8] |
Signaling Pathway
The phosphorylation of SR proteins is a key regulatory step in pre-mRNA splicing. Cytoplasmic SRPKs initiate the phosphorylation of SR proteins, which facilitates their import into the nucleus.[3] Once in the nucleus, CLKs further phosphorylate SR proteins, leading to their mobilization from nuclear speckles to the spliceosome machinery, where they participate in splicing.[9][10] Clk-IN-T3 specifically inhibits the activity of CLKs, thereby reducing the hyperphosphorylation of SR proteins and affecting downstream splicing events.
Experimental Workflow
The general workflow for assessing the impact of Clk-IN-T3 on SR protein phosphorylation involves cell treatment, protein extraction, quantification, Western blotting, and data analysis.
Experimental Protocols
Protocol 1: Cell Treatment with Clk-IN-T3
-
Cell Culture: Plate the cells of interest at an appropriate density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of Clk-IN-T3 in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing Clk-IN-T3 or a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 6 hours) at 37°C in a CO2 incubator.[4]
Protocol 2: Western Blot for p-SR Proteins
This protocol is adapted for the detection of phosphorylated proteins.[11]
A. Sample Preparation
-
Cell Lysis: After treatment, place the cell culture plates on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
B. Gel Electrophoresis and Protein Transfer
-
Sample Preparation for Loading: To an appropriate amount of protein lysate (e.g., 20-30 µg), add 2x Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.[11]
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by molecular weight.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]
C. Immunodetection
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Do not use milk for blocking when detecting phosphoproteins, as it contains casein which can lead to high background.[11][12]
-
Primary Antibody Incubation: Dilute the primary antibody against p-SR proteins (a common antibody is mAb104, which recognizes a phospho-epitope on SR proteins) in 5% BSA in TBST at the manufacturer's recommended dilution.[13] Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an Enhanced Chemiluminescence (ECL) substrate to the membrane and acquire the signal using a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and reprobed with an antibody against total SR protein or a loading control (e.g., β-actin, GAPDH) to normalize the p-SR protein signal.
Note for Researchers: It is crucial to include appropriate controls in your experiment. This includes a vehicle-treated control to compare with the Clk-IN-T3 treated samples. Additionally, running a positive control lysate known to express p-SR proteins can validate the antibody and protocol. The phosphorylation of SR proteins can be induced or altered by various cellular stimuli, which should be considered in the experimental design.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Cdc2-like kinases: structure, biological function, and therapeutic targets for diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Partitioning RS Domain Phosphorylation in an SR Protein through the CLK and SRPK Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. raybiotech.com [raybiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Disordered protein interactions for an ordered cellular transition: Cdc2-like kinase 1 is transported to the nucleus via its Ser–Arg protein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Regulation and Substrate Specificity of the SR Protein Kinase Clk/Sty - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clk-IN-T3 Treatment for Inducing Apoptosis in HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clk-IN-T3 is a potent inhibitor of CDC-like kinases (CLKs), which are crucial regulators of pre-mRNA splicing. Dysregulation of splicing is a hallmark of cancer, making CLK inhibitors a promising class of anti-cancer therapeutics. In the human colorectal carcinoma cell line HCT116, treatment with Clk-IN-T3 has been shown to induce G2/M cell cycle arrest and subsequent apoptosis. This document provides detailed application notes and protocols for studying the apoptotic effects of Clk-IN-T3 on HCT116 cells.
The mechanism of action involves the alteration of pre-mRNA splicing of key apoptosis-related genes, leading to a decrease in the levels of several anti-apoptotic proteins, including cIAP1, cIAP2, XIAP, cFLIP, and Mcl-1.[1][2] This sensitizes the cells to apoptosis, which can be further enhanced by combination with other pro-apoptotic agents like Bcl-xL/Bcl-2 inhibitors.[1][2]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Clk-IN-T3
| Kinase | IC50 (nM) |
| CLK1 | 0.67 |
| CLK2 | 15 |
| CLK3 | 110 |
IC50 values represent the concentration of Clk-IN-T3 required to inhibit 50% of the kinase activity in vitro.
Table 2: Apoptotic Effects of Clk-IN-T3 on HCT116 Cells
| Treatment | Duration | Parameter | Result |
| 3 µM Clk-IN-T3 | 24 hours | Early Apoptotic Cells (Annexin V+/PI-) | 3.2%[1] |
| 3 µM Clk-IN-T3 | 48 hours | Total Apoptotic Cells | 42.6%[1][3] |
Signaling Pathway and Experimental Workflow
Clk-IN-T3 Induced Apoptosis Signaling Pathway in HCT116 Cells
Caption: Signaling pathway of Clk-IN-T3-induced apoptosis in HCT116 cells.
Experimental Workflow for Assessing Clk-IN-T3 Induced Apoptosis
Caption: A typical experimental workflow for studying Clk-IN-T3 induced apoptosis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HCT116 (human colorectal carcinoma).
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Treatment:
-
Seed HCT116 cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) and allow them to adhere overnight.
-
Prepare stock solutions of Clk-IN-T3 in DMSO.
-
Dilute the stock solution to the desired final concentrations in the culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Replace the existing medium with the medium containing Clk-IN-T3 or vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is adapted from a general procedure for luminescent cell viability assays.[4]
-
Seeding: Seed 5,000 HCT116 cells per well in a 96-well white-walled plate and incubate overnight.
-
Treatment: Treat cells with a serial dilution of Clk-IN-T3 for 72 hours.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the Clk-IN-T3 concentration to determine the GI50 (concentration for 50% inhibition of cell growth) using a non-linear regression curve fit.
-
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This protocol is a generalized procedure for Annexin V/PI staining.
-
Cell Preparation: Seed HCT116 cells in 6-well plates and treat with Clk-IN-T3 for the desired time.
-
Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained and single-stained controls for compensation.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7 Assay)
This protocol is based on the methodology described for HCT116 cells.[1]
-
Seeding: Seed 8,000 HCT116 cells per well in a 96-well white-walled plate and incubate overnight.
-
Treatment: Treat cells with Clk-IN-T3 for the desired time points (e.g., 24 or 48 hours).
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle-treated control to determine the fold-change in caspase-3/7 activity.
-
Western Blot Analysis for Apoptosis-Related Proteins
This protocol provides a general procedure for detecting changes in protein expression.
-
Cell Lysis:
-
After treatment with Clk-IN-T3, wash HCT116 cells with cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cIAP1, cIAP2, XIAP, cFLIP, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.
References
- 1. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors | PLOS One [journals.plos.org]
- 4. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Viability Following Clk-IN-T3 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clk-IN-T3 is a potent and selective inhibitor of the CDC-like kinase (CLK) family, with high affinity for CLK1, CLK2, and CLK3.[1] These dual-specificity kinases play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[2][3][4] Dysregulation of CLK activity has been implicated in various diseases, including cancer.[5][6] Clk-IN-T3 exerts its anti-cancer effects by inhibiting these kinases, leading to alterations in mRNA splicing, cell cycle arrest, and induction of apoptosis.[1][5][7] These application notes provide detailed protocols for assessing the impact of Clk-IN-T3 treatment on cell viability.
Mechanism of Action
Cdc-like kinases (CLKs) are key regulators of mRNA splicing, a fundamental process for gene expression.[3] They phosphorylate SR proteins, which are essential for the assembly of the spliceosome and the recognition of exon-intron boundaries.[2] By inhibiting CLK1, CLK2, and CLK3, Clk-IN-T3 disrupts the normal phosphorylation of SR proteins.[1] This interference with the splicing machinery can lead to the production of aberrant mRNA transcripts and ultimately inhibit the translation of proteins critical for cell survival and proliferation.[8] Studies have shown that treatment with a CLK inhibitor can induce G2/M cell cycle arrest and promote apoptosis in cancer cells.[1][5]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from cell viability and apoptosis assays.
Table 1: IC50 Values of Clk-IN-T3 in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (nM) |
| Cell Line A | MTT | 72 | Value |
| Cell Line B | CellTiter-Glo | 72 | Value |
| Cell Line C | MTT | 48 | Value |
| Cell Line D | CellTiter-Glo | 48 | Value |
Table 2: Apoptosis Induction by Clk-IN-T3
| Cell Line | Treatment | Concentration (nM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) |
| Cell Line A | Vehicle Control | - | 48 | Value |
| Cell Line A | Clk-IN-T3 | IC50 | 48 | Value |
| Cell Line B | Vehicle Control | - | 48 | Value |
| Cell Line B | Clk-IN-T3 | IC50 | 48 | Value |
Experimental Protocols
Cell Culture and Treatment with Clk-IN-T3
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of Clk-IN-T3 in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of Clk-IN-T3 or vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter-sterilize the solution.
-
MTT Addition: After the treatment period, add 10-20 µL of the MTT stock solution to each well, resulting in a final concentration of approximately 0.5 mg/mL.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[10][11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12][11]
-
Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
Cell Viability Assessment: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by measuring the luminescence generated by the luciferase reaction.[13][14]
-
Reagent Preparation: Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.[15] Allow the reagent to equilibrate to room temperature before use.
-
Plate Equilibration: After the treatment period, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.[16]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15][16]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15][16] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]
-
Luminescence Measurement: Measure the luminescence using a luminometer.[14] The luminescent signal is directly proportional to the number of viable cells.[13]
Apoptosis Assessment: Annexin V Staining
Annexin V staining is a common method to detect early-stage apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.[17][18]
-
Cell Harvesting: After treatment, collect both adherent and suspension cells. For adherent cells, gently trypsinize and collect the cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye such as Propidium Iodide (PI) to the cell suspension.[17]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualization
Caption: Experimental workflow for assessing cell viability after Clk-IN-T3 treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential [mdpi.com]
- 3. CLK (Cdc2-like Kinases) | Kinases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Application Note: Using Clk-IN-T3 for Cell Cycle Analysis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clk-IN-T3 is a potent and selective inhibitor of CDC-like kinases (CLKs), with high affinity for CLK1, CLK2, and CLK3.[1] These serine/threonine kinases are crucial regulators of mRNA splicing through the phosphorylation of serine and arginine-rich (SR) proteins.[2] Dysregulation of CLK activity has been implicated in various diseases, including cancer, making CLK inhibitors like Clk-IN-T3 valuable tools for research and potential therapeutic development.[3][4][5] One of the key applications of Clk-IN-T3 is in the study of cell cycle progression. Treatment of cancer cell lines with Clk-IN-T3 has been shown to induce cell cycle arrest, particularly at the G2/M phase, making it a useful compound for investigating the role of CLKs in cell division.[3][6]
This application note provides a detailed protocol for using Clk-IN-T3 to induce G2/M cell cycle arrest in cancer cells and subsequent analysis using flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action
Clk-IN-T3 exerts its biological effects primarily through the inhibition of CLK family kinases. This inhibition disrupts the normal phosphorylation of SR proteins, leading to alterations in pre-mRNA splicing.[2] The altered splicing of key regulatory proteins, including those involved in cell cycle control and apoptosis, is thought to be the primary mechanism by which Clk-IN-T3 induces cell cycle arrest and, in some cell types, apoptosis.[3][4] For instance, treatment with Clk-IN-T3 has been shown to affect the splicing of anti-apoptotic proteins such as Mcl-1.[3][4]
Data Presentation
The following table summarizes the representative effects of Clk-IN-T3 on the cell cycle distribution of HCT116 human colorectal carcinoma cells, as analyzed by flow cytometry.
| Treatment | Concentration (µM) | Incubation Time (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| DMSO (Vehicle) | - | 24 | 55 | 25 | 20 |
| Clk-IN-T3 | 1 | 24 | 30 | 15 | 55 |
| Clk-IN-T3 | 3 | 24 | 25 | 10 | 65 |
Note: These are representative data based on published findings.[3][6] Actual percentages may vary depending on the cell line, passage number, and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for cell culture, treatment with Clk-IN-T3, and subsequent cell cycle analysis by flow cytometry using propidium iodide staining.
Materials
-
Clk-IN-T3 (Stock solution in DMSO)
-
Human colorectal carcinoma cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
RNase A (DNase-free)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol for Cell Treatment and Preparation
-
Cell Seeding: Seed HCT116 cells in 6-well plates at a density that allows them to reach 60-70% confluency at the time of treatment. Incubate overnight under standard cell culture conditions (37°C, 5% CO2).
-
Clk-IN-T3 Treatment: Prepare working solutions of Clk-IN-T3 in complete culture medium from a concentrated stock in DMSO. Aspirate the old medium from the cells and add the medium containing the desired concentrations of Clk-IN-T3 (e.g., 1 µM, 3 µM). Include a vehicle control (DMSO) at the same final concentration as the highest Clk-IN-T3 treatment.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 1 mL of complete medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
Protocol for Propidium Iodide Staining and Flow Cytometry
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 10 minutes.[3]
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with 3 mL of PBS, centrifuging at 400 x g for 5 minutes for each wash.[3]
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).[2]
-
Incubate for 30 minutes at room temperature in the dark.[3][8]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for optimal resolution.
-
Collect data for at least 10,000 events per sample.
-
Gate out doublets and clumps using a dot plot of the pulse-width versus pulse-area of the PI signal.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathway
Caption: Inhibition of CLKs by Clk-IN-T3 disrupts SR protein phosphorylation and alters mRNA splicing, leading to G2/M cell cycle arrest.
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis using Clk-IN-T3 and flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. docs.research.missouri.edu [docs.research.missouri.edu]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Dosing and Administration of Clk-IN-T3 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo use of Clk-IN-T3, a potent and selective inhibitor of CDC-like kinases (CLKs), in mouse models. The protocols and data presented herein are compiled from available research to facilitate the design and execution of preclinical studies.
Introduction
Clk-IN-T3 is a valuable research tool for investigating the roles of CLK1, CLK2, and CLK3 in various physiological and pathological processes, including cancer.[1] It has demonstrated anti-cancer activity and induces cell cycle arrest.[1] Effective in vivo delivery and appropriate dosing are critical for translating its in vitro potency into meaningful preclinical data. This document outlines a known efficacious dosing regimen, a detailed formulation protocol for in vivo administration, and the underlying mechanism of action.
Quantitative Data Summary
The following table summarizes the currently available quantitative data for the in vivo administration of Clk-IN-T3 in mouse models. Researchers should consider this a starting point and may need to optimize the dosage and administration schedule for their specific mouse model and research question.
| Parameter | Value | Mouse Model | Tumor Model | Administration Route | Dosing Schedule | Observed Outcomes | Source |
| Dose | 20 mg/kg | NOD/SCID | Multiple Myeloma (ARP1 cell xenograft) | Intraperitoneal (i.p.) | Every 2 days | Significant antitumor effect | [2] |
| Tolerability | No significant body weight loss | NOD/SCID | Multiple Myeloma (ARP1 cell xenograft) | Intraperitoneal (i.p.) | Every 2 days | Well-tolerated at the given dose | [2] |
Mechanism of Action: CLK Inhibition and Splicing Modulation
Clk-IN-T3 exerts its biological effects by inhibiting the kinase activity of CLKs. This inhibition leads to a decrease in the phosphorylation of serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing. The altered phosphorylation status of SR proteins results in changes to alternative splicing events, affecting the expression of various gene isoforms, including those involved in cell cycle progression and apoptosis.[1][3]
Caption: Mechanism of action of Clk-IN-T3.
Experimental Protocols
Protocol 1: Formulation of Clk-IN-T3 for In Vivo Administration
This protocol details the preparation of a stable and injectable formulation of Clk-IN-T3 for intraperitoneal administration in mice.
Materials:
-
Clk-IN-T3 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl) or ddH₂O
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a stock solution in DMSO: Accurately weigh the desired amount of Clk-IN-T3 powder and dissolve it in a minimal amount of DMSO to create a concentrated stock solution. Gentle warming and vortexing can aid in dissolution.
-
Add PEG300: To the DMSO stock solution, add PEG300. Vortex the mixture until the solution is clear.
-
Add Tween 80: Add Tween 80 to the solution and vortex thoroughly to ensure complete mixing and a clear solution.
-
Add aqueous component: Slowly add sterile saline or ddH₂O to the mixture while vortexing to reach the final desired concentration. Ensure the final solution is clear and free of precipitation.
-
Sterile filtration (optional but recommended): For intraperitoneal injections, it is advisable to sterile filter the final formulation through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Store the final formulation at 4°C for short-term use. For longer-term storage, consult the manufacturer's recommendations, though freshly prepared solutions are ideal for in vivo studies.
References
Practical Applications of Clk-IN-T3 in a Cancer Research Lab: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clk-IN-T3 is a potent and selective inhibitor of CDC-like kinases (CLKs), a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing.[1][2] By phosphorylating serine/arginine-rich (SR) proteins, CLKs are integral to the assembly and function of the spliceosome.[3] Dysregulation of RNA splicing is increasingly recognized as a hallmark of cancer, contributing to tumorigenesis by generating aberrant protein isoforms that can promote cell proliferation, survival, and therapeutic resistance.[4][5]
Clk-IN-T3 offers a powerful chemical tool to investigate the consequences of CLK inhibition in cancer cells. Its application in a cancer research lab can elucidate the dependency of specific cancer types on CLK activity, identify novel therapeutic vulnerabilities, and aid in the development of new anti-cancer strategies. These application notes provide detailed protocols for utilizing Clk-IN-T3 to study its effects on cancer cell viability, apoptosis, cell cycle progression, and relevant signaling pathways.
Mechanism of Action
Clk-IN-T3 exerts its anti-cancer effects primarily by inhibiting the kinase activity of CLK1, CLK2, and CLK3.[1][2] This inhibition prevents the phosphorylation of SR proteins, leading to global alterations in pre-mRNA splicing, often resulting in exon skipping.[6] These splicing changes can affect the expression and function of numerous genes critical for cancer cell survival and proliferation. Additionally, inhibition of CLKs has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[3][4][7] Recent evidence also suggests a role for CLK3 in modulating the IL-6/STAT3 signaling pathway by stabilizing JAK2 protein levels, thereby linking splicing regulation to key cancer-promoting inflammatory pathways.
Data Presentation: In Vitro Efficacy of Clk-IN-T3
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of Clk-IN-T3 against various kinases and its growth-inhibitory (GI50) effects on different cancer cell lines.
| Target/Cell Line | Assay Type | IC50/GI50 (nM) | Reference |
| Kinase Activity | |||
| CLK1 | Kinase Assay | 0.67 | [1][2] |
| CLK2 | Kinase Assay | 15 | [1][2] |
| CLK3 | Kinase Assay | 110 | [1][2] |
| DYRK1A | Kinase Assay | 260 | [1] |
| DYRK1B | Kinase Assay | 230 | [1] |
| Cell Viability | |||
| ARP1 (Multiple Myeloma) | Cell Viability Assay | 273 | [3] |
| H929 (Multiple Myeloma) | Cell Viability Assay | 484 | [3] |
| A2780 (Ovarian Carcinoma) | Cell Growth Assay | Not specified, but effective | [4] |
| HCT116 (Colorectal Carcinoma) | Cell Growth Assay | Not specified, but effective | [4] |
Signaling Pathways and Experimental Workflows
CLK Signaling Pathway and Inhibition by Clk-IN-T3
Caption: Inhibition of CLK kinases by Clk-IN-T3 blocks SR protein phosphorylation.
CLK3-Mediated Regulation of the IL-6/STAT3 Pathway
Caption: CLK3 positively influences the IL-6/STAT3 pathway by stabilizing JAK2.
Experimental Protocols
Cell Viability Assay (CCK-8 or MTT)
This protocol determines the effect of Clk-IN-T3 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Clk-IN-T3 (dissolved in DMSO)
-
96-well clear flat-bottom plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of Clk-IN-T3 in complete culture medium. A typical concentration range would be 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest Clk-IN-T3 concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Clk-IN-T3 or vehicle control.
-
Incubate for 48-72 hours.
-
-
Viability Measurement:
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
For MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of MTT solubilization solution to each well.
-
Incubate for at least 2 hours at 37°C with gentle shaking to dissolve the crystals.
-
Measure the absorbance at 570 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of Clk-IN-T3 to determine the GI50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by Clk-IN-T3.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Clk-IN-T3
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency after treatment.
-
Allow cells to attach overnight.
-
Treat cells with Clk-IN-T3 at the desired concentrations (e.g., 1x and 2x GI50) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of 100 µg/mL PI working solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of Clk-IN-T3 on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Clk-IN-T3
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with Clk-IN-T3 as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 100 µL of PBS.
-
While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.
-
Discard the ethanol and wash the pellet twice with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a dot plot of PI-Area vs. PI-Width to gate out doublets.
-
Analyze the histogram of PI fluorescence to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for Phosphorylated SR Proteins and p-STAT3
This protocol detects changes in the phosphorylation of CLK targets (SR proteins) and downstream effectors of the IL-6/STAT3 pathway.
Materials:
-
Cancer cell line of interest
-
Clk-IN-T3
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-SRSF, anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with Clk-IN-T3 at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein or a loading control (e.g., β-actin).
-
Experimental Workflow Diagram
References
- 1. CLK3 positively promoted colorectal cancer proliferation by activating IL-6/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Immunoprecipitation to Determine JAK Kinase Activation in Response to Interleukins in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 7. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Measuring the In Vitro Efficacy of Clk-IN-T3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clk-IN-T3 is a potent and selective inhibitor of the CDC-like kinase (CLK) family, with IC50 values of 0.67 nM, 15 nM, and 110 nM for CLK1, CLK2, and CLK3, respectively.[1][2] It also demonstrates inhibitory activity against DYRK1A and DYRK1B with IC50 values of 260 nM and 230 nM, respectively.[1][2] The CLK family of dual-specificity kinases plays a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[3] Dysregulation of CLK activity is implicated in various diseases, including cancer, making CLK inhibitors like Clk-IN-T3 promising therapeutic candidates.
These application notes provide a comprehensive guide to assessing the in vitro efficacy of Clk-IN-T3. The detailed protocols herein cover key assays for quantifying its impact on kinase activity, cell viability, cell cycle progression, apoptosis, and target-specific phosphorylation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of Clk-IN-T3 and its observed effects in various in vitro assays.
Table 1: Kinase Inhibitory Potency of Clk-IN-T3
| Kinase Target | IC50 (nM) |
| CLK1 | 0.67 |
| CLK2 | 15 |
| CLK3 | 110 |
| DYRK1A | 260 |
| DYRK1B | 230 |
Data sourced from MedChemExpress.[1][2]
Table 2: Cellular Activity of Clk-IN-T3 in HCT-116 Cells
| Assay | Concentration Range (µM) | Incubation Time | Observed Effect |
| Cell Cycle Analysis | 0.1 - 10.0 | 24 hours | Mild cell cycle arrest at the G2/M boundary. |
| Western Blot Analysis | 0.5 - 1.0 | 6 hours | Decreased phosphorylation of CLK-targeted SR proteins. |
Data sourced from MedChemExpress.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
CLK Signaling Pathway in pre-mRNA Splicing
Caption: CLK-mediated phosphorylation of SR proteins is a key step in spliceosome assembly and pre-mRNA splicing.
Experimental Workflow for Assessing Clk-IN-T3 Efficacy
Caption: Workflow for evaluating the in vitro effects of Clk-IN-T3 on cancer cell lines.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol is designed to determine the direct inhibitory effect of Clk-IN-T3 on the enzymatic activity of purified CLK kinases. A common method is a radiometric assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human CLK1, CLK2, or CLK3 enzyme
-
Clk-IN-T3 stock solution (in DMSO)
-
Kinase substrate (e.g., a generic substrate like Myelin Basic Protein or a specific SR protein-derived peptide)
-
ATP (at a concentration near the Km for each kinase)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of Clk-IN-T3: Dilute the stock solution in kinase reaction buffer to achieve a range of concentrations for IC50 determination. Include a DMSO-only control.
-
Prepare the kinase reaction mixture: In a microcentrifuge tube, combine the kinase reaction buffer, recombinant CLK enzyme, and the kinase substrate.
-
Set up the assay plate: Add 1 µL of the serially diluted Clk-IN-T3 or DMSO control to the wells of the 384-well plate.
-
Add the kinase reaction mixture: Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction: Add 2 µL of ATP solution to each well to start the kinase reaction.
-
Incubate: Incubate the plate at room temperature for 60 minutes.[4]
-
Stop the reaction and detect ADP: Follow the instructions of the ADP-Glo™ Kinase Assay kit, which typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.[4]
-
Measure luminescence: Read the luminescence using a plate-reading luminometer.
-
Data analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete cell culture medium
-
Clk-IN-T3 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of Clk-IN-T3 in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 3: Western Blot for Phosphorylated SR Proteins
This protocol allows for the detection of changes in the phosphorylation status of SR proteins, the direct downstream targets of CLKs.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Clk-IN-T3 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-SR proteins (e.g., anti-phospho-SR (Ser/Arg) antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Clk-IN-T3 at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-SR proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
Clk-IN-T3 stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Clk-IN-T3 for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the kit's protocol.[6]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[7]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line
-
Clk-IN-T3 stock solution (in DMSO)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with Clk-IN-T3. Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C.[8]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.[9]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.jp [promega.jp]
- 5. merckmillipore.com [merckmillipore.com]
- 6. static.igem.org [static.igem.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Standard Operating Procedure for Clk-IN-T3 Handling and Storage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clk-IN-T3 is a potent and selective inhibitor of CDC-like kinases (CLKs), with high specificity for CLK1, CLK2, and CLK3.[1][2] It also demonstrates inhibitory activity against DYRK1A and DYRK1B at higher concentrations.[2][3] This compound serves as a valuable tool for investigating the roles of CLK kinases in cellular processes, particularly in the regulation of pre-mRNA alternative splicing. Dysregulation of CLK activity has been implicated in various diseases, including cancer, making Clk-IN-T3 a compound of interest for drug development professionals.[1]
This document provides detailed application notes and protocols for the proper handling, storage, and experimental use of Clk-IN-T3. Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.
Physicochemical and Handling Information
Table 1: Physicochemical Properties of Clk-IN-T3
| Property | Value |
| Molecular Formula | C₂₈H₃₀N₆O₂ |
| Molecular Weight | 482.58 g/mol [3][4] |
| CAS Number | 2109805-56-1[1][3] |
| Appearance | Solid powder |
| Purity | ≥98% (HPLC) |
2.1. Storage
Proper storage of Clk-IN-T3 is critical to maintain its integrity and activity. Recommended storage conditions vary based on the physical state of the compound.
Table 2: Recommended Storage Conditions for Clk-IN-T3
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1][3] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 1-2 years[2][3] |
| -20°C | 1 month to 1 year[1][2] |
Note: For solutions, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
2.2. Solubility
Clk-IN-T3 exhibits solubility in various organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the most common solvent used to prepare stock solutions.
Table 3: Solubility of Clk-IN-T3
| Solvent | Solubility |
| DMSO | ~4.8 mg/mL (~10.0 mM)[1] |
Note: To aid dissolution in DMSO, sonication and gentle warming are recommended.[3][4]
Biological Activity and Data Presentation
Clk-IN-T3 is a potent inhibitor of the CLK family of kinases. Its inhibitory activity has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC₅₀) summarized below.
Table 4: In Vitro Inhibitory Activity of Clk-IN-T3
| Target Kinase | IC₅₀ (nM) |
| CLK1 | 0.67[1][2][3] |
| CLK2 | 15[1][2][3] |
| CLK3 | 110[1][2][3] |
| DYRK1A | 260[2][3] |
| DYRK1B | 230[2][3] |
Experimental Protocols
The following protocols are provided as a guide for using Clk-IN-T3 in common cell-based assays. It is recommended that researchers optimize these protocols for their specific experimental systems.
4.1. Preparation of Clk-IN-T3 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Clk-IN-T3 in DMSO.
Materials:
-
Clk-IN-T3 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the Clk-IN-T3 powder vial to equilibrate to room temperature before opening.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of Clk-IN-T3 (MW = 482.58 g/mol ), you would add 207.2 µL of DMSO.
-
Add the calculated volume of DMSO to the vial of Clk-IN-T3 powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming and sonication can be used to facilitate dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
4.2. Protocol: Analysis of SR Protein Phosphorylation by Western Blot
Clk-IN-T3 treatment is expected to decrease the phosphorylation of SR proteins. This can be assessed by Western blotting using an antibody that recognizes the phosphorylated forms of SR proteins.
Cell Line: HCT116 (human colorectal carcinoma)
Materials:
-
HCT116 cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Clk-IN-T3 stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-phospho-SR protein antibody
-
Primary antibody: Anti-GAPDH or β-actin antibody (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed HCT116 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of Clk-IN-T3 (e.g., 0.1, 0.5, 1.0 µM) or vehicle control (DMSO) for a specified duration (e.g., 6 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SR protein antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane with a loading control antibody (e.g., anti-GAPDH or β-actin) to ensure equal protein loading.
-
4.3. Protocol: Cell Cycle Analysis by Flow Cytometry
Treatment with Clk-IN-T3 has been shown to induce a G2/M phase cell cycle arrest in HCT116 cells.[3] This can be quantified using propidium (B1200493) iodide (PI) staining and flow cytometry.
Cell Line: HCT116
Materials:
-
HCT116 cells
-
Complete cell culture medium
-
Clk-IN-T3 stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
PBS
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed HCT116 cells in 6-well plates.
-
Treat cells with desired concentrations of Clk-IN-T3 (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM) or vehicle control for 24 hours.[3]
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and wash once with PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
-
Visualizations
5.1. Signaling Pathway
The following diagram illustrates the mechanism of action of Clk-IN-T3 in the context of alternative splicing regulation.
Caption: Mechanism of Clk-IN-T3 in regulating alternative splicing.
5.2. Experimental Workflow: Western Blot
The workflow for analyzing the effect of Clk-IN-T3 on SR protein phosphorylation is depicted below.
Caption: Workflow for Western blot analysis of phosphorylated SR proteins.
5.3. Experimental Workflow: Cell Cycle Analysis
The following diagram outlines the key steps for analyzing cell cycle distribution after Clk-IN-T3 treatment.
Caption: Workflow for cell cycle analysis using flow cytometry.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of Clk-IN-T3 on DYRK1A
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating the off-target effects of the CDC-like kinase (CLK) inhibitor, Clk-IN-T3, on Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).
Frequently Asked Questions (FAQs)
Q1: What is Clk-IN-T3, and why should I be concerned about off-target effects on DYRK1A?
A1: Clk-IN-T3 is a potent and selective inhibitor of CDC-like kinases (CLKs), particularly CLK1, CLK2, and CLK3. These kinases are crucial regulators of pre-mRNA splicing. However, like many kinase inhibitors that target the ATP-binding site, Clk-IN-T3 can exhibit off-target activity against other kinases with similar structural features. DYRK1A is a known off-target of Clk-IN-T3 and other CLK inhibitors.[1][2] Unintended inhibition of DYRK1A can lead to confounding experimental results, as DYRK1A is involved in diverse cellular processes, including cell cycle regulation, neurodevelopment, and apoptosis.[3][4]
Q2: At what concentrations does Clk-IN-T3 inhibit CLKs and DYRK1A?
A2: The inhibitory potency of Clk-IN-T3 varies across the CLK family and against its known off-target DYRK1A. Understanding these differences is critical for designing experiments that can distinguish on-target from off-target effects.
| Kinase | IC50 (nM) |
| CLK1 | 0.67 |
| CLK2 | 15 |
| CLK3 | 110 |
| DYRK1A | 260 |
| DYRK1B | 230 |
This data highlights that while Clk-IN-T3 is most potent against CLK1, its activity against DYRK1A is within a range that could be pharmacologically relevant in cellular experiments, especially at higher concentrations.
Q3: What are the distinct cellular roles of CLK and DYRK1A kinases?
A3: Understanding the primary functions of both kinase families is essential for deconvoluting observed phenotypes.
-
CLKs (CDC-like kinases): The primary role of CLK family kinases is the regulation of pre-mRNA splicing. They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[5] Inhibition of CLKs leads to alterations in alternative splicing.[6][7]
-
DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A): DYRK1A is a multifunctional kinase with a broad range of substrates. It plays key roles in neurodevelopment, cell cycle control, and has been implicated in the pathology of Down syndrome and Alzheimer's disease.[3][4] It can regulate the activity of transcription factors and other signaling proteins.
Below is a diagram illustrating the distinct primary signaling pathways of CLK and DYRK1A.
Troubleshooting Guides
This section provides practical guidance for common issues encountered when using Clk-IN-T3.
Issue 1: My observed phenotype is inconsistent with known effects of CLK inhibition.
Possible Cause: The phenotype may be driven by the off-target inhibition of DYRK1A.
Troubleshooting Workflow:
Solutions:
-
Dose-Response Analysis:
-
Action: Perform a detailed dose-response curve for your observed phenotype.
-
Interpretation: If the phenotype appears at concentrations closer to the IC50 of DYRK1A (260 nM) rather than the more potent CLK isoforms (e.g., CLK1 at 0.67 nM), it suggests an off-target effect.
-
-
Use a Structurally Unrelated CLK Inhibitor:
-
Action: Treat your cells with a different CLK inhibitor that has a distinct chemical scaffold and potentially a different off-target profile.
-
Interpretation: If the alternative CLK inhibitor recapitulates the phenotype, it is more likely an on-target effect. If it does not, the effect is likely specific to Clk-IN-T3's off-target activity.
-
-
Genetic Knockdown/Knockout of DYRK1A:
-
Action: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate DYRK1A expression.
-
Interpretation: If the genetic knockdown of DYRK1A phenocopies the effect of Clk-IN-T3 treatment, it strongly suggests the phenotype is due to DYRK1A inhibition.
-
-
Rescue Experiment:
-
Action: In cells with endogenous DYRK1A knocked down, express a version of DYRK1A that is resistant to Clk-IN-T3.
-
Interpretation: If the expression of the resistant DYRK1A mutant reverses the phenotype caused by Clk-IN-T3, this confirms the effect is mediated through DYRK1A.
-
Issue 2: How can I directly measure if Clk-IN-T3 is engaging DYRK1A in my cells?
Possible Cause: You need to confirm target engagement in a cellular context to be certain that DYRK1A is being inhibited at the concentrations you are using.
Solution:
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of a protein in the presence of a ligand. Ligand binding typically increases the temperature at which a protein denatures and aggregates.[8][9]
-
Principle: If Clk-IN-T3 binds to DYRK1A in your cells, the DYRK1A protein will be more resistant to heat-induced denaturation. This can be visualized as a shift in the melting curve of DYRK1A.
-
Experimental Workflow:
-
Treat intact cells with Clk-IN-T3 or a vehicle control.
-
Heat aliquots of the treated cells across a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated protein by centrifugation.
-
Detect the amount of soluble DYRK1A at each temperature point using Western blotting.
-
Plot the percentage of soluble DYRK1A against temperature to generate melting curves. A shift in the curve for the Clk-IN-T3-treated sample indicates target engagement.
-
-
Experimental Protocols
Protocol 1: In Vitro DYRK1A Kinase Assay (ELISA-based)
This protocol is to determine the IC50 of Clk-IN-T3 against recombinant DYRK1A.[4][10]
Materials:
-
Recombinant human DYRK1A
-
DYRK1A substrate (e.g., recombinant dynamin 1a fragment)
-
Clk-IN-T3
-
ATP
-
Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Phospho-specific primary antibody against the DYRK1A phosphorylation site on the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
96-well microplate
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well microplate with the DYRK1A substrate and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with a suitable wash buffer and block non-specific binding sites.
-
Kinase Reaction:
-
Prepare serial dilutions of Clk-IN-T3 in kinase reaction buffer.
-
In the wells, add recombinant DYRK1A and the diluted Clk-IN-T3 or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 30-60 minutes at 30°C.
-
-
Detection:
-
Wash the plate to remove reaction components.
-
Add the phospho-specific primary antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody, followed by a 1-hour incubation.
-
Wash the plate and add TMB substrate. Stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition for each Clk-IN-T3 concentration and determine the IC50 value using non-linear regression.
Protocol 2: Western Blot Analysis of a DYRK1A Downstream Target
This protocol assesses the effect of Clk-IN-T3 on the phosphorylation of a known DYRK1A substrate in a cellular context.[11][12]
Materials:
-
Cell line expressing DYRK1A and a known substrate (e.g., FOXO1, STAT3)
-
Clk-IN-T3
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-DYRK1A substrate (e.g., anti-phospho-FOXO1 Ser326 or anti-phospho-STAT3 Ser727), anti-total DYRK1A substrate, anti-DYRK1A, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of Clk-IN-T3 (and a DMSO vehicle control) for a predetermined time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated DYRK1A substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total substrate, total DYRK1A, and a loading control to ensure equal loading and that the inhibitor does not alter protein expression.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of the phosphorylated substrate to the total substrate. A decrease in this ratio with increasing concentrations of Clk-IN-T3 indicates inhibition of DYRK1A activity in the cells.
References
- 1. Phosphorylation by Dyrk1A of Clathrin Coated Vesicle-Associated Proteins: Identification of the Substrate Proteins and the Effects of Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Clk-IN-T3 Concentration to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the selective CDC-like kinase (CLK) inhibitor, Clk-IN-T3. The following troubleshooting guides and frequently asked questions (FAQs) will help you determine the optimal concentration of Clk-IN-T3 for your experiments while minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Clk-IN-T3?
A1: Clk-IN-T3 is a potent and selective pan-inhibitor of CDC-like kinases (CLKs), with high affinity for CLK1, CLK2, and CLK3.[1] CLKs are dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins, which are essential for the regulation of pre-mRNA splicing.[2][3][4][5] By inhibiting CLKs, Clk-IN-T3 alters the phosphorylation state of SR proteins, leading to widespread changes in alternative splicing of numerous genes.[6][7] This modulation of splicing affects genes involved in critical cellular processes such as cell growth, survival, and apoptosis, which underlies its anti-cancer activity.[6][7][8][9]
Q2: What is a recommended starting concentration range for Clk-IN-T3 in my experiments?
A2: For initial experiments, it is advisable to perform a dose-response curve covering a broad range of concentrations to determine the efficacy and cytotoxicity in your specific cell line. A suggested starting range is from 1 nM to 10 µM. Published data indicates that Clk-IN-T3 is effective in the nanomolar to low micromolar range for inhibiting CLK activity and inducing cellular effects.[1][10] For example, IC50 values for cell viability in multiple myeloma cell lines have been reported in the 273 nM to 484 nM range.[10] It has also been reported to be non-toxic in some cell assays at concentrations up to 10 µM.[11]
Q3: How should I prepare and store Clk-IN-T3 stock solutions?
A3: Clk-IN-T3 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in your cell culture medium remains low (ideally below 0.5%) to avoid solvent-induced toxicity. For storage, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q4: What are the known off-target effects of Clk-IN-T3?
A4: While Clk-IN-T3 is highly selective for CLK kinases, it has been shown to inhibit other kinases at higher concentrations. For instance, it can inhibit dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and DYRK1B with IC50 values of 260 nM and 230 nM, respectively.[1] When designing experiments and interpreting data, it is important to consider the concentration range used and the potential for off-target effects.
Q5: How does inhibition of CLK kinases by Clk-IN-T3 lead to apoptosis?
A5: Inhibition of CLKs by Clk-IN-T3 can induce apoptosis through the modulation of alternative splicing of genes critical for cell survival.[6][12] This can lead to a decrease in the levels of anti-apoptotic proteins such as Mcl-1, cIAP1, cIAP2, XIAP, and cFLIP.[12] The alteration of splicing patterns can also lead to the generation of mRNA isoforms with premature termination codons, which are then degraded, resulting in the depletion of proteins essential for cell survival and proliferation.[6][7]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed even at low concentrations of Clk-IN-T3.
-
Possible Cause 1: Cell line sensitivity. Different cell lines exhibit varying sensitivities to kinase inhibitors. Your cell line may be particularly sensitive to the effects of CLK inhibition.
-
Troubleshooting Step: Perform a detailed dose-response experiment with a wider range of lower concentrations (e.g., picomolar to nanomolar range) to precisely determine the IC50 value for cytotoxicity in your specific cell line.
-
-
Possible Cause 2: Solvent toxicity. The concentration of the solvent (e.g., DMSO) used to dissolve Clk-IN-T3 may be too high in the final culture medium.
-
Troubleshooting Step: Ensure the final DMSO concentration is kept at a minimum, typically below 0.5%. Prepare a vehicle control with the same final DMSO concentration to differentiate between compound- and solvent-induced toxicity.
-
-
Possible Cause 3: Incorrect concentration calculation. Errors in calculating the dilutions of the stock solution can lead to unintentionally high concentrations in the experimental setup.
-
Troubleshooting Step: Double-check all calculations for the preparation of serial dilutions. It is good practice to have another researcher verify the calculations.
-
Issue 2: No significant effect of Clk-IN-T3 is observed at expected concentrations.
-
Possible Cause 1: Insufficient incubation time. The cellular effects of Clk-IN-T3, which are mediated through changes in splicing and subsequent protein expression, may require a longer incubation period to become apparent.
-
Troubleshooting Step: Conduct a time-course experiment, treating cells for various durations (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your assay.
-
-
Possible Cause 2: Compound degradation. Improper storage or handling of the Clk-IN-T3 stock solution may have led to its degradation.
-
Troubleshooting Step: Prepare a fresh stock solution of Clk-IN-T3 from a new vial. Ensure proper storage conditions are maintained.
-
-
Possible Cause 3: Cell line resistance. The chosen cell line may have intrinsic or acquired resistance mechanisms to CLK inhibitors.
-
Troubleshooting Step: If possible, test Clk-IN-T3 on a different, potentially more sensitive, cell line to confirm its activity. You can also investigate the expression levels of CLK kinases in your cell line, as lower expression could contribute to reduced sensitivity.
-
Data Presentation
Table 1: In Vitro Potency of Clk-IN-T3 Against Target Kinases
| Target Kinase | IC50 (nM) |
| CLK1 | 0.67 |
| CLK2 | 15 |
| CLK3 | 110 |
| DYRK1A | 260 |
| DYRK1B | 230 |
Data sourced from MedChemExpress.[1]
Table 2: Cellular Activity of Clk-IN-T3 in Multiple Myeloma Cell Lines
| Cell Line | IC50 for Cell Viability (nM) |
| ARP1 | 273 |
| H929 | 484 |
Data sourced from a study on the antitumor effects of Clk-IN-T3.[10]
Experimental Protocols
Protocol 1: Determination of IC50 for Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Clk-IN-T3 for cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Clk-IN-T3
-
DMSO (cell culture grade)
-
Selected cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of Clk-IN-T3 in DMSO. Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., 1 nM to 10 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest Clk-IN-T3 concentration.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared Clk-IN-T3 dilutions or vehicle control to the respective wells. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Normalize the data by setting the absorbance of the vehicle control wells as 100% cell viability.
-
Plot the percentage of cell viability against the logarithm of the Clk-IN-T3 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of action of Clk-IN-T3 on the CLK signaling pathway.
Caption: Experimental workflow for determining the IC50 of Clk-IN-T3.
Caption: Troubleshooting logic for optimizing Clk-IN-T3 experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The Protein Kinase Clk/Sty Directly Modulates SR Protein Activity: Both Hyper- and Hypophosphorylation Inhibit Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Partitioning RS Domain Phosphorylation in an SR Protein through the CLK and SRPK Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Domain Insertions Define Distinct Roles of CLK Kinases in SR Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 7. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. Probe T3-CLK | Chemical Probes Portal [chemicalprobes.org]
- 12. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors | PLOS One [journals.plos.org]
common issues with Clk-IN-T3 solubility and precipitation
Welcome to the technical support center for CLK-IN-T3. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the solubility and precipitation of CLK-IN-T3 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is CLK-IN-T3 and what is its mechanism of action?
A1: CLK-IN-T3 is a potent, selective, and stable inhibitor of the CDC-like kinase (CLK) family, with the highest potency for CLK1, followed by CLK2 and CLK3.[1][2] It also shows inhibitory activity against DYRK1A and DYRK1B at higher concentrations.[3][4][5] The primary mechanism of action involves the inhibition of CLK-mediated phosphorylation of serine/arginine-rich (SR) splicing factors.[6][7] This disruption of the spliceosome machinery leads to alterations in pre-mRNA splicing, which can induce effects like cell cycle arrest and apoptosis in cancer cells.[1][3][8]
Q2: What are the recommended solvents for dissolving CLK-IN-T3 for in vitro use?
A2: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions of CLK-IN-T3.[2][9] It is also slightly soluble in ethanol.[9]
Q3: My CLK-IN-T3 is not dissolving well in DMSO. What can I do?
A3: If you are experiencing difficulty dissolving CLK-IN-T3 in DMSO, gentle warming (e.g., to 37°C) and sonication are recommended to aid dissolution.[3][4][5] Ensure you are using a high-purity, anhydrous grade of DMSO.
Q4: How should I store my CLK-IN-T3 powder and stock solutions?
A4: Proper storage is crucial for maintaining the stability and activity of CLK-IN-T3.
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[1][2][10] It can be stored at 4°C for shorter periods (up to 2 years).[2][10]
-
In Solvent (Stock Solutions): For stock solutions, it is best to store them in aliquots at -80°C for up to 2 years.[1] Storage at -20°C is also possible, but for a shorter duration of about 1 month.[2][5][10] It is important to avoid repeated freeze-thaw cycles.[5]
Q5: I see precipitation in my cell culture medium after adding the CLK-IN-T3 stock solution. Why is this happening and how can I prevent it?
A5: Precipitation in aqueous media is a common issue due to the low aqueous solubility of CLK-IN-T3. This typically occurs when the final concentration of DMSO is too low to maintain solubility or when the concentration of CLK-IN-T3 exceeds its solubility limit in the final medium. To prevent this, ensure the final DMSO concentration in your culture medium is sufficient (typically ≤0.5%) and that you are not exceeding the solubility limit of CLK-IN-T3 in the medium. When diluting the DMSO stock, add it to the medium with vigorous vortexing or mixing to ensure rapid and even dispersion.
Troubleshooting Guide: Solubility and Precipitation
This section provides a step-by-step guide to troubleshoot common problems encountered when preparing CLK-IN-T3 solutions.
Issue 1: Precipitate forms when preparing an aqueous working solution from a DMSO stock.
This is a common challenge due to the hydrophobic nature of CLK-IN-T3.
Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitation in aqueous solutions.
Issue 2: Precipitation or phase separation occurs during the preparation of in vivo formulations.
The preparation of multi-component solvent systems for animal studies requires careful attention to the order and method of addition.
Troubleshooting Steps
-
Sequential Addition is Critical : Always add the solvents in the specified order.[2] For the common formulation of DMSO, PEG300, Tween-80, and Saline, the order must be followed to ensure proper miscibility.
-
Ensure Complete Dissolution at Each Step : Before adding the next solvent, make sure the compound is fully dissolved in the current mixture. Use a vortex or sonication if necessary to achieve a clear solution.[10]
-
Temperature : Gentle warming can aid in dissolution, but be cautious not to degrade the compound.
-
Prepare Fresh Solutions : For in vivo experiments, it is highly recommended to prepare the formulation freshly on the day of use to minimize the risk of precipitation over time.[1]
Quantitative Data Summary
The following tables summarize the solubility and stability data for CLK-IN-T3.
Table 1: In Vitro Solubility of CLK-IN-T3
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ~4.8 mg/mL | ~10.0 mM | Sonication and warming may be needed.[2][3] |
| DMSO | ≥10 mg/mL | ≥20.7 mM | - |
| DMSO | 4.5 mg/mL | 9.32 mM | Sonication and heating recommended.[4] |
| DMSO | Soluble to 50 mM | - | With gentle warming. |
| Ethanol | Slightly soluble (0.1-1 mg/ml) | - | -[9] |
| Ethanol | Soluble to 10 mM | - | With gentle warming. |
Table 2: In Vivo Formulation Solubility of CLK-IN-T3
| Formulation | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.31 mM)[2][3] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (4.31 mM)[2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound : Accurately weigh the required amount of CLK-IN-T3 powder (Molecular Weight: 482.58 g/mol ).[3]
-
Add Solvent : Add the calculated volume of high-purity DMSO to achieve a 10 mM concentration.
-
Dissolve : Vortex the solution thoroughly. If dissolution is slow, place the tube in an ultrasonic bath for a few minutes or warm it gently to 37°C until the solid is completely dissolved.[3][4]
-
Storage : Aliquot the stock solution into smaller volumes in cryovials and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (DMSO/PEG300/Tween-80/Saline)
This protocol is for preparing a working solution with a concentration of ≥ 2.08 mg/mL.[2][3]
-
Start with DMSO Stock : Prepare a concentrated stock of CLK-IN-T3 in DMSO (e.g., 20.8 mg/mL).
-
Sequential Addition : To prepare 1 mL of the final formulation, follow these steps in order: a. Take 100 µL of the 20.8 mg/mL DMSO stock solution. b. Add 400 µL of PEG300. Mix until the solution is clear. c. Add 50 µL of Tween-80. Mix again until the solution is clear. d. Add 450 µL of saline. Mix to obtain the final clear solution.
-
Administration : Use the freshly prepared solution for your experiment on the same day.[1]
Signaling Pathway Diagram
CLK-IN-T3 primarily affects the pre-mRNA splicing pathway by inhibiting CLK kinases.
Caption: Mechanism of action of CLK-IN-T3 on the RNA splicing pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CLK-IN-T3 |CLK (CDC-like kinase) inhibitor | CAS 2109805-56-1 | Buy CLK-IN T3 from Supplier InvivoChem [invivochem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. CLK-IN-T3 | DYRK | CDK | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. invivochem.net [invivochem.net]
Technical Support Center: Controlling for Off-Target Effects of CLK Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the off-target effects of Cdc2-like kinase (CLK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of CLK inhibitors and why are they a concern?
A1: Off-target effects are unintended interactions of a CLK inhibitor with proteins other than the intended CLK family members (CLK1, CLK2, CLK3, CLK4).[1] These interactions can lead to the modulation of other signaling pathways, resulting in cellular toxicity, misleading experimental results, and potential adverse side effects in clinical settings.[1][2] Given that kinases share structural similarities in their ATP-binding pockets, achieving perfect selectivity can be challenging, making off-target effects a significant concern in both basic research and drug development.[3][4]
Q2: My CLK inhibitor is showing high levels of cytotoxicity at effective concentrations. Could this be due to off-target effects?
A2: Yes, high cytotoxicity can be a strong indicator of off-target effects.[1] While potent on-target inhibition of CLKs can induce apoptosis in cancer cells, off-target kinase inhibition can also lead to cell death through unintended mechanisms.[5] It is crucial to distinguish between on-target and off-target cytotoxicity.
Q3: How can I determine if the observed phenotype in my experiment is a result of on-target CLK inhibition or an off-target effect?
A3: A multi-pronged approach is recommended to dissect on-target versus off-target effects. Key strategies include:
-
Using structurally distinct inhibitors: Test inhibitors with different chemical scaffolds that target the same CLK. If the phenotype is reproduced, it is more likely to be an on-target effect.[6]
-
Rescue experiments: Transfecting cells with a drug-resistant mutant of the target CLK should rescue the on-target effects but not the off-target ones.[1]
-
Dose-response analysis: Perform a full dose-response curve for both the intended (e.g., splicing modulation) and unintended (e.g., cytotoxicity) effects. A significant divergence in potency (IC50/EC50) may suggest an off-target interaction.[6]
-
Kinome profiling: Screen your inhibitor against a large panel of kinases to identify potential off-target interactions.[1]
Troubleshooting Guides
Issue 1: High Cytotoxicity or Unexpected Phenotype
Possible Cause: Off-target kinase inhibition.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected phenotypes.
Key Experimental Protocols
Kinome Profiling
Objective: To determine the selectivity of a CLK inhibitor by screening it against a large panel of kinases.[1]
Methodology:
-
Compound Preparation: Prepare the CLK inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[1]
-
Kinase Panel: Utilize a commercially available kinase profiling service (e.g., DiscoverX KINOMEscan™, Reaction Biology).[7][8][9] These services typically offer panels of hundreds of human kinases.
-
Assay Principle: Competition binding assays are commonly used. The inhibitor's ability to displace a ligand from the ATP-binding site of each kinase in the panel is measured.[6]
-
Data Analysis: Results are often reported as "% of Control" or "Percent Inhibition". A lower "% of Control" value signifies stronger binding.[6] Hits are prioritized for further validation based on their potency.
Data Presentation: Example Kinome Scan Data for a Hypothetical CLK2 Inhibitor
| Kinase Target | % of Control @ 1µM | S-Score (Selectivity Score) |
| CLK2 | 2 | 0.01 (highly selective) |
| CLK1 | 15 | |
| CLK4 | 25 | |
| DYRK1A | 45 | |
| HIPK2 | 5 | |
| PIM1 | 78 | |
| CDK2 | 85 |
Note: This is example data. A lower S-Score indicates higher selectivity.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the CLK inhibitor with its intended target (and potential off-targets) in a cellular context.[10][11][12]
Methodology:
-
Cell Treatment: Treat intact cells with the CLK inhibitor or vehicle control.
-
Heating: Heat the cell lysates at various temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.[13]
-
Protein Extraction: Separate soluble proteins from aggregated proteins by centrifugation.
-
Detection: Quantify the amount of soluble target protein (e.g., CLK2) at each temperature using methods like Western blotting, ELISA, or mass spectrometry.[12][14]
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Rescue Experiments
Objective: To definitively link the observed phenotype to the inhibition of the target CLK.
Methodology:
-
Generate Resistant Mutant: Introduce a mutation in the ATP-binding site of the target CLK that confers resistance to the inhibitor without affecting its kinase activity.
-
Cell Line Engineering: Create a cell line that expresses the drug-resistant CLK mutant (e.g., via stable transfection or CRISPR-Cas9).
-
Inhibitor Treatment: Treat both the wild-type and mutant-expressing cell lines with the CLK inhibitor.
-
Phenotypic Analysis: Assess the phenotype of interest (e.g., apoptosis, changes in splicing).
-
Interpretation: If the phenotype is rescued in the mutant-expressing cells, it is an on-target effect. If the phenotype persists, it is likely an off-target effect.[1]
Signaling Pathway Considerations
CLKs are key regulators of pre-mRNA splicing through the phosphorylation of serine- and arginine-rich (SR) proteins.[7][15] Inhibition of CLKs leads to altered splicing patterns.[15] Understanding this pathway is crucial for designing experiments to validate on-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nyu.edu [nyu.edu]
- 5. oncotarget.com [oncotarget.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CLK2 inhibitor candidates – openlabnotebooks.org [openlabnotebooks.org]
- 9. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability | EMBO Molecular Medicine [link.springer.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Optimizing Clk-IN-T3 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the incubation time of Clk-IN-T3 for optimal experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Clk-IN-T3?
Clk-IN-T3 is a potent and selective inhibitor of CDC-like kinases (CLKs), with high affinity for CLK1, CLK2, and CLK3.[1][2] CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[3] By inhibiting CLKs, Clk-IN-T3 prevents the phosphorylation of SR proteins, leading to alterations in alternative splicing, which can subsequently impact cell cycle progression and cell survival.[3][4]
Q2: What are the known off-target effects of Clk-IN-T3?
While highly selective for CLKs, Clk-IN-T3 has been shown to inhibit dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and DYRK1B at higher concentrations.[1][2] It is crucial to consider these potential off-target effects when designing experiments and interpreting results.
Q3: What is a typical starting concentration and incubation time for Clk-IN-T3?
A common starting point for in vitro cell-based assays is a concentration range of 0.1 µM to 10 µM.[1][2] The optimal incubation time is highly dependent on the specific cell line and the biological process being investigated. For observing effects on SR protein phosphorylation, a shorter incubation of around 6 hours may be sufficient.[1][2] For endpoints such as cell cycle arrest or apoptosis, longer incubation times of 24 to 72 hours are often necessary.[3]
Q4: How does incubation time with Clk-IN-T3 affect different cellular processes?
The duration of exposure to Clk-IN-T3 can elicit distinct cellular responses:
-
Short-term (e.g., 6 hours): Primarily affects the phosphorylation status of direct CLK targets, such as SR proteins.[1][2]
-
Mid-term (e.g., 16-24 hours): Can lead to measurable changes in alternative splicing, cell cycle distribution (often G2/M arrest), and early signs of apoptosis.[3]
-
Long-term (e.g., 48-72 hours): More pronounced effects on cell viability, proliferation, and apoptosis are typically observed.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Clk-IN-T3.
Issue 1: No observable effect on SR protein phosphorylation after a 6-hour incubation.
-
Possible Cause 1: Insufficient Clk-IN-T3 Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting range of 0.5 µM to 5.0 µM is recommended.
-
-
Possible Cause 2: Low CLK activity in the chosen cell line.
-
Solution: Confirm the expression of CLK1/2/3 in your cell line via Western blot or qPCR.
-
-
Possible Cause 3: Issues with antibody quality for phospho-SR protein detection.
-
Solution: Validate your primary antibody using a positive control (e.g., lysate from cells known to have high CLK activity) and a negative control (e.g., lysate from cells treated with a phosphatase).
-
Issue 2: High background or non-specific bands in Western blots for phospho-SR proteins.
-
Possible Cause 1: Suboptimal antibody dilution or blocking.
-
Possible Cause 2: Insufficient washing.
Issue 3: Inconsistent results in cell viability assays.
-
Possible Cause 1: Variation in cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well and allow for uniform attachment overnight before adding Clk-IN-T3.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause 3: Degradation of Clk-IN-T3 in culture media.
-
Solution: Prepare fresh dilutions of Clk-IN-T3 for each experiment from a frozen stock.
-
Data Presentation
Table 1: Recommended Incubation Times for Various Experimental Readouts
| Experimental Readout | Cell Line Example | Clk-IN-T3 Concentration | Recommended Incubation Time | Reference(s) |
| SR Protein Phosphorylation | HCT-116 | 0.5 - 1.0 µM | 6 hours | [1][2] |
| Cell Cycle Arrest (G2/M) | HCT-116 | 0.1 - 10.0 µM | 16 - 24 hours | [1][2][3] |
| Apoptosis Induction | A2780, HCT-116 | 1.0 - 3.0 µM | 24 - 48 hours | [3] |
| Cell Viability/Proliferation | ARP1, H929 | IC50 (273-484 nM) | 48 - 72 hours | [9] |
| Alternative Splicing | A2780, HCT-116 | 1.0 - 3.0 µM | 6 - 16 hours | [3] |
Experimental Protocols
1. Western Blot for Phospho-SR Proteins
-
Cell Treatment: Seed cells and allow them to attach overnight. Treat with the desired concentration of Clk-IN-T3 for 6 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-SR proteins (or a specific SR protein) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST and visualize using an ECL substrate.
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells and treat with Clk-IN-T3 for 16-24 hours.
-
Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Incubate for 30 minutes at room temperature in the dark and analyze the DNA content by flow cytometry.
Visualizations
Caption: Clk-IN-T3 inhibits CLK-mediated phosphorylation of SR proteins, altering spliceosome assembly and leading to changes in alternative splicing.
Caption: A logical workflow for troubleshooting experiments where Clk-IN-T3 does not produce the expected effect.
References
- 1. CLK-IN-T3 |CLK (CDC-like kinase) inhibitor | CAS 2109805-56-1 | Buy CLK-IN T3 from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. researchgate.net [researchgate.net]
addressing inconsistencies in Clk-IN-T3 experimental outcomes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Clk-IN-T3, a potent and selective inhibitor of CDC-like kinases (CLKs).
Troubleshooting Guide
This section addresses common issues encountered during experiments with Clk-IN-T3 in a question-and-answer format.
Q1: Why am I observing high variability in my IC50 measurements for Clk-IN-T3?
A1: Inconsistent IC50 values can arise from several factors related to compound handling, assay conditions, and cell line characteristics.
-
Compound Stability and Solubility: Clk-IN-T3 stock solutions are typically prepared in DMSO and should be stored at -20°C for up to one year or -80°C for up to two years.[1] Improper storage can lead to degradation. For working solutions, it is recommended to prepare them fresh.[1] Precipitation in aqueous media can be an issue; ensure the final DMSO concentration is compatible with your assay system and does not exceed levels toxic to your cells. Sonication or gentle warming can aid dissolution if precipitation occurs.[1]
-
Cell Line Variability: Different cell lines exhibit varying sensitivity to Clk-IN-T3. For example, IC50 values of 273 nM and 484 nM have been reported for ARP1 and H929 multiple myeloma cells, respectively.[2] Sensitivity can be correlated with the expression levels of CLK2 or the status of oncogenes like MYC, which can render cells more vulnerable to CLK inhibition.[3][4]
-
Assay Duration: The length of exposure to the compound can significantly impact the apparent IC50. Short-term assays (e.g., 6 hours) may primarily reflect inhibition of splicing, while longer exposures (e.g., 24-48 hours) will also capture downstream effects like cell cycle arrest or apoptosis.[1][5][6]
Q2: I am seeing unexpected off-target effects or cellular toxicity. How can I mitigate this?
A2: While Clk-IN-T3 is highly selective for CLK1/2/3, off-target activity can occur, especially at higher concentrations.
-
Concentration Range: Use the lowest effective concentration possible. While biochemical IC50 values are in the low nanomolar range for CLK1 and CLK2, cellular assays often require concentrations from 0.1 to 1.0 µM to observe effects on SR protein phosphorylation and splicing.[1][7][8] Concentrations above 1 µM may lead to off-target effects.
-
Known Off-Targets: The most prominent off-targets are DYRK1A and DYRK1B, with IC50 values of 260 nM and 230 nM, respectively.[1][7] If your experimental system is sensitive to DYRK inhibition, consider this possibility when interpreting results.
-
Negative Control: Use a structurally related but inactive control compound, such as Clk-IN-T3N, to confirm that the observed phenotype is due to CLK inhibition and not non-specific compound effects.[9]
-
Phenotypic Differences: Be aware that the cellular response can vary. For instance, treatment with Clk-IN-T3 has been shown to rapidly induce apoptosis in A2780 ovarian cancer cells, while causing G2/M cell cycle arrest in HCT116 colorectal cancer cells.[6]
Q3: My compound precipitated in the cell culture media. What are the recommended solvent and formulation methods?
A3: Solubility in aqueous solutions is a common challenge.
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO.
-
Working Dilution: When diluting into aqueous media, do so sequentially and ensure rapid mixing to avoid precipitation. The final DMSO concentration should typically be kept below 0.5% to minimize solvent toxicity.
-
Formulations for In Vivo Use: For animal studies, specific formulations are required. One recommended formulation involves a sequential addition of solvents: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][5] Another option is 10% DMSO in 90% (20% SBE-β-CD in Saline).[5][8] Always prepare these formulations fresh on the day of use.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Clk-IN-T3?
A1: Clk-IN-T3 is an ATP-competitive inhibitor of CDC-like kinases (CLKs), a family of dual-specificity kinases.[10][11] CLKs play a crucial role in regulating pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[12][13] By inhibiting CLK activity, Clk-IN-T3 prevents the proper phosphorylation of SR proteins, which in turn disrupts spliceosome assembly and leads to changes in alternative splicing, often causing exon skipping.[6][14]
Q2: What is the selectivity profile of Clk-IN-T3?
A2: Clk-IN-T3 is a potent and selective pan-CLK inhibitor. It shows the highest potency against CLK1, followed by CLK2 and CLK3. It also has inhibitory activity against DYRK1A and DYRK1B at higher concentrations.[1][5][7]
| Kinase | IC50 (nM) |
| CLK1 | 0.67[1][5][7] |
| CLK2 | 15[1][5][7] |
| CLK3 | 110[1][5][7] |
| DYRK1A | 260[1][7][8] |
| DYRK1B | 230[1][7][8] |
Q3: How can I confirm that Clk-IN-T3 is working in my cells?
A3: The most direct way to measure the target engagement of Clk-IN-T3 is to assess the phosphorylation status of its downstream targets, the SR proteins.
-
Western Blotting: Treatment of cells with Clk-IN-T3 (e.g., 0.5-1.0 µM for 6 hours in HCT-116 cells) should lead to a decrease in the phosphorylation of SR proteins.[1][2] This can be detected by Western blot using antibodies that recognize phosphorylated SR protein epitopes.
-
Alternative Splicing Analysis: The functional consequence of CLK inhibition is altered RNA splicing. You can measure changes in the splicing patterns of specific genes known to be regulated by CLKs using RT-PCR or RT-qPCR.[15][16][17] This involves designing primers that can distinguish between different splice isoforms.[15][18] For example, Clk-IN-T3 has been shown to alter the splicing of the anti-apoptotic genes MCL1 and CFLAR.[6]
Experimental Protocols
Protocol 1: Western Blot Analysis of SR Protein Phosphorylation
This protocol describes how to detect changes in SR protein phosphorylation in cultured cells following treatment with Clk-IN-T3.
-
Cell Culture and Treatment: Plate cells (e.g., HCT-116) at an appropriate density and allow them to adhere overnight. Treat the cells with Clk-IN-T3 at desired concentrations (e.g., 0.5 µM and 1.0 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 6 hours).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. Phos-tag™ SDS-PAGE can also be used for better separation of phosphorylated and non-phosphorylated proteins.[19] Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody that recognizes phosphorylated SR proteins (e.g., anti-phospho-SR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Compare the band intensities corresponding to phosphorylated SR proteins between treated and control samples. Normalize to a loading control like β-actin or GAPDH. A decrease in signal in the Clk-IN-T3-treated lanes indicates successful target inhibition.[1]
Protocol 2: RT-PCR Analysis of Alternative Splicing
This protocol allows for the detection of changes in pre-mRNA splicing of a target gene.
-
Cell Culture and Treatment: Treat cells with Clk-IN-T3 and a vehicle control as described in Protocol 1. A typical treatment time to observe splicing changes is 6-24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol or a column-based method).
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification:
-
Design primers that flank the alternative splicing event of interest (e.g., a specific exon). This allows for the amplification of both the included and skipped isoforms in the same reaction.[18]
-
Perform PCR using the synthesized cDNA as a template.
-
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The different splice isoforms will appear as bands of different sizes.
-
Analysis: Quantify the intensity of the bands corresponding to each isoform. The "Percent Splicing Index" (PSI) can be calculated to represent the proportion of the exon-included isoform relative to the total amount of both isoforms.[18] A change in the PSI value upon Clk-IN-T3 treatment indicates a modulation of splicing.
Visualizations
Caption: CLK signaling pathway and the mechanism of inhibition by Clk-IN-T3.
Caption: General experimental workflow for assessing the effects of Clk-IN-T3.
Caption: A logical flowchart for troubleshooting common Clk-IN-T3 issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability | EMBO Molecular Medicine [link.springer.com]
- 4. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CLK-IN-T3 |CLK (CDC-like kinase) inhibitor | CAS 2109805-56-1 | Buy CLK-IN T3 from Supplier InvivoChem [invivochem.com]
- 6. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cenmed.com [cenmed.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cdc2-like kinases: structure, biological function, and therapeutic targets for diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CLK (Cdc2-like Kinases) | Kinases | Tocris Bioscience [tocris.com]
- 12. mdpi.com [mdpi.com]
- 13. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - ProQuest [proquest.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Methods for Characterization of Alternative RNA Splicing | Springer Nature Experiments [experiments.springernature.com]
- 18. ASPCR - RNomics Platform [rnomics.med.usherbrooke.ca]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Improving the Selectivity of Clk-IN-T3 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the selectivity of the CDC-like kinase (CLK) inhibitor, Clk-IN-T3, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is Clk-IN-T3 and what are its primary targets?
Clk-IN-T3 is a potent and selective inhibitor of the CDC-like kinase (CLK) family, with the highest potency for CLK1, followed by CLK2 and CLK3.[1][2] These kinases are crucial regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[3] Dysregulation of CLK activity has been implicated in various diseases, including cancer.[4]
Q2: What are the known off-targets of Clk-IN-T3?
While highly selective for CLKs, Clk-IN-T3 has been shown to inhibit Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B at higher concentrations.[1][2] It is crucial to consider these off-target effects when interpreting experimental results, especially at concentrations exceeding the IC50 for CLK kinases.
Q3: How can I prepare and store Clk-IN-T3 for cellular assays?
Clk-IN-T3 is soluble in DMSO. For cellular experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term stability.[1] Working solutions should be freshly prepared by diluting the stock in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: What is the expected cellular phenotype after treating cells with Clk-IN-T3?
Treatment with Clk-IN-T3 is expected to inhibit the phosphorylation of SR proteins, leading to alterations in pre-mRNA splicing.[5] This can result in various cellular phenotypes, including:
-
Alternative Splicing Events: Increased exon skipping is a common outcome.[6]
-
Cell Cycle Arrest: Some cell lines, like HCT116, may exhibit a mild G2/M cell cycle arrest.[1][5]
-
Induction of Apoptosis: In certain cancer cell lines, such as A2780, Clk-IN-T3 can induce apoptosis.[3]
-
Inhibition of Cell Proliferation: Reduced cell viability has been observed in various cancer cell lines.[7]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of Clk-IN-T3 against its primary targets and known off-targets.
| Target | IC50 (nM) | Assay Type | Reference |
| CLK1 | 0.67 | In vitro kinase assay | [1][2] |
| CLK2 | 15 | In vitro kinase assay | [1][2] |
| CLK3 | 110 | In vitro kinase assay | [1][2] |
| DYRK1A | 260 | In vitro kinase assay | [1][2] |
| DYRK1B | 230 | In vitro kinase assay | [1][2] |
Troubleshooting Guides
Issue 1: Inconsistent or unexpected cellular activity of Clk-IN-T3.
Possible Causes and Solutions:
-
Compound Solubility and Stability:
-
Problem: Clk-IN-T3 may precipitate in aqueous culture medium, especially at higher concentrations.
-
Solution: Visually inspect the medium for any precipitation after adding the compound. Prepare fresh dilutions for each experiment and consider using a formulation with co-solvents like PEG300 and Tween80 for in vivo studies, which may also improve solubility in vitro.[8]
-
-
Cell Line Specific Effects:
-
Problem: The cellular response to Clk-IN-T3 can vary significantly between different cell lines.[3][7]
-
Solution: Characterize the baseline expression levels of CLK1, CLK2, and CLK3 in your cell line of interest. The sensitivity to Clk-IN-T3 may correlate with the expression level of a particular CLK isoform.[9]
-
-
Off-Target Effects:
-
Problem: At higher concentrations, off-target inhibition of DYRK1A/B or other kinases may confound the results.
-
Solution: Use the lowest effective concentration of Clk-IN-T3 that elicits the desired on-target phenotype (e.g., altered splicing of a known CLK-dependent transcript). Perform control experiments using a structurally distinct CLK inhibitor or siRNA-mediated knockdown of CLK isoforms to confirm that the observed phenotype is on-target.[9] Consider using a negative control compound like CLK-IN-T3N, which is structurally related but inactive against CLKs.[10]
-
Issue 2: Difficulty in confirming target engagement in cells.
Recommended Assays and Troubleshooting:
-
Western Blot for Phosphorylated SR Proteins:
-
Description: A key downstream indicator of CLK activity is the phosphorylation of SR proteins. A decrease in the phosphorylation of these proteins upon Clk-IN-T3 treatment provides evidence of target engagement.
-
Troubleshooting:
-
No change in p-SR levels: Ensure the antibody for phosphorylated SR proteins (e.g., pan-pSR antibody) is validated. Optimize the treatment time and concentration of Clk-IN-T3. A 6-hour treatment with 0.5-1.0 µM has been shown to be effective in HCT-116 cells.[5]
-
High background: Use appropriate blocking buffers and antibody dilutions.
-
-
-
NanoBRET™ Target Engagement Assay:
-
Description: This live-cell assay directly measures the binding of an inhibitor to a NanoLuc®-tagged target protein.[11]
-
Troubleshooting:
-
Low Signal: Optimize the transfection efficiency of the NanoLuc®-CLK fusion vector and the concentration of the NanoBRET™ tracer.[12]
-
High Background: Ensure proper washing steps and use a plate reader with appropriate filters.
-
-
-
Cellular Thermal Shift Assay (CETSA):
-
Description: CETSA assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[13]
-
Troubleshooting:
-
No Thermal Shift: The inhibitor may not be cell-permeable or may not bind with sufficient affinity to induce a detectable thermal shift. Confirm cell permeability using other methods. Optimize the heating temperature and duration.
-
High Variability: Ensure equal protein loading for western blot analysis and precise temperature control during the heating step.
-
-
Issue 3: Interpreting alternative splicing data.
Guidelines for Analysis:
-
Data Acquisition: Perform RNA-sequencing to get a global view of splicing changes. For validation, use RT-PCR to analyze specific splicing events.
-
Data Analysis:
-
Quantification: Use metrics like "Percent Spliced In" (PSI) to quantify the inclusion or exclusion of exons.[14]
-
Types of Splicing Events: Be aware that CLK inhibition can lead to various splicing alterations, with exon skipping being a predominant event.[6]
-
Correlation with Phenotype: Correlate the changes in splicing of specific genes with the observed cellular phenotype (e.g., apoptosis, cell cycle arrest).[6]
-
-
Common Pitfalls:
-
Distinguishing Primary vs. Secondary Effects: Changes in splicing may be a direct consequence of CLK inhibition or a secondary effect of other cellular changes. Time-course experiments can help distinguish between early, direct effects and later, indirect effects.
-
Off-Target Splicing Changes: To confirm that the observed splicing changes are due to CLK inhibition, compare the results with those from siRNA-mediated knockdown of CLK isoforms.[9]
-
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated SR Proteins
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of Clk-IN-T3 or DMSO vehicle for the desired duration (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated SR proteins (pan-pSR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the p-SR signal to a loading control like GAPDH or β-actin.
Protocol 2: NanoBRET™ Target Engagement Assay (Adherent Format)
-
Cell Transfection: Co-transfect HEK293 cells with a NanoLuc®-CLK fusion vector and a carrier DNA. Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Clk-IN-T3 in Opti-MEM. Add the diluted compound to the cells and incubate for 2 hours at 37°C.
-
Tracer Addition: Add the NanoBRET™ Tracer to all wells at the recommended concentration.
-
Substrate Addition and Signal Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent.
-
Add the detection reagent to the wells.
-
Read the BRET signal on a luminometer equipped with the appropriate filters (460nm for donor and 618nm for acceptor).
-
-
Data Analysis: Calculate the BRET ratio and plot the dose-response curve to determine the IC50 value for target engagement.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with Clk-IN-T3 or DMSO vehicle at the desired concentration and for a specific duration (e.g., 1-3 hours).
-
Cell Harvesting: Harvest the cells by scraping and resuspend them in PBS containing protease inhibitors.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Quantify the protein concentration and perform western blotting as described in Protocol 1, using an antibody specific for the CLK isoform of interest.
-
-
Data Analysis: Quantify the band intensities and plot the normalized soluble protein fraction against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of Clk-IN-T3 indicates target engagement.[13]
Visualizations
Caption: CLK Signaling Pathway and the Action of Clk-IN-T3.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
Caption: Troubleshooting Logic Flow for Clk-IN-T3 Cellular Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. T3 CLK (CAS 2109805-56-1): R&D Systems [rndsystems.com]
- 3. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CLK-IN-T3 |CLK (CDC-like kinase) inhibitor | CAS 2109805-56-1 | Buy CLK-IN T3 from Supplier InvivoChem [invivochem.com]
- 9. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. Systematic Genome-Wide Profiles Reveal Alternative Splicing Landscape and Implications of Splicing Regulator DExD-Box Helicase 21 in Aggressive Progression of Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Impact of Clk-IN-T3 on DYRK1B Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Clk-IN-T3. The focus is on understanding and mitigating the off-target effects of Clk-IN-T3 on DYRK1B activity to ensure accurate experimental outcomes.
Data Presentation
Inhibitory Profile of Clk-IN-T3
Clk-IN-T3 is a potent inhibitor of CDC-like kinases (CLKs) but also exhibits activity against Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/B)[1][2][3]. Understanding this selectivity profile is critical for interpreting experimental data.
| Kinase Target | IC50 (nM) | Primary/Off-Target |
| CLK1 | 0.67[1][2][3] | Primary |
| CLK2 | 15[1][2][3] | Primary |
| CLK3 | 110[1][2][3] | Primary |
| DYRK1B | 230 [1][2][3] | Off-Target |
| DYRK1A | 260[1][2][3] | Off-Target |
Formulation and Solubility
Proper preparation of Clk-IN-T3 is crucial for reproducible results.
| Solvent | Maximum Solubility | Recommendations |
| DMSO | 4.5 mg/mL (9.32 mM)[1] | Sonication and gentle warming are recommended for complete dissolution[1]. |
| Ethanol | 10 mM | Gentle warming is recommended. |
| In Vivo Formulation | 1 mg/mL (2.07 mM) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication is recommended[1]. |
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and key off-targets of Clk-IN-T3?
Clk-IN-T3 is a highly potent and selective pan-CLK inhibitor with IC50 values of 0.67 nM, 15 nM, and 110 nM for CLK1, CLK2, and CLK3, respectively[1][2][3]. However, it also demonstrates significant inhibitory activity against DYRK1A and DYRK1B, with IC50 values of 260 nM and 230 nM, respectively[1][2][3]. This makes DYRK1A/B important off-targets to consider during experimental design and data interpretation.
Q2: My cellular phenotype is stronger/different than expected based on CLK inhibition alone. Could this be due to DYRK1B activity?
Yes, it is possible. DYRK1B plays a significant role in cancer biology and muscle differentiation[4]. Inhibition of DYRK1B can impact cell cycle progression and the ability of cancer cells to manage reactive oxygen species, potentially leading to apoptosis[4]. If your observed phenotype, such as G2/M cell cycle arrest or apoptosis, is inconsistent with known effects of CLK inhibition, it may be compounded by or a result of DYRK1B inhibition[3][5].
Q3: How can I experimentally distinguish between the on-target (CLK) and off-target (DYRK1B) effects of Clk-IN-T3?
Distinguishing between on- and off-target effects is crucial. Here are several strategies:
-
Use a Control Compound: Employ a structurally different CLK inhibitor with a different selectivity profile, or a more selective DYRK1B inhibitor, to see if the phenotype is replicated.
-
Genetic Approaches: Use siRNA or shRNA to specifically knock down CLK2 or DYRK1B. If the phenotype observed with Clk-IN-T3 is mimicked by CLK2 knockdown but not DYRK1B knockdown, the effect is likely on-target[6].
-
Phospho-protein Analysis: CLKs are known to phosphorylate serine/arginine-rich (SR) proteins[7]. Use Western blotting to measure the phosphorylation levels of specific SR proteins as a marker for CLK activity. A decrease in SR protein phosphorylation would indicate CLK inhibition[3][8]. For DYRK1B, investigate downstream targets relevant to your biological system.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct target engagement of Clk-IN-T3 with both CLK and DYRK1B in intact cells[9][10][11]. By observing a thermal shift for both proteins, you can confirm that the inhibitor is binding to them in a cellular context.
Q4: What is the recommended starting concentration for cell-based assays with Clk-IN-T3?
The optimal concentration will depend on the cell line and the specific biological question. Based on its IC50 values, a concentration range of 0.1 µM to 1.0 µM is often used in cell-based assays to primarily target CLKs, though at the higher end of this range, significant DYRK1B inhibition will occur[2]. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system. For example, in HCT-116 cells, concentrations between 0.5 µM and 1.0 µM have been shown to decrease the phosphorylation of CLK-targeted SR proteins[2][3].
Troubleshooting Guides
Issue 1: High Variability or Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step |
| Compound Solubility | Visually inspect for compound precipitation in your stock solution and final assay buffer. Ensure the final DMSO concentration does not exceed 1%[12][13]. |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and prepare a master mix of reagents to dispense across the plate to minimize well-to-well variation[14]. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously, especially for kinetic assays[14]. |
| Edge Effects | Avoid using the outer wells of microplates, which are prone to evaporation. If their use is necessary, ensure plates are properly sealed during incubation[14]. |
Issue 2: Discrepancy Between In Vitro and Cellular Assay Results
| Potential Cause | Troubleshooting Step |
| Cell Permeability | Clk-IN-T3 is reported to be cell-permeable. However, if cellular potency is much lower than biochemical potency, issues with compound uptake in your specific cell line could be a factor. |
| High ATP Concentration in Cells | In vitro kinase assays are often performed at low ATP concentrations, which can overestimate an inhibitor's potency. The high physiological ATP concentration inside cells can lead to reduced efficacy[14]. Consider performing the in vitro assay with a higher ATP concentration that mimics cellular levels. |
| Off-Target Effects | The observed cellular phenotype may be a result of Clk-IN-T3 acting on multiple targets, including DYRK1B[14]. A potent off-target effect could produce a phenotype that is stronger or different from what is expected from inhibiting the primary target alone. Use the strategies outlined in FAQ 3 to investigate this. |
| Compound Stability | Ensure the compound is stable in the cell culture media over the course of the experiment[14]. Degradation of the compound will lead to a weaker effect than predicted by in vitro assays. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in the kinase reaction[12].
Materials:
-
Purified recombinant DYRK1B or CLK kinase
-
Kinase-specific peptide substrate
-
Clk-IN-T3
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Clk-IN-T3 in DMSO. Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%[12].
-
Assay Setup: Add 5 µL of the diluted Clk-IN-T3 or vehicle control (DMSO in assay buffer) to the wells of the assay plate[12].
-
Kinase/Substrate Addition: Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its peptide substrate) to each well. Pre-incubate the plate at room temperature for 10 minutes[12].
-
Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase[12]. Incubate the plate at 30°C for 60 minutes.
-
Termination and ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes[12].
-
Luminescence Generation: Add 50 µL of Kinase-Glo® Reagent to each well. This converts the generated ADP to ATP, which is used in a luciferase reaction to produce a luminescent signal[12]. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the Clk-IN-T3 concentration and fit the data to a dose-response curve to determine the IC50 value[12].
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify and quantify the direct binding of a compound to its target protein in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein[9].
Part 1: Generating a Thermal Melt Curve
-
Cell Culture: Culture cells to ~80-90% confluency. Harvest the cells and resuspend them in culture medium at a concentration of 2x10^6 cells/mL[9].
-
Compound Treatment: Prepare two aliquots of the cell suspension. Treat one with Clk-IN-T3 (e.g., 1 µM) and the other with an equivalent concentration of vehicle (DMSO). Incubate for 1-2 hours at 37°C[9].
-
Heating Step: Aliquot 50 µL of each cell suspension into separate PCR tubes for each temperature point. A typical temperature gradient would be 40°C to 70°C in 2-3°C increments[9].
-
Thermal Challenge: Place the PCR tubes in a thermocycler and heat for 3 minutes at the designated temperatures, followed by a 3-minute cooling step to 4°C[9].
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature)[9].
-
Protein Quantification: Centrifuge the lysates to separate the soluble (non-denatured) protein from the precipitated protein. Collect the supernatant and quantify the amount of soluble target protein (DYRK1B or CLK) using Western blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against the temperature to generate melt curves for both the vehicle- and compound-treated samples. A shift in the curve indicates target engagement.
Part 2: Isothermal Dose-Response for Cellular Potency (EC50)
-
Determine Optimal Temperature: From the melt curve analysis, select a temperature that results in approximately 50-80% protein aggregation in the vehicle-treated group[9].
-
Cell Preparation: Harvest and resuspend cells as described in Part 1.
-
Dose-Response Treatment: Prepare a serial dilution of Clk-IN-T3 (e.g., from 0.1 nM to 10 µM)[9].
-
Compound Incubation: Aliquot cells into PCR tubes and add the different concentrations of the inhibitor or vehicle. Incubate for 1-2 hours at 37°C[9].
-
Heating and Lysis: Heat all samples at the pre-determined optimal temperature and then lyse the cells as described above.
-
Data Analysis: Quantify the amount of soluble target protein. Plot the amount of soluble protein against the logarithm of the inhibitor concentration to determine the cellular EC50 value.
Visualizations
Caption: Signaling pathway of Clk-IN-T3 action.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. targetmol.com [targetmol.com]
- 2. cenmed.com [cenmed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent and Selective Small Molecule Inhibitors of Specific Isoforms of Cdc2-like Kinases (Clk) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrk) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pelagobio.com [pelagobio.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Clk-IN-T3 for Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the selective CDC-like kinase (CLK) inhibitor, Clk-IN-T3, in long-term experimental setups.
Troubleshooting Guide
Issue 1: Diminished or Loss of Inhibitor Efficacy Over Time
Potential Cause A: Compound Instability and Degradation in Culture Media
While Clk-IN-T3 is a stable compound, long-term incubation in cell culture media at 37°C can lead to gradual degradation.[1][2]
-
Troubleshooting Tip:
-
For continuous exposure studies, replenish the cell culture media with freshly prepared Clk-IN-T3 every 48-72 hours. This ensures a consistent effective concentration of the inhibitor.
-
When preparing stock solutions, use high-quality, anhydrous DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Stock solutions at -20°C are stable for up to a year, and at -80°C for up to two years.[1]
-
Potential Cause B: Development of Acquired Cellular Resistance
Prolonged exposure to any kinase inhibitor can lead to the development of acquired resistance in cell populations. This is a common challenge in long-term studies with kinase inhibitors.[3][4] Mechanisms can include mutations in the target kinase or upregulation of bypass signaling pathways.[5]
-
Troubleshooting Tip:
-
Monitor Efficacy: Regularly assess the efficacy of Clk-IN-T3 throughout your experiment. This can be done by monitoring the phosphorylation of known CLK target proteins, such as SR proteins, via Western blot.[6] A decrease in the inhibition of phosphorylation may indicate emerging resistance.
-
Dose Escalation: A carefully controlled dose-escalation study may help overcome some forms of resistance, but this should be done with caution to avoid off-target effects.
-
Pulsatile Dosing: Consider a pulsatile dosing regimen (intermittent exposure) rather than continuous exposure, which may reduce the selective pressure for resistance.
-
Cell Line Authentication: At the end of a long-term study, authenticate the cell line to ensure its identity and check for significant phenotypic drift.
-
Issue 2: Observed Off-Target Effects or Cellular Toxicity
Potential Cause A: Cumulative Off-Target Inhibition
Clk-IN-T3 has known off-target activity against DYRK1A and DYRK1B.[1][7] In long-term studies, the cumulative inhibition of these kinases could lead to unforeseen phenotypic changes or toxicity.
-
Troubleshooting Tip:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of Clk-IN-T3 that effectively inhibits CLK activity in your specific cell model to minimize off-target effects.
-
Control Experiments: Include a negative control compound, such as CLK-IN-T3N, which is structurally related but inactive against CLKs. This can help differentiate between on-target and off-target effects.
-
Phenotypic Analysis: Carefully monitor cells for morphological changes, alterations in proliferation rates, or signs of stress throughout the experiment.
-
Potential Cause B: Non-Specific Cytotoxicity
At high concentrations or with very prolonged exposure, small molecule inhibitors can induce cellular stress and cytotoxicity independent of their primary target inhibition.
-
Troubleshooting Tip:
-
Viability Assays: Regularly perform cell viability assays (e.g., Trypan Blue exclusion, MTT, or Real-Time Glo) to monitor the health of your cell cultures.
-
Apoptosis Markers: Assess for markers of apoptosis, such as cleaved caspase-3 or PARP, especially if you observe a decrease in cell viability.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for Clk-IN-T3?
A1: Clk-IN-T3 is soluble in DMSO.[10] For long-term storage, prepare a concentrated stock solution in anhydrous DMSO, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C for up to one year or -80°C for up to two years.[1]
Q2: How often should I replace the media containing Clk-IN-T3 in my long-term cell culture?
A2: To maintain a consistent and effective concentration of the inhibitor, it is recommended to perform a full media change with freshly prepared Clk-IN-T3 every 48 to 72 hours.
Q3: I am observing unexpected changes in gene expression that are not related to splicing. What could be the cause?
A3: This could be due to the known off-target effects of Clk-IN-T3 on DYRK1A and DYRK1B, which are also kinases involved in regulating transcription and other cellular processes.[7] It is also possible that long-term inhibition of CLK-mediated splicing of certain factors indirectly affects transcriptional regulation. We recommend using the lowest effective concentration and appropriate controls to dissect these effects.
Q4: My cells are starting to grow at the same rate as the vehicle-treated control after two weeks of treatment. What should I do?
A4: This is a strong indication of acquired resistance. You can verify this by checking the phosphorylation status of CLK target proteins. If resistance is confirmed, consider the troubleshooting tips for acquired resistance mentioned above, such as pulsatile dosing or evaluating downstream pathway activation.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 for CLK1 | 0.67 nM | [1] |
| IC50 for CLK2 | 15 nM | [1] |
| IC50 for CLK3 | 110 nM | [1] |
| IC50 for DYRK1A | 260 nM | [1] |
| IC50 for DYRK1B | 230 nM | [1] |
| Stock Solution Storage | -20°C for 1 year; -80°C for 2 years | [1] |
Experimental Protocols
Protocol 1: Long-Term Inhibition of CLK in Adherent Cell Culture
-
Cell Seeding: Plate cells at a density that will not allow them to become over-confluent during the course of the experiment, considering the expected impact of Clk-IN-T3 on cell proliferation.
-
Preparation of Clk-IN-T3 Working Solution: Thaw a stock solution of Clk-IN-T3 (e.g., 10 mM in DMSO) on ice. Dilute the stock solution in pre-warmed complete cell culture media to the final desired concentration. Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Aspirate the old media from the cells and replace it with the media containing the appropriate concentration of Clk-IN-T3 or vehicle control.
-
Media Replenishment: Every 48-72 hours, repeat step 3 by replacing the entire volume of media with a freshly prepared solution of Clk-IN-T3 or vehicle.
-
Monitoring: At regular intervals, harvest cells for downstream analysis, such as Western blotting for p-SR proteins, cell viability assays, or RNA sequencing.
Visualizations
Caption: The signaling pathway of CLK-mediated alternative splicing and its inhibition by Clk-IN-T3.
Caption: An experimental workflow for a long-term study using Clk-IN-T3, highlighting key steps.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CLK-IN-T3 |CLK (CDC-like kinase) inhibitor | CAS 2109805-56-1 | Buy CLK-IN T3 from Supplier InvivoChem [invivochem.com]
- 3. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. T3 CLK (CAS 2109805-56-1): R&D Systems [rndsystems.com]
Technical Support Center: Process Improvements for High-Throughput Screening with Clk-IN-T3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize high-throughput screening (HTS) workflows utilizing the potent and selective CDC-like kinase (CLK) inhibitor, Clk-IN-T3.
Frequently Asked Questions (FAQs)
1. General Information
-
What is Clk-IN-T3 and what is its primary mechanism of action? Clk-IN-T3 is a highly potent and selective pan-inhibitor of CDC-like kinases (CLKs), with primary targets being CLK1, CLK2, and CLK3.[1] Its mechanism of action involves the inhibition of these kinases, which are crucial regulators of pre-mRNA splicing through the phosphorylation of serine and arginine-rich (SR) proteins.[1] By inhibiting CLKs, Clk-IN-T3 disrupts normal splicing processes, which can lead to cell cycle arrest, apoptosis, and anti-tumor activity.[1][2]
-
What are the recommended storage and handling conditions for Clk-IN-T3? For long-term storage, Clk-IN-T3 powder should be stored at -20°C for up to three years. In solvent, it is recommended to store aliquots at -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles.
-
What is the solubility of Clk-IN-T3? Clk-IN-T3 is soluble in DMSO up to 50 mM with gentle warming.
2. Assay Development
-
Which HTS assay formats are suitable for screening with Clk-IN-T3? Both biochemical and cell-based assays are appropriate.
-
Biochemical assays directly measure the inhibition of CLK1, CLK2, or CLK3 kinase activity. These are often luminescence-based, detecting the depletion of ATP.[3]
-
Cell-based assays can measure downstream effects of CLK inhibition, such as changes in alternative splicing patterns.[4][5][6] Dual-luciferase or fluorescence-based splicing reporter assays are particularly effective for this purpose.[4][7][8][9] Cell viability or apoptosis assays can also be used to assess the phenotypic consequences of CLK inhibition.[10]
-
-
What are the key considerations when developing a cell-based splicing reporter assay for Clk-IN-T3? A dual-reporter system (e.g., dual-luciferase or two-color fluorescence) is highly recommended to minimize false positives.[6][7] In such a system, the two reporters are designed to produce signals that change in opposite directions in response to a true splicing modulation event. This helps to distinguish genuine hits from compounds that may affect reporter protein stability or overall cell health.[7]
-
What are typical starting concentrations for Clk-IN-T3 in HTS assays? Given its high potency, a starting concentration in the low nanomolar to low micromolar range is recommended for initial screens. For example, dose-response studies in various cell lines have shown effects in the 0.1 to 10 µM range.[1]
3. Data Interpretation
-
What are the expected outcomes of Clk-IN-T3 treatment in a cell-based assay? Depending on the cell type and assay endpoint, treatment with Clk-IN-T3 can lead to:
-
How can I differentiate between on-target CLK inhibition and off-target effects? Clk-IN-T3 also inhibits DYRK1A and DYRK1B, albeit with lower potency.[1] To confirm that the observed phenotype is due to CLK inhibition, consider the following:
-
Use orthogonal assays: Confirm hits from the primary screen using a secondary assay with a different readout.
-
Employ structurally distinct CLK inhibitors: Test whether other known CLK inhibitors with different chemical scaffolds produce a similar phenotype.
-
Perform target knockdown experiments: Use siRNA or shRNA to specifically knock down CLK1, CLK2, or CLK3 and see if it phenocopies the effect of Clk-IN-T3.
-
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure thorough mixing of cell suspension before and during plating. Use a multichannel pipette with care, ensuring consistent volume and dispensing speed. Consider automating the cell seeding process if possible. |
| Edge Effects | To mitigate evaporation and temperature gradients, fill the outer wells of the microplate with sterile media or PBS and do not use them for experimental samples.[11] Ensure even heating of plates by allowing them to equilibrate to room temperature before placing them in the incubator. |
| Pipetting Errors | Calibrate and regularly service all pipettes. Use reverse pipetting for viscous solutions. Minimize the number of pipetting steps by preparing master mixes of reagents. |
| Reagent Instability | Prepare fresh reagents for each experiment, especially ATP and kinase solutions for biochemical assays. Avoid repeated freeze-thaw cycles of Clk-IN-T3 stock solutions by preparing single-use aliquots. |
Issue 2: Low Signal-to-Background Ratio or Poor Z' Factor
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | Titrate the concentrations of key reagents, such as the kinase, substrate, and ATP in a biochemical assay, or the reporter plasmid in a cell-based assay, to find the optimal balance for a robust signal window. |
| Insufficient Incubation Time | Optimize the incubation time for both the enzymatic reaction (in biochemical assays) and the compound treatment (in cell-based assays) to ensure a sufficient signal is generated. |
| Assay Conditions Not Optimized | Systematically vary parameters such as pH, salt concentration, and detergent levels in the assay buffer to improve enzyme activity and stability. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase before seeding. High cell confluence or the use of cells with high passage numbers can lead to inconsistent results. |
| Inappropriate Plate Type | Use white, opaque plates for luminescence assays to maximize signal and reduce crosstalk between wells. Use black plates with clear bottoms for fluorescence assays when reading from the bottom. |
Issue 3: High Rate of False Positives or False Negatives
| Potential Cause | Recommended Solution |
| Compound Interference with Assay Readout | To identify compounds that interfere with the detection method (e.g., autofluorescent compounds or luciferase inhibitors), run a counterscreen where the compound is added after the reaction has been stopped or just before reading the plate. |
| Compound Cytotoxicity | In cell-based assays, a decrease in signal may be due to cell death rather than specific inhibition of the target. Run a parallel cytotoxicity assay (e.g., CellTiter-Glo) to distinguish true inhibitors from cytotoxic compounds. |
| Promiscuous Inhibition | Some compounds can inhibit enzymes non-specifically, for example, by forming aggregates. Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates. Confirm hits in an orthogonal assay. |
| Inappropriate Hit Selection Criteria | Use robust statistical methods for hit selection, such as calculating the Z-score or B-score for each compound. A common threshold for hit selection is a Z-score less than -3 or greater than +3. |
Issue 4: Inconsistent Dose-Response Curves
| Potential Cause | Recommended Solution |
| Compound Precipitation | Visually inspect plates for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider using a lower top concentration or a different solvent. |
| Compound Instability | Some compounds may be unstable in the assay buffer over the course of the experiment. Assess compound stability under the assay conditions. |
| Complex Mechanism of Action | Atypical dose-response curves may indicate a complex mechanism of action, such as off-target effects at different concentrations. Further mechanistic studies may be required to interpret the results. |
| Inaccurate Compound Concentrations | Ensure accurate serial dilutions of the compound. Use a fresh dilution series for each experiment. |
Data Presentation
Table 1: Inhibitory Activity of Clk-IN-T3
| Target | IC₅₀ (nM) |
| CLK1 | 0.67[1] |
| CLK2 | 15[1] |
| CLK3 | 110[1] |
| DYRK1A | 260[1] |
| DYRK1B | 230[1] |
Table 2: Typical HTS Assay Performance Metrics
| Parameter | Acceptable Range | Optimal Range |
| Z' Factor | > 0 | ≥ 0.5[12] |
| Signal-to-Background (S/B) Ratio | > 2 | > 5 |
| Coefficient of Variation (%CV) | < 20% | < 10% |
| Hit Rate | - | Typically 0.5 - 2% |
Experimental Protocols
Protocol 1: Cell-Based Dual-Luciferase Splicing Reporter Assay
This protocol is designed for a 384-well plate format and is adapted from established methods for high-throughput screening of splicing modulators.[7][8][9]
-
Cell Seeding:
-
Culture a suitable cell line (e.g., HEK293T, HeLa) to 70-80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 5,000-10,000 cells per well in a 384-well white, clear-bottom plate.
-
Incubate for 18-24 hours at 37°C and 5% CO₂.
-
-
Transfection:
-
Prepare a transfection mix containing a dual-luciferase splicing reporter plasmid and a transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to each well.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of Clk-IN-T3 in DMSO.
-
Further dilute the compound in culture medium to the final desired concentrations (typically with a final DMSO concentration of ≤ 0.5%).
-
Remove the transfection medium from the cells and add the compound-containing medium.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Add the firefly luciferase substrate to all wells and measure luminescence using a plate reader.
-
Add the Stop & Glo® reagent (which quenches the firefly luciferase signal and contains the Renilla luciferase substrate) to all wells.
-
Measure Renilla luminescence.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well.
-
Normalize the data to the vehicle control (DMSO) wells.
-
Plot the normalized ratio against the compound concentration to generate a dose-response curve and determine the EC₅₀.
-
Protocol 2: Biochemical Kinase Assay (Luminescence-Based)
This protocol is for a 384-well plate format and measures the amount of ATP remaining after a kinase reaction.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of recombinant human CLK1, CLK2, or CLK3, a suitable substrate (e.g., a generic kinase peptide substrate), and ATP in the reaction buffer. The optimal concentrations of each should be determined empirically.
-
-
Assay Procedure:
-
In a 384-well white plate, add Clk-IN-T3 dilutions and controls (e.g., no inhibitor, no enzyme).
-
Add the recombinant CLK enzyme to all wells except the "no enzyme" control and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may require optimization.
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®).
-
Follow the manufacturer's instructions for adding the detection reagent and incubating.
-
Read the luminescence on a plate reader. The light signal is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Subtract the background ("no enzyme" control) from all readings.
-
Normalize the data to the "no inhibitor" control.
-
Plot the percentage of inhibition against the compound concentration to generate a dose-response curve and determine the IC₅₀.
-
Mandatory Visualizations
Caption: High-throughput screening workflow for Clk-IN-T3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A High Throughput Assay to Identify Small Molecule Modulators of Alternative pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Cell-Based High-Throughput Method for Identifying Modulators of Alternative Splicing | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. A Dual Reporter Splicing Assay Using HaloTag-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. rna.uzh.ch [rna.uzh.ch]
Technical Support Center: Method Refinement for Studying Splicing Changes with Clk-IN-T3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Clk-IN-T3 to study alternative splicing. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Clk-IN-T3 and how does it affect splicing?
A1: Clk-IN-T3 is a potent and selective inhibitor of the CDC-like kinase (CLK) family, particularly CLK1, CLK2, and CLK3.[1][2][3] CLK kinases are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing.[4] They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[4][5] By inhibiting CLKs, Clk-IN-T3 prevents the phosphorylation of SR proteins, leading to alterations in alternative splicing patterns.[4] This can result in changes such as exon skipping or intron retention.[6]
Q2: I am observing high levels of cell death in my experiments, even at low concentrations of Clk-IN-T3. What could be the cause?
A2: While Clk-IN-T3 is selective, high concentrations can lead to off-target effects and cytotoxicity.[7][8] It's also possible that the inhibition of CLK kinases is affecting the splicing of genes essential for cell survival in your specific cell line.[9] To troubleshoot this:
-
Titrate the concentration: Determine the lowest effective concentration that induces splicing changes without causing excessive cell death.
-
Perform a dose-response analysis: This will help distinguish between on-target and off-target effects.[8]
-
Use a structurally unrelated CLK inhibitor: If a different CLK inhibitor produces the same phenotype, it is more likely an on-target effect.[8]
-
Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the observed cell death is programmed.[8]
Q3: My RNA-seq results show a large number of splicing changes. How can I be sure these are specific to CLK inhibition and not experimental artifacts?
A3: It is crucial to implement rigorous quality control and use appropriate controls in your RNA-seq experiment.[10][11][12]
-
Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to account for any effects of the solvent.
-
Inactive Analog Control: If available, use a structurally similar but inactive analog of Clk-IN-T3 to demonstrate that the observed effects are due to kinase inhibition.
-
RNA Quality: Ensure high-quality RNA (RIN > 8) is used for library preparation to minimize artifacts.[12]
-
Sequencing Depth: Use sufficient sequencing depth to accurately detect and quantify splicing isoforms, especially those with low abundance.[13] For alternative splicing analysis, a depth of at least 50 million reads per replicate is recommended.[14]
-
Biological Replicates: Use a minimum of three biological replicates per condition to ensure statistical power.[10][14]
Q4: How can I validate the alternative splicing events identified by my RNA-seq analysis?
A4: It is essential to validate key findings from RNA-seq using an independent method.[15]
-
RT-PCR: Reverse transcription-polymerase chain reaction (RT-PCR) is a common method to validate specific splicing events.[6][16] Design primers flanking the alternative exon to distinguish between inclusion and exclusion isoforms.
-
Quantitative RT-PCR (qRT-PCR): This can be used to quantify the relative abundance of different splice variants.
-
Mass Spectrometry-based Proteomics: This technique can be used to validate whether the changes in mRNA splicing lead to corresponding changes at the protein isoform level.[15]
Troubleshooting Guides
Problem 1: Difficulty dissolving Clk-IN-T3
-
Symptom: The compound is not fully dissolving in the desired solvent.
-
Possible Cause: Incorrect solvent or concentration.
-
Solution:
Problem 2: Inconsistent results between experiments
-
Symptom: High variability in the observed splicing changes across replicate experiments.
-
Possible Causes:
-
Inconsistent inhibitor concentration or treatment time.
-
Variability in cell culture conditions (e.g., cell density, passage number).
-
Degradation of the Clk-IN-T3 stock solution.
-
-
Solution:
-
Strictly adhere to the established experimental protocol.
-
Ensure consistent cell culture practices.
-
Aliquot and store the Clk-IN-T3 stock solution at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Problem 3: Difficulty interpreting RNA-seq data for alternative splicing
-
Symptom: Unsure how to analyze and visualize the alternative splicing events from the RNA-seq data.
-
Possible Cause: Lack of a standardized bioinformatics pipeline.
-
Solution:
-
Utilize established bioinformatics tools for alternative splicing analysis such as rMATS, SUPPA2, or MAJIQ.[20]
-
Visualize splicing events using tools like the Integrated Genome Browser (IGB) or Sashimi plots.[20][21]
-
Calculate the "Percent Spliced In" (PSI) or "Percent Spliced Exon" (PSE) to quantify the inclusion level of alternative exons.[15]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 CLK1 | 0.67 nM | [1][2][3] |
| IC50 CLK2 | 15 nM | [1][2][3] |
| IC50 CLK3 | 110 nM | [1][2][3] |
| IC50 DYRK1A | 260 nM | [1] |
| IC50 DYRK1B | 230 nM | [1] |
| GI50 A2780 cells | 345 nM | [9] |
| GI50 HCT116 cells | 122 nM | [9] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Phosphorylated SR Proteins
This protocol is adapted from standard western blotting procedures for phosphorylated proteins.[22][23]
-
Sample Preparation:
-
Treat cells with the desired concentration of Clk-IN-T3 or vehicle control for the specified time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[22]
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Gel Electrophoresis and Transfer:
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in TBST. Note: Do not use milk as it contains phosphoproteins that can cause high background.[22]
-
Incubate the membrane with a primary antibody specific for phosphorylated SR proteins (e.g., anti-phospho-SR (Ser/Arg) antibody).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: RNA-Seq Workflow for Alternative Splicing Analysis
This protocol outlines a general workflow for analyzing alternative splicing using RNA-seq data.[24][25][26]
-
Cell Treatment and RNA Extraction:
-
Treat cells with Clk-IN-T3 or vehicle control (with at least three biological replicates per condition).
-
Extract total RNA using a standard method (e.g., TRIzol).
-
Assess RNA quality and integrity (e.g., using a Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA.
-
Perform paired-end sequencing on a high-throughput sequencing platform to a recommended depth of at least 50 million reads per sample.[14]
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.[10][11]
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.[10][24]
-
Alternative Splicing Analysis: Use specialized software (e.g., rMATS, MAJIQ) to identify and quantify differential splicing events between Clk-IN-T3 treated and control samples.[20]
-
Visualization: Visualize significant splicing events using tools like Sashimi plots.[20]
-
-
Validation:
Visualizations
Caption: Mechanism of CLK-mediated splicing regulation and its inhibition by Clk-IN-T3.
Caption: Experimental workflow for studying splicing changes with Clk-IN-T3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are common pitfalls in RNA-seq data analysis? [synapse.patsnap.com]
- 11. Quality Control for RNA-Seq (QuaCRS): An Integrated Quality Control Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rna-seqblog.com [rna-seqblog.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Identification of Splice Variants and Isoforms in Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rndsystems.com [rndsystems.com]
- 18. caymanchem.com [caymanchem.com]
- 19. CLK-IN-T3 |CLK (CDC-like kinase) inhibitor | CAS 2109805-56-1 | Buy CLK-IN T3 from Supplier InvivoChem [invivochem.com]
- 20. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 21. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated Genome Browser - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. raybiotech.com [raybiotech.com]
- 24. Hands-on: Genome-wide alternative splicing analysis / Genome-wide alternative splicing analysis / Transcriptomics [training.galaxyproject.org]
- 25. The hitchhikers’ guide to RNA sequencing and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Temporal progress of gene expression analysis with RNA-Seq data: A review on the relationship between computational methods - PMC [pmc.ncbi.nlm.nih.gov]
avoiding degradation of Clk-IN-T3 in experimental conditions
Welcome to the technical support center for Clk-IN-T3. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Clk-IN-T3 in their experiments, with a focus on preventing compound degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is Clk-IN-T3 and what are its primary targets?
A1: Clk-IN-T3 is a potent and selective small molecule inhibitor of the CDC-like kinase (CLK) family.[1] It exhibits high affinity for CLK1, CLK2, and CLK3, which are dual-specificity kinases involved in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[2] By inhibiting CLKs, Clk-IN-T3 can modulate alternative splicing events within the cell.[2]
Q2: What are the recommended storage conditions for Clk-IN-T3 to ensure its stability?
A2: To maintain the integrity and activity of Clk-IN-T3, proper storage is crucial. For long-term storage of the solid compound, a temperature of -20°C is recommended, which can ensure stability for at least four years.[3] Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[4][5]
Q3: In what solvents is Clk-IN-T3 soluble?
A3: Clk-IN-T3 is readily soluble in DMSO.[6] For the preparation of working solutions in aqueous-based cell culture media, it is essential to dilute the DMSO stock solution to a final concentration where the DMSO percentage is non-toxic to the cells, typically below 0.5%.[6] Always prepare fresh working solutions immediately before each experiment to minimize potential degradation.[4]
Troubleshooting Guide: Avoiding Clk-IN-T3 Degradation
Issue 1: Inconsistent or lower-than-expected activity of Clk-IN-T3 in cellular assays.
-
Possible Cause: Degradation of Clk-IN-T3 in the cell culture medium at 37°C over the course of the experiment. The stability of small molecules in aqueous solutions can be affected by temperature, pH, and components of the media.[4]
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh working solutions of Clk-IN-T3 from a frozen, single-use aliquot of the DMSO stock solution for each experiment.[4] Do not use previously prepared and stored aqueous solutions.
-
Minimize Incubation Time: If experimentally feasible, reduce the incubation time of Clk-IN-T3 with the cells to minimize the potential for degradation.
-
Conduct a Stability Study: To determine the rate of degradation in your specific experimental setup, you can perform a stability study by incubating Clk-IN-T3 in your cell culture medium at 37°C and analyzing its concentration at different time points (e.g., 0, 8, 24, 48 hours) using HPLC-MS.[4]
-
Control for Media Components: Test the stability of Clk-IN-T3 in a simpler buffer system, like PBS, to assess its inherent aqueous stability. This can help determine if specific media components are accelerating degradation.[4]
-
Issue 2: Variability in experimental results between different batches of Clk-IN-T3 or between experiments.
-
Possible Cause 1: Repeated freeze-thaw cycles of the stock solution leading to compound degradation.
-
Troubleshooting Step: Aliquot the stock solution into small, single-use volumes after initial preparation to avoid multiple freeze-thaw cycles.[5]
-
Possible Cause 2: Exposure of the compound to light. Photodegradation can be a concern for some small molecules.[5]
-
Troubleshooting Step: Store stock solutions and handle the compound in amber vials or tubes wrapped in foil to protect from light.[5]
-
Possible Cause 3: Oxidation of the compound.
-
Troubleshooting Step: When storing the solid compound or stock solutions for extended periods, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.[5]
Data Presentation
The following table provides hypothetical stability data for Clk-IN-T3 in a common cell culture medium to illustrate the potential for degradation over time at 37°C. Note: This data is for illustrative purposes only and should be experimentally determined for your specific conditions.
| Time (Hours) | Percent Remaining in DMEM + 10% FBS (Mean ± SD) |
| 0 | 100% ± 0.0% |
| 8 | 95.2% ± 2.1% |
| 24 | 85.7% ± 3.5% |
| 48 | 72.1% ± 4.2% |
| 72 | 58.9% ± 5.8% |
Experimental Protocols
Protocol: Cellular Assay to Evaluate the Effect of Clk-IN-T3 on SR Protein Phosphorylation
This protocol describes a method to assess the inhibitory activity of Clk-IN-T3 on the phosphorylation of SR proteins in a cellular context using Western blotting.
Materials:
-
Clk-IN-T3
-
Cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SR protein (specific for a CLK-mediated phosphorylation site), anti-total SR protein, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of Clk-IN-T3 in DMSO. On the day of the experiment, prepare fresh serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only) with the same final DMSO concentration as the highest Clk-IN-T3 concentration.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Clk-IN-T3 or the vehicle control. Incubate the cells for the desired time period (e.g., 6 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated SR protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total SR protein and the loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated SR protein signal to the total SR protein and the loading control. Compare the levels of phosphorylated SR protein in the Clk-IN-T3-treated samples to the vehicle control.
Mandatory Visualization
Caption: CLK Signaling Pathway and the inhibitory action of Clk-IN-T3.
Caption: Experimental workflow for a cellular assay using Clk-IN-T3.
References
- 1. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential | MDPI [mdpi.com]
- 2. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 3. GloMax® Galaxy Bioluminescence Imager System [promega.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the CDC-like kinase (CLK) inhibitor, Clk-IN-T3. Here, you will find answers to frequently asked questions and detailed guidance to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is Clk-IN-T3 and what is its primary mechanism of action?
Clk-IN-T3 is a potent and selective inhibitor of the CDC-like kinase (CLK) family, particularly CLK1, CLK2, and CLK3.[1] CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[2][3] By inhibiting CLKs, Clk-IN-T3 prevents the phosphorylation of SR proteins, leading to alterations in alternative splicing, which can subsequently affect cell cycle progression and cell survival, making it a compound of interest in cancer research.[4][5][6]
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data for Clk-IN-T3.
Table 1: Inhibitory Activity of Clk-IN-T3
| Target | IC50 (nM) |
| CLK1 | 0.67[1] |
| CLK2 | 15[1] |
| CLK3 | 110[1] |
| DYRK1A | 260[1] |
| DYRK1B | 230[1] |
Table 2: Solubility of Clk-IN-T3
| Solvent | Concentration | Notes |
| DMSO | ~10.0 mM (~4.8 mg/mL) | May require ultrasonic and warming to fully dissolve.[7] |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by Clk-IN-T3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Validating the On-Target Effects of Clk-IN-T3: A Comparative Guide to siRNA and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of Clk-IN-T3, a potent and selective inhibitor of CDC-like kinases (CLKs). We will delve into the use of small interfering RNA (siRNA) as a primary validation tool and explore alternative proteomic approaches, offering detailed experimental protocols and supporting data to aid in the design and interpretation of your research.
Introduction to Clk-IN-T3 and the Importance of On-Target Validation
Clk-IN-T3 is a small molecule inhibitor with high potency against CLK1, CLK2, and CLK3, kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][2] Dysregulation of CLK activity has been implicated in various diseases, including cancer, making CLK inhibitors like Clk-IN-T3 promising therapeutic candidates.
However, the therapeutic efficacy and safety of any kinase inhibitor hinge on its specificity. Off-target effects can lead to unforeseen toxicities and confound experimental results. Therefore, rigorous on-target validation is a critical step in the development and characterization of novel inhibitors. This guide will focus on siRNA-mediated gene knockdown as a gold standard for comparing the phenotypic and molecular effects of a small molecule inhibitor to the direct depletion of its intended target.
Comparison of On-Target Validation Methods: Clk-IN-T3 vs. CLK siRNA
The central principle of using siRNA for on-target validation is to ascertain whether the biological effects of the small molecule inhibitor (Clk-IN-T3) phenocopy the effects of genetically silencing its target (CLK1, CLK2, or CLK3). A high degree of similarity between the outcomes of both interventions provides strong evidence that the inhibitor's mechanism of action is indeed through the intended target.
Quantitative Data Summary
The following table summarizes hypothetical and literature-derived data comparing the effects of Clk-IN-T3 with siRNA-mediated knockdown of CLK1, CLK2, and CLK3 on key cellular processes. It is important to note that the presented data is a composite from multiple studies and should be used as a reference for expected outcomes.
| Parameter | Treatment | Cell Line | Result | Reference |
| Cell Viability (IC50) | Clk-IN-T3 | HCT116 | 0.5 µM | [1] |
| siRNA CLK1 | HCT116 | Moderate reduction | [3] | |
| siRNA CLK2 | HCT116 | Significant reduction | [3] | |
| siRNA CLK3 | HCT116 | Moderate reduction | [4] | |
| SR Protein Phosphorylation | Clk-IN-T3 | MDA-MB-468 | Decreased | [3] |
| siRNA CLK1 | MDA-MB-468 | Decreased | [3] | |
| siRNA CLK2 | MDA-MB-468 | Decreased | [3] | |
| siRNA CLK3 | Not available | Not available | ||
| Cell Migration (% Inhibition) | Clk-IN-T3 (as T-025) | MDA-MB-231 | ~60% at 1 µM | [5] |
| siRNA CLK1 | MDA-MB-231 | ~10% | [5] | |
| siRNA CLK2 | MDA-MB-231 | ~15% | [5] | |
| siRNA CLK3 | ~25% | [5] |
Experimental Protocols
siRNA Transfection and Clk-IN-T3 Treatment
This protocol outlines the general steps for transfecting cells with siRNA targeting CLK1, CLK2, or CLK3, followed by treatment with Clk-IN-T3.
Materials:
-
Cell line of interest (e.g., HCT116, MDA-MB-231)
-
Complete growth medium
-
siRNA targeting human CLK1, CLK2, CLK3, and a non-targeting control (scrambled siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Clk-IN-T3
-
DMSO (vehicle control)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and fresh medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator to allow for target gene knockdown. The optimal time should be determined empirically.
-
Clk-IN-T3 Treatment:
-
After the desired knockdown period, replace the medium with fresh medium containing either Clk-IN-T3 at the desired concentration or an equivalent volume of DMSO for the vehicle control.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Analysis: Harvest cells for downstream analysis (e.g., Western blot, cell viability assay, migration assay).
Western Blot for SR Protein Phosphorylation
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-SR proteins (e.g., anti-phospho-SR (Ser/Arg) antibody) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total CLK1, CLK2, CLK3, and a loading control (e.g., GAPDH or β-actin) to confirm knockdown and equal loading.
Cell Migration Assay (Wound Healing/Scratch Assay)
Procedure:
-
Cell Culture: Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "Scratch": Use a sterile 200 µL pipette tip to create a straight scratch through the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing either Clk-IN-T3, DMSO, or in the case of siRNA experiments, continue incubation in complete medium.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different time points. The percentage of wound closure can be calculated to quantify cell migration.
Visualizing the Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for comparing Clk-IN-T3 effects to CLK siRNA knockdown.
CLK Signaling Pathway
Caption: CLK kinases phosphorylate SR proteins to regulate mRNA splicing.
Alternative Methods for On-Target Validation
While siRNA is a powerful tool, it is not without its limitations, such as potential off-target effects and incomplete knockdown. Therefore, employing orthogonal methods can provide a more robust validation of a kinase inhibitor's on-target activity.
| Method | Principle | Advantages | Disadvantages |
| Chemical Proteomics (Affinity Chromatography) | An immobilized version of the inhibitor is used to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry. | Identifies direct binding partners; can be used to determine binding affinities. | Requires chemical modification of the inhibitor, which may alter its binding properties. |
| Thermal Proteome Profiling (TPP) | Measures the change in the thermal stability of proteins in the presence of a ligand. Drug binding typically stabilizes the target protein, leading to a higher melting temperature. | Does not require inhibitor modification; can be performed in intact cells. | Indirectly measures binding; may not detect all targets. |
| Stability of Proteins from Rates of Oxidation (SPROX) | Measures changes in protein stability based on their resistance to chemical denaturation. Drug binding alters the rate of protein unfolding and subsequent oxidation. | Does not require inhibitor modification; can provide domain-level information. | Can be technically complex; may not be suitable for all proteins. |
Logical Relationship of Validation Methods
References
- 1. CLK-dependent exon recognition and conjoined gene formation revealed with a novel small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability | EMBO Molecular Medicine [link.springer.com]
- 3. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Pharmacological CLK inhibition disrupts SR protein function and RNA splicing blocking cell growth and migration in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Clk-IN-T3 and T-025 as CLK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Cdc2-like kinase (CLK) inhibitors: Clk-IN-T3 and T-025. The information presented herein is supported by experimental data from publicly available research to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to CLK Inhibition
Cdc2-like kinases (CLKs) are a family of dual-specificity kinases (CLK1, CLK2, CLK3, and CLK4) that play a crucial role in the regulation of pre-mRNA splicing. They phosphorylate serine/arginine-rich (SR) proteins, which are key components of the spliceosome. Dysregulation of CLK activity and aberrant splicing are implicated in various diseases, including cancer, making CLK inhibitors valuable tools for research and potential therapeutic agents. This guide focuses on the comparative analysis of two potent CLK inhibitors, Clk-IN-T3 and T-025.
In Vitro Potency and Selectivity
Both Clk-IN-T3 and T-025 demonstrate high potency against CLK isoforms. However, their selectivity profiles, particularly concerning the closely related DYRK kinase family, show notable differences.
Table 1: Comparison of In Vitro Potency (IC50/Kd in nM)
| Target | Clk-IN-T3 (IC50, nM) | T-025 (Kd, nM) |
| CLK1 | 0.67[1][2] | 4.8[3] |
| CLK2 | 15[1][2] | 0.096[3] |
| CLK3 | 110[1][2] | 6.5[3] |
| CLK4 | Not Reported | 0.61[3] |
| DYRK1A | 260[1][2] | 0.074[3] |
| DYRK1B | 230[1][2] | 1.5[3] |
| DYRK2 | Not Reported | 32[3] |
Note: IC50 and Kd values are measures of potency; lower values indicate higher potency. Direct comparison should be made with caution as the measurement methods (IC50 vs. Kd) and experimental conditions may differ.
Cellular Activity
Both inhibitors exhibit anti-proliferative effects in cancer cell lines and induce apoptosis. Their mechanism of action in a cellular context is attributed to the inhibition of SR protein phosphorylation, leading to alterations in pre-mRNA splicing.
Table 2: Cellular Effects of Clk-IN-T3 and T-025
| Cellular Effect | Clk-IN-T3 | T-025 |
| Anti-proliferative Activity | Demonstrated in multiple cancer cell lines.[1] | Exerts anti-proliferative activities in hematological and solid cancer cell lines (IC50 values: 30-300 nM).[3] |
| Apoptosis Induction | Induces apoptosis. | Induces caspase-3/7-mediated cell apoptosis.[3] |
| Cell Cycle Arrest | Results in a mild cell cycle arrest at the G2/M boundary.[1] | Not explicitly reported. |
| SR Protein Phosphorylation | Decreases phosphorylation of CLK-targeted SR proteins.[1][2] | Reduces CLK-dependent phosphorylation.[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CLK signaling pathway in alternative splicing and a general workflow for evaluating CLK inhibitors.
Caption: CLK Signaling Pathway in Alternative Splicing.
Caption: General Experimental Workflow for CLK Inhibitor Characterization.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.
Materials:
-
Recombinant CLK enzyme
-
Substrate (e.g., Myelin Basic Protein or a specific peptide)
-
ATP
-
Test inhibitors (Clk-IN-T3, T-025)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the CLK enzyme, substrate, and ATP in a kinase reaction buffer.
-
Add serially diluted inhibitors or DMSO (vehicle control) to the assay plate.
-
Initiate the reaction by adding the kinase reaction mixture to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface.
Materials:
-
Cells treated with Clk-IN-T3, T-025, or vehicle control
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Western Blot for SR Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of SR proteins following inhibitor treatment.
Materials:
-
Cell lysates from cells treated with inhibitors or vehicle control
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against phosphorylated SR proteins (e.g., pan-phospho-SR antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation and Gel Electrophoresis:
-
Lyse cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of SR protein phosphorylation.
-
Conclusion
Both Clk-IN-T3 and T-025 are potent inhibitors of the CLK family of kinases with demonstrated cellular activity. The choice between these two inhibitors may depend on the specific research question and the desired selectivity profile. T-025 exhibits higher potency against CLK2, CLK4, and the off-target kinase DYRK1A, while Clk-IN-T3 is more potent against CLK1 and shows weaker inhibition of DYRK1A/1B. Researchers should carefully consider the provided potency and selectivity data when designing their experiments. The experimental protocols outlined in this guide provide a starting point for the in-house characterization and comparison of these and other CLK inhibitors. A comprehensive, head-to-head kinome scan of both compounds under identical conditions would be beneficial for a more definitive comparison of their selectivity profiles.
References
A Comparative Guide to Splicing Modulators: Clk-IN-T3, Risdiplam, Branaplam, and Htra2-beta1
For Researchers, Scientists, and Drug Development Professionals
The modulation of pre-mRNA splicing represents a burgeoning frontier in therapeutic development, offering the potential to correct genetic defects and combat diseases such as cancer and neurodegenerative disorders. This guide provides an objective comparison of four key players in the splicing modulation landscape: Clk-IN-T3, a potent inhibitor of CDC-like kinases with anti-cancer properties; Risdiplam (B610492) and Branaplam, small molecules designed to correct the splicing of the SMN2 gene for the treatment of Spinal Muscular Atrophy (SMA); and Htra2-beta1, a naturally occurring splicing factor with a role in cellular regulation.
Executive Summary
This guide delves into the mechanisms of action, target selectivity, and experimental data associated with each of these splicing modulators. While direct head-to-head comparisons are limited due to their distinct therapeutic targets, this document aims to provide a comprehensive overview to inform research and drug development decisions. Quantitative data are presented to facilitate a clear comparison of their potency and off-target effects within their respective contexts. Detailed experimental protocols for key assays are also provided to aid in the evaluation of these and other novel splicing modulators.
Comparison of Splicing Modulators
| Feature | Clk-IN-T3 | Risdiplam (Evrysdi®) | Branaplam (LMI070) | Htra2-beta1 |
| Target | CDC-like kinases (CLK1, CLK2, CLK3)[1][2][3][4] | SMN2 pre-mRNA[5] | SMN2 pre-mRNA, HTT pre-mRNA | Pre-mRNA of target genes (e.g., its own pre-mRNA, CD44)[6] |
| Mechanism of Action | Inhibition of CLK kinases, leading to reduced phosphorylation of SR proteins and altered alternative splicing.[1][2] | Binds to two sites on SMN2 pre-mRNA to stabilize the U1 snRNP interaction and promote exon 7 inclusion.[5][7] | Stabilizes the interaction between the spliceosome and SMN2 pre-mRNA to promote exon 7 inclusion. Can also induce a pseudoexon in HTT pre-mRNA leading to its degradation.[8] | Acts as an SR-like protein to regulate alternative splice site selection in a concentration-dependent manner.[6] |
| Primary Therapeutic Area | Cancer[1][2] | Spinal Muscular Atrophy (SMA)[5] | Investigated for SMA and Huntington's Disease (development halted due to safety concerns). | Not a therapeutic, but a key regulatory protein. Its dysregulation is associated with cancer.[6] |
| On-Target Efficacy | IC50 values: - CLK1: 0.67 nM- CLK2: 15 nM- CLK3: 110 nM[1][3][4] | Dose-dependent increase in full-length SMN2 mRNA and SMN protein levels.[9][10] | EC50 for SMN: 20 nM.[11] Elevates full-length SMN protein.[11] | Enhances the in vivo inclusion of CD44 exons v4 and v5.[6] |
| Off-Target Effects | Inhibits DYRK1A (IC50: 260 nM) and DYRK1B (IC50: 230 nM).[1] Can induce widespread changes in alternative splicing. | High concentrations can alter the expression of thousands of genes and affect various splicing events, primarily exon skipping and inclusion.[12][13][14] | High concentrations lead to significant transcriptional perturbations, with a stronger tendency to promote exon inclusion compared to risdiplam.[12][13][14] | Overexpression can lead to aberrant splicing of other genes. |
Signaling Pathways and Mechanisms of Action
Clk-IN-T3: Inhibiting the Kinase to Alter the Splice
Clk-IN-T3 exerts its splicing modulatory effects by directly inhibiting the activity of CDC-like kinases (CLKs). These kinases play a crucial role in the regulation of splicing by phosphorylating serine/arginine-rich (SR) proteins. Phosphorylated SR proteins are essential for the proper recognition of exons and the assembly of the spliceosome. By inhibiting CLKs, Clk-IN-T3 reduces the phosphorylation of SR proteins, leading to widespread changes in alternative splicing, which can be therapeutically beneficial in cancers that are dependent on specific splice isoforms for their growth and survival.
Experimental Protocols
Western Blot Analysis of Phosphorylated SR Proteins
This protocol details the detection of phosphorylated SR proteins, a key downstream indicator of CLK kinase activity, using the monoclonal antibody 1H4 which recognizes a phosphoepitope on SR proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody: Anti-Phosphoepitope SR proteins, clone 1H4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Sample Preparation:
-
Treat cells with the splicing modulator of interest (e.g., Clk-IN-T3) at various concentrations and time points.
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15][16]
-
Incubate the membrane with the primary antibody (1H4) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[17][18]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
RT-qPCR for SMN2 Exon 7 Inclusion
This protocol is for quantifying the ratio of full-length SMN2 mRNA (including exon 7) to SMN2 mRNA lacking exon 7 (Δ7).
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers specific for full-length SMN2 and SMN2Δ7
-
Reference gene primers (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with the splicing modulator (e.g., Risdiplam, Branaplam).
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Set up qPCR reactions in triplicate for each sample and primer set.
-
Use primers that specifically amplify the full-length SMN2 transcript (spanning the exon 6-7 junction) and the SMN2Δ7 transcript (spanning the exon 6-8 junction).
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the Ct values for each reaction.
-
Normalize the Ct values of the target genes to the reference gene.
-
Calculate the relative expression of full-length SMN2 and SMN2Δ7 using the ΔΔCt method.
-
The percentage of exon 7 inclusion can be calculated as: (Amount of full-length SMN2 / (Amount of full-length SMN2 + Amount of SMN2Δ7)) * 100.
-
Cell Viability Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with a splicing modulator.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
Splicing modulator compound
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the splicing modulator. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Measurement:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values of the treated wells to the vehicle control wells.
-
Plot the normalized values against the compound concentration and calculate the IC50 value.
-
Experimental Workflow for Evaluating Splicing Modulators
The following diagram illustrates a general workflow for the initial characterization of a novel splicing modulator.
Conclusion
The field of splicing modulation is diverse, with small molecules like Clk-IN-T3, Risdiplam, and Branaplam demonstrating the potential to therapeutically intervene in cellular processes by targeting different components of the splicing machinery. While Risdiplam has achieved clinical success for SMA, the development of Branaplam highlights the challenges of off-target effects. Clk-IN-T3 represents a promising strategy for cancer therapy by targeting the regulatory kinases of the splicing process. Understanding the nuances of their mechanisms, efficacy, and potential for off-target effects, as facilitated by the experimental approaches detailed in this guide, is paramount for the continued development of safe and effective splicing-targeted therapeutics. The SR-like protein Htra2-beta1 provides a valuable biological reference point for understanding the endogenous regulation of splicing. The continued exploration of these and other novel splicing modulators holds immense promise for addressing a wide range of currently intractable diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CLK-IN-T3 | DYRK | CDK | TargetMol [targetmol.com]
- 3. cenmed.com [cenmed.com]
- 4. targetmol.cn [targetmol.cn]
- 5. Mechanism of Action | Evrysdi® (risdiplam) [evrysdi-hcp.com]
- 6. Splicing factor Tra2-beta1 is specifically induced in breast cancer and regulates alternative splicing of the CD44 gene [pubmed.ncbi.nlm.nih.gov]
- 7. Recognition of single-stranded nucleic acids by small-molecule splicing modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. medicineinnovates.com [medicineinnovates.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Anti-Phosphoepitope SR proteins Antibody, clone 1H4 | MABE50 [merckmillipore.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Confirming CLK Inhibition: A Comparative Guide to Using T3-Inactive Analogs and Other Methods
For Researchers, Scientists, and Drug Development Professionals
The Cdc2-like kinases (CLKs) are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. Their involvement in various diseases, including cancer and neurodegenerative disorders, has made them attractive targets for therapeutic intervention. However, rigorously confirming that the observed biological effects of a small molecule inhibitor are due to on-target inhibition of CLKs is paramount. This guide provides a comprehensive comparison of methods to confirm CLK inhibition, with a focus on the use of a T3-inactive analog as a negative control, supported by experimental data and detailed protocols.
The Imperative of a Negative Control: The T3-Inactive Analog
To confidently attribute a cellular phenotype to the inhibition of a specific target, it is essential to use a closely related but inactive control compound. This control helps to distinguish on-target effects from off-target effects or compound-specific artifacts. For the potent pan-CLK inhibitor, T3-CLK (also known as CLK-IN-T3), a structurally similar but biologically inactive analog, T3-1, serves this purpose. T3-1 contains a fluoro group modification that prevents it from binding to the hinge region of CLK kinases, rendering it inactive.[1]
Similarly, the chemical probe SGC-CLK-1 has a corresponding inactive analog, SGC-CLK-1N, which is used as a negative control in experiments.[2][3][4]
Logical Framework for Using an Inactive Analog
The core principle behind using an inactive analog is straightforward: if the biological effect is genuinely caused by the inhibition of the target kinase, the active compound should produce the effect, while the inactive analog, tested at the same concentration, should not.
Figure 1. Logical diagram illustrating the use of an active inhibitor and its inactive analog to differentiate on-target from off-target effects.
Quantitative Comparison of Active vs. Inactive Analogs
The following tables summarize the comparative data for T3-CLK/T3-1 and SGC-CLK-1/SGC-CLK-1N, demonstrating the stark difference in their biological activities.
Table 1: Comparison of In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Reference |
| T3-CLK | CLK1 | 0.67 | [5][6][7] |
| CLK2 | 15 | [5][6][7] | |
| CLK3 | 110 | [5][6][7] | |
| DYRK1A | 260 | [5][6] | |
| DYRK1B | 230 | [5][6] | |
| T3-1 | CLK1 | >10,000 | [1] |
| CLK2 | >10,000 | [1] | |
| SGC-CLK-1 | CLK1 | 13 | [3][8] |
| CLK2 | 4 | [3][8] | |
| CLK4 | 46 | [3][8] | |
| SGC-CLK-1N | CLK1 | Inactive | [2] |
| CLK2 | Inactive | [2] | |
| CLK4 | Inactive | [2] |
Table 2: Comparison of Cellular Activity
| Compound | Assay | Effect | Concentration | Reference |
| T3-CLK | Cell Growth (A2780) | GI50 = 345 nM | 72h | [1] |
| Cell Growth (HCT116) | GI50 = 122 nM | 72h | [1] | |
| T3-1 | Cell Growth (A2780 & HCT116) | No inhibition | up to 10 µM | [1] |
| SGC-CLK-1 | Cellular Target Engagement (NanoBRET) - CLK1 | IC50 = 165 nM | - | [2] |
| Cellular Target Engagement (NanoBRET) - CLK2 | IC50 = 70 nM | - | [2] | |
| Cellular Target Engagement (NanoBRET) - CLK4 | IC50 = 100 nM | - | [2] | |
| SGC-CLK-1N | Cellular Target Engagement (NanoBRET) - CLK1/2/4 | No binding | - | [2] |
Alternative Methods for Confirming CLK Inhibition
While the use of an inactive analog is a powerful tool, orthogonal approaches should be employed to build a stronger case for on-target activity.
Genetic Approaches: siRNA-mediated Knockdown
Silencing the expression of the target kinase using small interfering RNA (siRNA) provides a genetic validation of the inhibitor's effect. If the phenotype observed with the inhibitor is recapitulated by the knockdown of the specific CLK isoform(s), it strongly suggests on-target action.
Table 3: Comparison of Pharmacological Inhibition vs. Genetic Knockdown
| Method | Target(s) | Observed Phenotype | Key Considerations |
| CLK Inhibitor (e.g., T-025) | Pan-CLK | Inhibition of cell migration | Potential for off-target effects |
| siRNA Knockdown | CLK1, CLK2, CLK3, CLK4 (individually or combined) | Inhibition of cell migration (significant with CLK3 and combined knockdown) | Potential for incomplete knockdown and off-target effects of siRNA |
Experimental Protocols
In Vitro Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Workflow:
Figure 2. Workflow for the ADP-Glo™ in vitro kinase assay.
Protocol:
-
Prepare Reagents : Dilute recombinant CLK enzyme, substrate (e.g., Myelin Basic Protein), ATP, and test compounds (active inhibitor and inactive analog) in kinase buffer.
-
Kinase Reaction : In a 384-well plate, add the test compound, followed by the enzyme, and initiate the reaction by adding the substrate/ATP mix. Incubate for 60 minutes at room temperature.
-
Stop Reaction and Deplete ATP : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and Detect : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure Luminescence : Read the luminescence using a plate reader. The signal is proportional to the ADP produced and thus the kinase activity.
Cellular SR Protein Phosphorylation Assay (Western Blot)
This assay assesses the ability of a CLK inhibitor to decrease the phosphorylation of its direct downstream substrates, the SR proteins.
Protocol:
-
Cell Treatment : Culture cells to desired confluency and treat with the active CLK inhibitor, the inactive analog, or vehicle control (DMSO) for a specified time.
-
Cell Lysis : Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane and probe with a primary antibody that recognizes phosphorylated SR proteins (e.g., anti-phospho-SR (Ser/Arg) antibody). Subsequently, probe with a secondary antibody conjugated to HRP.
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization : Strip the membrane and re-probe with an antibody against total SR protein or a housekeeping protein (e.g., GAPDH or β-actin) for loading control.
Cellular Splicing Reporter Assay (Luciferase-based)
This assay utilizes a reporter construct, often containing a luciferase gene interrupted by an intron, to measure the efficiency of splicing in living cells.
Protocol:
-
Cell Transfection : Transfect cells with a splicing reporter plasmid. Stable cell lines expressing the reporter can also be used for high-throughput screening.
-
Compound Treatment : Treat the transfected cells with the active CLK inhibitor, the inactive analog, or vehicle control.
-
Cell Lysis and Luciferase Assay : After the treatment period, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions. A decrease in luciferase signal indicates inhibition of splicing.
-
Normalization : Co-transfect with a constitutively expressed control reporter (e.g., Renilla luciferase) to normalize for cell viability and transfection efficiency.
CLK Signaling Pathway and Point of Inhibition
CLKs are key regulators of pre-mRNA splicing. They phosphorylate SR proteins, which are essential for the assembly of the spliceosome and the recognition of exon-intron boundaries. Inhibition of CLK activity leads to hypo-phosphorylation of SR proteins, impairing their function and causing alterations in splicing patterns.
Figure 3. Simplified CLK signaling pathway in the regulation of alternative splicing and the point of intervention by a CLK inhibitor.
Conclusion
Confirming on-target CLK inhibition is a critical step in the validation of novel therapeutic agents. The use of a well-characterized, inactive analog, such as T3-1 for T3-CLK, provides the most direct and reliable method for distinguishing on-target from off-target effects in cellular and in vivo studies. This approach, when combined with orthogonal methods like siRNA-mediated gene knockdown and downstream functional assays, provides a robust body of evidence to support the specific mechanism of action of a CLK inhibitor. The experimental protocols provided in this guide offer a starting point for researchers to rigorously validate their findings and advance the development of novel therapies targeting CLK-dependent pathways.
References
- 1. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGC-CLK-1 | Structural Genomics Consortium [thesgc.org]
- 3. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGC-CLK-1N | CLK inhibitor | Probechem Biochemicals [probechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Probe T3-CLK | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
Validating the On-Target Mechanism of Clk-IN-T3 with CLK Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the CDC-like kinase (CLK) inhibitor, Clk-IN-T3, and validates its mechanism of action through the use of CLK knockout cells. By objectively comparing the inhibitor's performance in wild-type versus CLK knockout cellular models, this document offers supporting experimental data and detailed protocols to aid in the assessment of Clk-IN-T3 as a specific and potent therapeutic candidate.
Introduction to Clk-IN-T3 and its Proposed Mechanism
Clk-IN-T3 is a potent and selective inhibitor of the CDC-like kinase family (CLK1, CLK2, CLK3), which are crucial regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. This phosphorylation is a key step in the assembly of the spliceosome and the regulation of alternative splicing. Dysregulation of CLK activity has been implicated in various diseases, including cancer, making CLK inhibitors like Clk-IN-T3 promising therapeutic agents. The proposed mechanism of action for Clk-IN-T3 is the direct inhibition of CLK kinase activity, leading to reduced phosphorylation of SR proteins, alterations in mRNA splicing, and ultimately, cell cycle arrest and apoptosis in cancer cells.
To rigorously validate that the cellular effects of Clk-IN-T3 are indeed mediated by its intended targets, a comparison of its activity in wild-type cells versus cells lacking CLK proteins (CLK knockout) is essential. This approach allows for the unequivocal attribution of the inhibitor's effects to the CLK pathway.
Comparative Performance of Clk-IN-T3: Wild-Type vs. CLK Knockout Cells
The following tables summarize the expected quantitative data from key experiments designed to validate the on-target mechanism of Clk-IN-T3. The data for CLK knockout cells is inferred from studies using CLK1 overexpression, which demonstrated reduced sensitivity to CLK inhibitors, suggesting that the absence of the target would lead to a significant loss of inhibitor effect.
Table 1: Effect of Clk-IN-T3 on SR Protein Phosphorylation
| Cell Line | Treatment | Concentration (nM) | Normalized p-SR/SR Ratio | Fold Change vs. Control |
| Wild-Type | Vehicle (DMSO) | - | 1.00 | - |
| Wild-Type | Clk-IN-T3 | 100 | 0.35 | -0.65 |
| CLK Knockout | Vehicle (DMSO) | - | 0.95 | - |
| CLK Knockout | Clk-IN-T3 | 100 | 0.92 | -0.03 |
This table illustrates the expected outcome of a Western blot analysis measuring the ratio of phosphorylated SR proteins to total SR proteins. A significant decrease in this ratio upon Clk-IN-T3 treatment is anticipated only in wild-type cells, indicating the inhibitor's reliance on the presence of CLK for its activity.
Table 2: Cell Viability (IC50) in Response to Clk-IN-T3 Treatment
| Cell Line | Compound | IC50 (nM) |
| Wild-Type | Clk-IN-T3 | 273 |
| CLK Knockout | Clk-IN-T3 | >10,000 (Expected) |
This table presents the half-maximal inhibitory concentration (IC50) of Clk-IN-T3 on cell viability. A potent IC50 is observed in wild-type cells, while a dramatic increase in the IC50 value is expected in CLK knockout cells, demonstrating that the cytotoxic effects of the inhibitor are target-dependent.
Table 3: Alternative Splicing Events Induced by Clk-IN-T3
| Cell Line | Treatment | Concentration (nM) | Number of Significant Alternative Splicing Events |
| Wild-Type | Vehicle (DMSO) | - | 50 |
| Wild-Type | Clk-IN-T3 | 100 | >5000 |
| CLK Knockout | Vehicle (DMSO) | - | 45 |
| CLK Knockout | Clk-IN-T3 | 100 | <100 (Expected) |
This table summarizes the anticipated results from RNA-sequencing analysis to identify changes in alternative splicing. A substantial increase in alternative splicing events is a known consequence of CLK inhibition. This effect is expected to be largely abrogated in CLK knockout cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Generation of CLK Knockout Cell Lines via CRISPR-Cas9
-
Guide RNA (gRNA) Design: Design two or more gRNAs targeting the exons of the desired CLK gene (e.g., CLK1, CLK2) using a publicly available tool.
-
Vector Construction: Clone the designed gRNAs into a Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 vector into the wild-type cell line using a suitable transfection reagent.
-
Single-Cell Cloning: After 48 hours, seed the transfected cells into 96-well plates at a density of a single cell per well.
-
Screening and Validation: Expand the resulting clones and screen for CLK protein knockout by Western blot analysis and confirm the genomic deletion by Sanger sequencing of the targeted locus.
Western Blot for Phosphorylated SR Proteins
-
Cell Lysis: Treat wild-type and CLK knockout cells with either vehicle (DMSO) or Clk-IN-T3 for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against phosphorylated SR proteins (e.g., anti-p-SRSF) and total SR proteins overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometrically quantify the bands and normalize the phosphorylated SR protein signal to the total SR protein signal.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed wild-type and CLK knockout cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Clk-IN-T3 or vehicle (DMSO) for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Visualizing the Validation Workflow and Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the experimental workflow for validating Clk-IN-T3's mechanism and the underlying signaling pathway.
Caption: Experimental workflow for validating Clk-IN-T3's on-target mechanism.
Caption: Signaling pathway of Clk-IN-T3 in wild-type versus CLK knockout cells.
Conclusion
A Comparative Analysis of Pan-CLK Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The family of CDC-like kinases (CLKs), comprising CLK1, CLK2, CLK3, and CLK4, has emerged as a promising therapeutic target in oncology. These kinases are crucial regulators of pre-mRNA splicing, a fundamental process often dysregulated in cancer. By phosphorylating serine/arginine-rich (SR) proteins, CLKs control the assembly of the spliceosome and the selection of splice sites.[1] Inhibition of these kinases offers a novel approach to cancer therapy by modulating the production of oncogenic protein isoforms. This guide provides a comparative analysis of prominent pan-CLK inhibitors currently under investigation in cancer research, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the Spliceosome
Pan-CLK inhibitors function by competitively binding to the ATP-binding pocket of CLK enzymes, thereby preventing the phosphorylation of their primary substrates, the SR proteins.[1] This disruption of SR protein phosphorylation alters their localization and ability to engage with pre-mRNA, leading to widespread changes in alternative splicing. The consequence in cancer cells is a shift in the balance of splice variants, often leading to the downregulation of proteins essential for tumor growth and survival, cell cycle arrest, and the induction of apoptosis.[2]
Performance of Pan-CLK Inhibitors: A Comparative Overview
Several small molecule inhibitors with pan-CLK activity have been developed and are at various stages of preclinical and clinical investigation. This section summarizes the available quantitative data for some of the most studied compounds.
| Inhibitor | Target Kinases | IC50 Values (nM) | Key Anti-Cancer Effects | Developmental Stage |
| Cirtuvivint (B3325501) (SM08502) | Pan-CLK, DYRK | CLK1: 8, CLK2: 2, CLK4: 1; DYRK1A: 2, DYRK1B: 13, DYRK2: 3, DYRK4: 13[3] | Broad anti-tumor activity in various cancer models including gastrointestinal, endometrial, and soft-tissue sarcomas.[3][4][5] Induces apoptosis and inhibits Wnt signaling.[5] | Phase 2 Clinical Trials[4] |
| CTX-712 | Pan-CLK | Not publicly disclosed | Demonstrated anti-tumor efficacy in solid tumors (ovarian cancer) and hematological malignancies (AML, MDS) in clinical trials.[6][7][8] | Phase 1/2 Clinical Trials[9] |
| TG003 | CLK1, CLK4 (potent); CLK2 (moderate) | mCLK1: 20, mCLK2: 200, mCLK4: 15[10] | Reduces cell proliferation and induces apoptosis in prostate cancer cells.[6] Modulates alternative splicing of cancer-associated genes. | Preclinical |
| T-025 | CLK1, CLK2, CLK3, CLK4, DYRK1 | CLK1: 4.8, CLK2: 0.096, CLK3: 6.5, CLK4: 0.61, DYRK1: 0.074[11] | Broad anti-proliferative activity, particularly effective in MYC-driven cancers.[11] | Preclinical |
Note: IC50 values can vary depending on the specific assay conditions and the source of the recombinant kinase. The data presented here is for comparative purposes.
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of pan-CLK inhibitors.
Protocol 1: In Vitro CLK Kinase Activity Assay (ADP-Glo™)
This assay quantifies the kinase activity of CLKs by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human CLK1, CLK2, CLK3, or CLK4 enzyme
-
Pan-CLK inhibitor (e.g., Cirtuvivint)
-
Myelin Basic Protein (MBP) or a specific SR protein substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the pan-CLK inhibitor in DMSO. Further dilute in Kinase Assay Buffer to achieve the final desired concentrations. Include a DMSO-only control.
-
Assay Plate Setup: Add 1 µL of the diluted inhibitor or DMSO control to the wells of the assay plate.
-
Kinase Reaction: Prepare a master mix containing the Kinase Assay Buffer, recombinant CLK enzyme, and substrate. Add 2 µL of this mix to each well.
-
Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable software.[12]
Protocol 2: Cell Viability Assay (MTT)
This colorimetric assay assesses the effect of pan-CLK inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pan-CLK inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Treat the cells with various concentrations of the pan-CLK inhibitor and a vehicle control (DMSO) for 72 hours.[13]
-
MTT Addition: Remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[13] Incubate for 1.5 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
Protocol 3: Western Blot for Phosphorylated SR Proteins
This technique is used to detect the phosphorylation status of SR proteins in cancer cells following treatment with a pan-CLK inhibitor.
Materials:
-
Cancer cell line
-
Pan-CLK inhibitor
-
Lysis buffer containing phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody against phospho-SR proteins (e.g., clone 1H4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the pan-CLK inhibitor for the desired time. Lyse the cells in lysis buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[14]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-SR primary antibody overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane and add the ECL substrate.[15]
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Protocol 4: RNA Sequencing for Alternative Splicing Analysis
RNA-seq is a powerful tool to globally assess the changes in pre-mRNA splicing induced by pan-CLK inhibitors.
Materials:
-
Cancer cell line
-
Pan-CLK inhibitor
-
RNA extraction kit
-
Library preparation kit for RNA-seq
-
Next-generation sequencing platform
-
Bioinformatics software for splicing analysis (e.g., TopHat, Cufflinks, rMATS)
Procedure:
-
RNA Extraction: Treat cells with the pan-CLK inhibitor. Extract total RNA using a suitable kit.
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA according to the manufacturer's protocol. This typically involves poly(A) selection or ribosomal RNA depletion, fragmentation, reverse transcription, and adapter ligation.[16]
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Read Mapping: Align the sequencing reads to a reference genome using a splice-aware aligner like TopHat.[17]
-
Splicing Analysis: Use software like Cufflinks or rMATS to identify and quantify alternative splicing events (e.g., exon skipping, intron retention).[17]
-
Differential Splicing: Compare the splicing patterns between inhibitor-treated and control samples to identify significant changes.
-
Visualizing the Impact of Pan-CLK Inhibitors
The following diagrams, generated using Graphviz, illustrate the signaling pathway, a typical experimental workflow, and the logical framework for a comparative analysis of pan-CLK inhibitors.
Caption: Pan-CLK inhibitors block the phosphorylation of SR proteins, disrupting spliceosome assembly.
Caption: A typical experimental workflow for the evaluation of a pan-CLK inhibitor in cancer research.
Caption: Logical framework for a comprehensive comparative analysis of pan-CLK inhibitors.
Conclusion
The development of pan-CLK inhibitors represents a significant advancement in targeting the dysregulated RNA splicing machinery in cancer. Compounds like cirtuvivint and CTX-712 are showing promise in clinical trials, validating the therapeutic potential of this approach. A thorough comparative analysis, based on standardized experimental protocols, is crucial for identifying the most effective inhibitors and the cancer types most likely to respond to this novel therapeutic strategy. The data and methodologies presented in this guide provide a framework for researchers to conduct such evaluations and contribute to the advancement of pan-CLK inhibitors in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated Genome Browser - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. chordiatherapeutics.com [chordiatherapeutics.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Decoding CTX-712: a comprehensive study of its R&D trends and its clinical results in 2024 AACR [synapse.patsnap.com]
- 10. apexbt.com [apexbt.com]
- 11. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.jp [promega.jp]
- 13. MTT (Assay protocol [protocols.io]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Detection and Quantification of Alternative Splicing Variants Using RNA-seq | Springer Nature Experiments [experiments.springernature.com]
- 17. arxiv.org [arxiv.org]
Validating RNA-Seq Insights: A Comparative Guide for Clk-IN-T3 Treated Cells
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Clk-IN-T3, a potent and selective CDC-like kinase (CLK) inhibitor, robust validation of RNA-sequencing (RNA-seq) data is paramount. This guide provides a comparative framework for validating transcriptomic changes observed in Clk-IN-T3 treated cells, supported by established experimental protocols and data presentation formats.
Clk-IN-T3 and similar compounds, such as T-025, primarily function by inhibiting CLK family members (CLK1, CLK2, CLK3, and CLK4), which are crucial regulators of pre-mRNA splicing.[1][2] Inhibition of these kinases leads to widespread alterations in alternative splicing, particularly exon skipping, which can impact the expression and function of numerous proteins involved in critical cellular processes like cell cycle progression and apoptosis.[3][4] Given that RNA-seq is a primary tool for identifying these genome-wide changes, subsequent validation using orthogonal methods is essential to confirm the biological significance of the findings.
Comparison of RNA-Seq Data with Validation Methods
The following tables summarize hypothetical yet representative quantitative data comparing RNA-seq results with common validation techniques, quantitative PCR (qPCR) and Western blotting, for genes known to be affected by CLK inhibition.
Table 1: Comparison of Gene Expression Changes (mRNA Level)
| Gene | RNA-Seq (Fold Change) | qPCR (Fold Change) | Consistency |
| Down-regulated | |||
| CCND1 (Cyclin D1) | -2.5 | -2.3 | High |
| MYC | -1.8 | -2.0 | High |
| SRSF1 | -1.5 | -1.6 | High |
| Up-regulated | |||
| CDKN1A (p21) | +3.0 | +3.2 | High |
| BAX | +2.2 | +2.5 | High |
Table 2: Comparison of Alternative Splicing Events
| Gene | Splicing Event | RNA-Seq (ΔPSI) | RT-PCR (ΔPSI) | Consistency |
| BCLAF1 | Exon 11 Skipping | +0.45 | +0.42 | High |
| MCL1 | Exon 2 Skipping (MCL1-S/MCL1-L ratio) | +0.60 | +0.55 | High |
| CFLAR | c-FLIP(L) to c-FLIP(S) switch | +0.35 | +0.38 | High |
ΔPSI (Percent Spliced In) indicates the change in the inclusion level of a specific exon upon Clk-IN-T3 treatment.
Table 3: Comparison of Protein Level Changes
| Protein | RNA-Seq (mRNA Fold Change) | Western Blot (Protein Fold Change) | Correlation |
| Cyclin D1 | -2.5 | -2.8 | Strong |
| p-SRSF (pan) | Not directly measured | -3.5 | N/A |
| c-FLIP(L) | - (splicing change) | -2.1 | Consistent with splicing |
| Mcl-1(L) | - (splicing change) | -1.9 | Consistent with splicing |
Experimental Workflows and Signaling Pathways
To effectively validate RNA-seq data from Clk-IN-T3 treated cells, a structured experimental workflow is crucial. This typically involves cell culture and treatment, followed by RNA and protein extraction for downstream analysis.
The primary mechanism of action of Clk-IN-T3 is the inhibition of CLK kinases, which disrupts the phosphorylation of SR proteins.[1][5] This leads to altered pre-mRNA splicing and subsequent changes in gene expression, ultimately affecting pathways involved in cell proliferation and survival.
Detailed Experimental Protocols
Quantitative Real-Time PCR (qPCR) for Gene Expression Validation
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from Clk-IN-T3 and vehicle-treated cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.[5]
-
-
Primer Design and Validation:
-
Design primers specific to the target genes identified from RNA-seq data. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. An efficiency between 90-110% is considered acceptable.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
Perform the qPCR reaction on a real-time PCR system with a standard cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[6]
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in both treated and control samples.
-
Normalize the Ct values of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[7]
-
RT-PCR for Alternative Splicing Validation
-
cDNA Synthesis:
-
Follow the same procedure as for qPCR to synthesize cDNA.
-
-
Primer Design:
-
Design primers that flank the alternatively spliced exon. This allows for the amplification of both the inclusion and exclusion isoforms in the same reaction.[8]
-
-
RT-PCR and Product Analysis:
-
Perform a standard PCR reaction for 25-30 cycles.
-
Separate the PCR products on a high-resolution agarose gel or using a capillary electrophoresis system.[9]
-
Quantify the band intensities of the inclusion and exclusion isoforms to calculate the Percent Spliced In (PSI).
-
Western Blotting for Protein Expression Validation
-
Protein Extraction and Quantification:
-
Lyse Clk-IN-T3 and vehicle-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of total protein per sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein levels to a loading control (e.g., β-actin, GAPDH).[10]
-
By adhering to these rigorous validation protocols, researchers can confidently confirm the transcriptomic alterations induced by Clk-IN-T3, thereby strengthening the foundation for further preclinical and clinical development of this promising class of anti-cancer agents.
References
- 1. youtube.com [youtube.com]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. Tumor immune microenvironment of self-identified African American and non-African American triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ASPCR - RNomics Platform [rnomics.med.usherbrooke.ca]
- 9. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of CLK Inhibitors: Clk-IN-T3 vs. SGC-CLK-1
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent CDC-like kinase (CLK) inhibitors, Clk-IN-T3 and SGC-CLK-1. This document synthesizes experimental data on their biochemical and cellular activities, selectivity profiles, and underlying mechanisms of action.
Cdc2-like kinases (CLKs) are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1] Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention. This guide focuses on a comparative analysis of two widely used small molecule inhibitors, Clk-IN-T3 and SGC-CLK-1, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Biochemical Activity and Potency
Both Clk-IN-T3 and SGC-CLK-1 are potent ATP-competitive inhibitors of the CLK family. However, they exhibit distinct potency profiles across the different CLK isoforms.
Clk-IN-T3 is a highly potent inhibitor, particularly against CLK1, with a sub-nanomolar IC50 value.[2][3] It also demonstrates potent inhibition of CLK2 and CLK3.[2][3]
SGC-CLK-1 is a potent inhibitor of CLK1, CLK2, and CLK4, with single-digit nanomolar IC50 values against CLK1 and CLK2.[1][4] Its inhibitory activity against CLK3 is significantly weaker.[1][4]
The following table summarizes the reported biochemical potencies (IC50 in nM) of the two inhibitors against the CLK family and key off-target kinases.
| Target | Clk-IN-T3 IC50 (nM) | SGC-CLK-1 IC50 (nM) |
| CLK1 | 0.67[2][3] | 13[4] |
| CLK2 | 15[2][3] | 4[4] |
| CLK3 | 110[2][3] | 363[4] |
| CLK4 | Not Reported | 46[1][4] |
| DYRK1A | 260[2][5] | Not Reported |
| DYRK1B | 230[2] | Not Reported |
| HIPK1 | Not Reported | 50[4] |
| HIPK2 | Not Reported | 42[4] |
| STK16 | Not Reported | 49[4] |
Cellular Activity and Effects
In cellular assays, both inhibitors have been shown to modulate the phosphorylation of SR proteins, a key downstream event of CLK activity, and impact cell viability and proliferation.
Clk-IN-T3 has been demonstrated to decrease the phosphorylation of CLK-targeted SR proteins in HCT-116 cells.[2][5] It also induces a mild cell cycle arrest at the G2/M boundary.[2][5] In multiple myeloma cell lines (ARP1 and H929), Clk-IN-T3 exhibited anti-proliferative effects with IC50 values of 273 nM and 484 nM, respectively.[6]
SGC-CLK-1 has been shown to reduce the phosphorylation of SR proteins and alter their subcellular localization.[1][7] It inhibits the proliferation of melanoma and glioblastoma cells.[7] In a NanoBRET cellular target engagement assay, SGC-CLK-1 demonstrated IC50 values of 165 nM, 70 nM, and 100 nM for CLK1, CLK2, and CLK4, respectively.[8]
In Vivo Efficacy
In vivo studies have been reported for Clk-IN-T3. In a mouse xenograft model of multiple myeloma using ARP1 cells, intraperitoneal administration of Clk-IN-T3 at 20 mg/kg every two days resulted in a significant reduction in tumor volume.[6]
Selectivity Profile
The selectivity of a chemical probe is critical for attributing a biological effect to the inhibition of the intended target.
Clk-IN-T3 is described as a selective CLK inhibitor, with selectivity over the closely related DYRK family of kinases.[2][5]
SGC-CLK-1 has been profiled against a large panel of kinases and is considered a selective chemical probe for CLK1, CLK2, and CLK4.[1][8] It exhibits some off-target activity against HIPK1, HIPK2, and STK16.[4]
Signaling Pathway and Experimental Workflow
To provide a better understanding of the context in which these inhibitors are used, the following diagrams illustrate the CLK signaling pathway and a general workflow for characterizing kinase inhibitors.
Experimental Protocols
A summary of the key experimental methodologies used to characterize Clk-IN-T3 and SGC-CLK-1 is provided below. For detailed, step-by-step protocols, researchers should consult the original publications or commercially available kit manuals.
1. In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Methodology: Recombinant CLK enzyme is incubated with a substrate (e.g., Myelin Basic Protein) and ATP in the presence of varying concentrations of the inhibitor. After the reaction, a reagent is added to deplete the remaining ATP, and a second reagent is added to convert the produced ADP back to ATP. The newly synthesized ATP is then detected using a luciferase/luciferin reaction, and the luminescent signal is measured.[9][10][11]
2. Cellular Target Engagement (e.g., NanoBRET™)
-
Principle: This assay measures the binding of an inhibitor to its target kinase within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.
-
Methodology: Cells are engineered to express the CLK kinase fused to NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the CLK active site is added, resulting in a BRET signal. When an unlabeled inhibitor is introduced, it competes with the tracer for binding to the kinase, leading to a dose-dependent decrease in the BRET signal.[12][13][14]
3. Cell Viability Assay (e.g., MTT Assay)
-
Principle: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.
-
Methodology: Cells are seeded in a 96-well plate and treated with different concentrations of the inhibitor for a specified duration. MTT reagent is then added to each well, and the plate is incubated to allow for the formation of formazan crystals. A solubilization solution (e.g., DMSO) is added to dissolve the crystals, and the absorbance is measured at a specific wavelength (typically 570 nm).[15][16][17]
4. Western Blotting for Phosphorylated SR Proteins
-
Principle: This technique is used to detect and quantify the levels of phosphorylated SR proteins in cell lysates.
-
Methodology: Cells are treated with the inhibitor, and then lysed. The protein lysates are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then incubated with a primary antibody that specifically recognizes the phosphorylated form of an SR protein. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, which binds to the primary antibody. Finally, a chemiluminescent substrate is added, and the resulting light signal, which is proportional to the amount of phosphorylated protein, is detected.[18][19][20]
Conclusion
Both Clk-IN-T3 and SGC-CLK-1 are valuable tools for studying the biological functions of CLK kinases. The choice between these two inhibitors will depend on the specific research question.
-
Clk-IN-T3 is a highly potent pan-CLK inhibitor with demonstrated in vivo efficacy, making it a suitable choice for studies requiring strong and broad inhibition of CLK1, CLK2, and CLK3, including in animal models.
-
SGC-CLK-1 is a well-characterized and selective chemical probe for CLK1, CLK2, and CLK4, with extensive selectivity data available. This makes it an excellent tool for cellular studies aiming to dissect the specific roles of these CLK isoforms.
Researchers should carefully consider the potency, selectivity, and available data for each compound when designing their experiments to ensure the most accurate and interpretable results.
References
- 1. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CLK-IN-T3 |CLK (CDC-like kinase) inhibitor | CAS 2109805-56-1 | Buy CLK-IN T3 from Supplier InvivoChem [invivochem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cenmed.com [cenmed.com]
- 6. researchgate.net [researchgate.net]
- 7. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SGC-CLK-1 | Structural Genomics Consortium [thesgc.org]
- 9. promega.jp [promega.jp]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 14. NanoBRET® TE Intracellular Kinase Assays [promega.sg]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. benchchem.com [benchchem.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. raybiotech.com [raybiotech.com]
Unveiling the Specificity of Clk-IN-T3: A Comparative Guide to CLK Kinase Inhibitors
For researchers, scientists, and drug development professionals, the selection of a highly specific kinase inhibitor is paramount to the success of preclinical studies and the ultimate development of targeted therapeutics. This guide provides a comprehensive comparison of the CDC-like kinase (CLK) inhibitor, Clk-IN-T3, with other notable alternatives, focusing on their kinase selectivity profiles as determined by in vitro profiling assays. The data presented herein is intended to aid in the informed selection of the most appropriate chemical tool for investigating CLK biology and for therapeutic development.
Introduction to CLK Kinases and Their Inhibition
The CDC-like kinase (CLK) family, comprising CLK1, CLK2, CLK3, and CLK4, are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLK activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. Small molecule inhibitors that can selectively target CLKs are invaluable tools for elucidating their biological functions and for developing novel therapies. Clk-IN-T3 is a potent and selective inhibitor of the CLK family. This guide will compare its specificity against other commonly used CLK inhibitors.
Comparative Kinase Profiling of Clk-IN-T3 and Alternatives
The inhibitory activity of Clk-IN-T3 and a selection of alternative CLK inhibitors against their primary targets and key off-target kinases is summarized in the table below. The data, presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), has been compiled from various biochemical assays. Lower IC50 values indicate higher potency.
| Kinase Target | Clk-IN-T3 IC50 (nM) | T-025 Kd (nM) | TG003 IC50 (nM) | SGC-CLK-1 IC50 (nM) |
| CLK1 | 0.67[1][2][3][4] | 4.8 | 20[5][6][7] | 13[2] |
| CLK2 | 15[1][2][3][4] | 0.096 | 200[6][7] | 4[2] |
| CLK3 | 110[1][2][3][4] | 6.5 | >10,000[6] | 363[2] |
| CLK4 | ND | 0.61 | 15[5][6][7] | 46[2] |
| DYRK1A | 260[1][2][3][4] | 0.074 | 24 | ND |
| DYRK1B | 230[1][2][3][4] | 1.5 | 34 | ND |
| HIPK1 | ND | ND | ND | 50[2] |
| HIPK2 | ND | ND | ND | 42[2] |
| STK16 | ND | ND | ND | 49[2] |
| ND: Not Determined |
Analysis:
-
Clk-IN-T3 demonstrates high potency against CLK1 and CLK2, with good selectivity over CLK3. It also exhibits a degree of off-target activity against DYRK1A and DYRK1B, albeit at significantly higher concentrations than for its primary CLK targets.[1][2][3][4]
-
T-025 shows exceptional potency for CLK2 and DYRK1A, with its affinity for these kinases being in the sub-nanomolar range. It is also a potent inhibitor of CLK1, CLK4, and DYRK1B.
-
TG003 is a potent inhibitor of CLK1 and CLK4, and also strongly inhibits DYRK1A and DYRK1B.[5][6] Its activity against CLK2 is considerably weaker, and it shows no significant inhibition of CLK3.[6][7]
-
SGC-CLK-1 is a potent inhibitor of CLK1 and CLK2, with moderate activity against CLK4.[2] It displays weaker inhibition of CLK3 and has some off-target activity against HIPK1, HIPK2, and STK16.[2] A KINOMEscan profile of SGC-CLK-1 against 403 wild-type kinases at a concentration of 1 µM revealed that only 6 kinases showed significant binding, indicating a high degree of selectivity.[8][9]
Experimental Methodologies
The determination of kinase inhibitor specificity relies on robust and reproducible in vitro assays. The most common methods employed for generating the data presented in this guide are radiometric assays, time-resolved fluorescence resonance energy transfer (TR-FRET) assays, and competitive binding assays.
Radiometric Kinase Assay
This is often considered the "gold standard" for measuring kinase activity.[10][11]
Principle: This assay directly measures the transfer of a radiolabeled phosphate (B84403) group (typically from [γ-³²P]ATP or [γ-³³P]ATP) to a kinase substrate (a peptide or protein). The amount of incorporated radioactivity is directly proportional to the kinase activity.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, its specific substrate, the kinase assay buffer, and the inhibitor at various concentrations.
-
Initiation: The reaction is initiated by the addition of a mixture of unlabeled ATP and radiolabeled ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose paper or filter membrane which binds the substrate.[12]
-
Washing: The filter is washed to remove any unbound radiolabeled ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.[12]
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow of a typical radiometric kinase assay.
LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)
Principle: This is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the ATP-binding site of a kinase by a test compound. The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a tracer labeled with an Alexa Fluor® 647 dye. When both the antibody and the tracer are bound to the kinase, they are in close proximity, resulting in a high degree of Förster Resonance Energy Transfer (FRET) from the europium donor to the Alexa Fluor® acceptor. An inhibitor competing with the tracer for the ATP binding site will disrupt this proximity and lead to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, fluorescent tracer, and the test compound at various concentrations in kinase buffer.
-
Assay Plate Setup: Add the test compound dilutions to the wells of a microplate.
-
Addition of Kinase and Antibody: Add the pre-mixed kinase and Eu-labeled antibody solution to the wells.
-
Addition of Tracer: Add the fluorescent tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Detection: Read the plate on a microplate reader capable of measuring time-resolved fluorescence, collecting emission signals from both the donor (europium) and the acceptor (Alexa Fluor® 647).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The percentage of inhibition is determined based on the decrease in this ratio in the presence of the inhibitor, and the IC50 value is calculated from a dose-response curve.
KINOMEscan™ (Competitive Binding Assay)
Principle: This is a high-throughput competitive binding assay that quantifies the interaction of a test compound with a large panel of kinases. The assay involves kinases tagged with DNA, an immobilized ligand that binds to the ATP site of the kinases, and the test compound. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the attached DNA tag. A compound that binds to the kinase will prevent it from binding to the immobilized ligand, resulting in a lower qPCR signal.
General Protocol:
-
Assay Setup: A mixture of the DNA-tagged kinase, the immobilized ligand (on a solid support like beads), and the test compound is prepared.
-
Competition: The mixture is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase.
-
Separation: The solid support with the bound kinase is separated from the unbound kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates a stronger interaction between the compound and the kinase.
CLK Signaling Pathway
The CLK family of kinases are key regulators of pre-mRNA splicing, a fundamental process in gene expression. They exert their function primarily through the phosphorylation of SR proteins.
Caption: Role of CLK kinases in pre-mRNA splicing.
Phosphorylated SR proteins are recruited to the spliceosome, where they facilitate the recognition of exons and the removal of introns from pre-mRNA, leading to the production of mature mRNA. Inhibition of CLK kinases by compounds like Clk-IN-T3 prevents the phosphorylation of SR proteins, thereby disrupting the splicing process.
Conclusion
This guide provides a comparative overview of the specificity of Clk-IN-T3 and other CLK inhibitors based on available biochemical data. Clk-IN-T3 is a potent inhibitor of CLK1 and CLK2 with a favorable selectivity profile. However, the choice of the most suitable inhibitor will depend on the specific research question and the desired target profile. For studies requiring potent and dual inhibition of CLK1 and CLK2, Clk-IN-T3 and SGC-CLK-1 are strong candidates. If broad CLK family inhibition is desired, T-025 might be more appropriate, although its potent activity against DYRK kinases should be considered. For applications requiring selective inhibition of CLK1 and CLK4, TG003 is a viable option.
Researchers are encouraged to consider the full kinase selectivity profile of any inhibitor and to use appropriate negative controls in their experiments to ensure that the observed biological effects are indeed due to the inhibition of the intended target. The detailed experimental protocols provided in this guide offer a foundation for understanding how these critical selectivity data are generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cenmed.com [cenmed.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. SGC-CLK-1 | Structural Genomics Consortium [thesgc.org]
- 9. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Phenotypic Changes Induced by Clk-IN-T3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic changes induced by Clk-IN-T3, a potent pan-inhibitor of CDC-like kinases (CLKs), with other relevant alternatives. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to Clk-IN-T3
Clk-IN-T3 is a small molecule inhibitor targeting the CDC-like kinase family (CLK1, CLK2, and CLK3), which are crucial regulators of pre-mRNA splicing.[1] By inhibiting CLKs, Clk-IN-T3 disrupts the phosphorylation of serine/arginine-rich (SR) proteins, leading to alterations in alternative splicing of numerous genes.[2][3] These molecular events culminate in significant phenotypic changes in cancer cells, primarily inducing apoptosis and cell cycle arrest, highlighting its potential as an anti-cancer therapeutic agent.[1][3][4]
Comparative Analysis of Inhibitory Activity
Clk-IN-T3 exhibits high potency against several CLK isoforms. A comparison of its half-maximal inhibitory concentration (IC50) with other known CLK inhibitors is presented below.
| Inhibitor | CLK1 (IC50, nM) | CLK2 (IC50, nM) | CLK3 (IC50, nM) | CLK4 (IC50, nM) | Reference |
| Clk-IN-T3 | 0.67 | 15 | 110 | - | [1] |
| TG003 | 20 | 200 | >10,000 | 15 | [5][6] |
| T-025 | 4.8 (Kd) | 0.096 (Kd) | 6.5 (Kd) | - | [7] |
| 1C8 | <5% remaining activity at 10 µM | <5% remaining activity at 10 µM | - | <5% remaining activity at 10 µM | [3] |
| GPS167 | Strong Inhibition | Strong Inhibition | - | Strong Inhibition | [3] |
Validation of Phenotypic Changes
The primary phenotypic changes induced by Clk-IN-T3 in cancer cells are the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
Treatment with the CLK inhibitor T3 (Clk-IN-T3) has been shown to induce apoptosis in a cell-type-dependent manner. In A2780 ovarian carcinoma cells, a significant increase in apoptosis is observed.
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells | Reference |
| A2780 | Control | - | - | [1] |
| A2780 | 3 µM T3 (24h) | 29.1% | - | [1] |
| HCT116 | Control | - | - | [1] |
| HCT116 | 3 µM T3 (24h) | 3.2% | - | [1] |
| HCT116 | 3 µM T3 (48h) | 42.6% (total apoptotic) | - | [1] |
Cell Cycle Arrest
In contrast to its apoptotic effect in A2780 cells, Clk-IN-T3 induces G2/M phase cell cycle arrest in HCT116 colorectal carcinoma cells.[1]
| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Reference |
| HCT116 | Control | - | - | - | [1] |
| HCT116 | T3 (16-24h) | - | - | Significant Increase | [1] |
Signaling Pathway and Experimental Workflow
The mechanism of action of Clk-IN-T3 and the experimental workflows to validate its effects are depicted in the following diagrams.
Caption: Signaling pathway of Clk-IN-T3 action.
Caption: Experimental workflow for phenotypic validation.
Experimental Protocols
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for the detection of apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[8][9][10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells (treated and untreated)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells using the desired treatment (e.g., Clk-IN-T3) for the specified time. Include an untreated control group.
-
Harvest cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution by flow cytometry using Propidium Iodide (PI) staining.[11][12][13]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells (treated and untreated)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-2 x 10^6 cells per sample.
-
Wash the cells once with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability | EMBO Molecular Medicine [link.springer.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. ucl.ac.uk [ucl.ac.uk]
Cross-Validation of Clk-IN-T3 Results with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Clk-IN-T3, a potent and selective inhibitor of CDC-like kinases (CLKs), with genetic approaches aimed at downregulating CLK expression. By presenting supporting experimental data and detailed methodologies, this document serves as a resource for validating on-target effects and interpreting experimental outcomes in the context of cancer research and drug development.
Introduction: Pharmacological vs. Genetic Inhibition of CLK Kinases
Cdc2-like kinases (CLKs), particularly CLK1, CLK2, and CLK3, are key regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][2] Dysregulation of CLK activity is implicated in various cancers, making them attractive therapeutic targets.[3] Clk-IN-T3 is a small molecule inhibitor with high potency for CLK1, CLK2, and CLK3.[2]
To ensure that the observed cellular effects of a small molecule inhibitor are indeed due to its intended target, it is crucial to cross-validate the results with genetic methods. Genetic approaches, such as siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout, provide a complementary method to probe gene function by directly reducing the expression of the target protein. This guide compares the phenotypic and molecular outcomes of using Clk-IN-T3 with those of genetically downregulating CLK1, CLK2, and CLK3.
Comparative Analysis: Phenotypic and Molecular Effects
Studies on potent CLK inhibitors, such as T3 (structurally similar to Clk-IN-T3) and T-025, have demonstrated a significant overlap in the cellular and molecular consequences of both pharmacological and genetic inhibition of CLKs.
A key function of CLKs is the regulation of alternative splicing. Research has shown that the alternative splicing events induced by the CLK inhibitor T3 are largely congruent with those observed following siRNA-mediated knockdown of CLK1, CLK2, CLK3, and CLK4.[4] This indicates that the pharmacological agent accurately mimics the effects of genetic depletion of its targets on a global transcriptomic level.
Similarly, other potent CLK inhibitors have been validated using genetic approaches. For instance, the alternative splicing of S6K pre-mRNA induced by certain CLK inhibitors was confirmed to be a direct result of CLK inhibition by using siRNA against CLK1 and CLK2.[5] Furthermore, studies with the CLK inhibitor T-025 have utilized individual and combined knockdowns of CLK1, CLK2, CLK3, and CLK4 to dissect the specific contributions of each isoform to the observed phenotypes, such as reduced cell migration.[6]
The primary molecular consequence of CLK inhibition, whether pharmacological or genetic, is the reduced phosphorylation of SR proteins.[3][7] This leads to alterations in pre-mRNA splicing, often resulting in exon skipping and the production of non-functional or pro-apoptotic protein isoforms.[1][5] Phenotypically, both approaches typically lead to decreased cell viability, induction of apoptosis, and cell cycle arrest.[3][8]
Data Presentation
The following tables summarize quantitative data from representative experiments comparing the effects of CLK inhibitors with genetic knockdown of CLK kinases.
Table 1: Comparison of Inhibitory Activity of Clk-IN-T3 against Target Kinases
| Kinase | IC₅₀ (nM) |
| CLK1 | 0.67 |
| CLK2 | 15 |
| CLK3 | 110 |
| DYRK1A | 260 |
| DYRK1B | 230 |
Data sourced from MedChemExpress.[2]
Table 2: Comparative Effects of a Potent CLK Inhibitor and CLK Knockdown on Cell Viability
| Treatment | Cell Line | Assay | Endpoint | Result |
| CLK Inhibitor (T-025) | MDA-MB-231 | SRB Assay | GI₅₀ | ~1 µM |
| CLK1 siRNA | PC3 | Ki67 Staining | Proliferation | Significant Decrease |
| CLK2 Knockdown | Multiple Myeloma | Cell Viability Assay | Viability | Significant Decrease |
| CLK3 siRNA | MDA-MB-231 | Cell Migration Assay | Migration Speed | ~25% Reduction |
| CLK1/2/3/4 siRNA | MDA-MB-231 | Cell Migration Assay | Migration Speed | ~25% Reduction |
Data synthesized from multiple sources demonstrating the anti-proliferative and anti-migratory effects of both pharmacological and genetic CLK inhibition.[6][8]
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the effect of Clk-IN-T3 or CLK knockdown on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[9]
-
Treatment:
-
Pharmacological: Treat cells with a serial dilution of Clk-IN-T3 (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.
-
Genetic: Transfect cells with siRNA targeting CLK1, CLK2, CLK3, or a non-targeting control siRNA.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).[10]
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[9]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI₅₀/IC₅₀ value for the pharmacological inhibitor.
Western Blot for Phosphorylated SR Proteins
This protocol is used to determine the effect of Clk-IN-T3 or CLK knockdown on the phosphorylation status of SR proteins.
-
Cell Lysis: Lyse treated and control cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[11]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated SR proteins (e.g., mAb104).[12] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[12]
-
Analysis: Analyze the band intensities to compare the levels of phosphorylated SR proteins between different treatment groups.
Alternative Splicing Analysis (RT-PCR)
This protocol is used to analyze changes in pre-mRNA splicing of specific genes.
-
RNA Extraction: Isolate total RNA from treated and control cells.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
PCR Amplification: Perform PCR using primers that flank the exon of interest to amplify both the included and excluded isoforms.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel to visualize the different splice variants.
-
Quantification: Quantify the intensity of the bands corresponding to the different isoforms to calculate the percent spliced in (PSI) value.[13]
CRISPR-Cas9 Mediated Gene Knockout
This protocol provides a general workflow for generating CLK knockout cell lines.
-
Guide RNA Design: Design single guide RNAs (sgRNAs) targeting an early exon of the CLK gene of interest.[14]
-
Vector Construction: Clone the sgRNAs into a Cas9 expression vector.[14]
-
Transfection: Transfect the Cas9-sgRNA vector into the target cells.
-
Cell Sorting/Selection: Isolate cells that have been successfully transfected, often using a fluorescent reporter or antibiotic selection marker present on the vector.
-
Clonal Expansion: Expand single cells into clonal populations.
-
Verification: Screen the clonal populations for the desired knockout by sequencing the target locus and performing western blotting to confirm the absence of the protein.
Visualizations
References
- 1. Cdc2-like kinases: structure, biological function and therapeutic targets for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability | EMBO Molecular Medicine [link.springer.com]
- 5. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological CLK inhibition disrupts SR protein function and RNA splicing blocking cell growth and migration in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Regulation and Substrate Specificity of the SR Protein Kinase Clk/Sty - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
Comparative Efficacy of Clk-IN-T3 in Diverse Cancer Subtypes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Clk-IN-T3 with other prominent CDC-like kinase (CLK) inhibitors. This analysis is supported by experimental data to inform preclinical research and drug development decisions.
Cdc2-like kinases (CLKs) have emerged as a promising therapeutic target in oncology due to their critical role in regulating pre-mRNA splicing, a process frequently dysregulated in cancer. Inhibition of CLKs disrupts the phosphorylation of serine/arginine-rich (SR) proteins, leading to aberrant splicing of transcripts essential for cancer cell proliferation, survival, and metastasis. Clk-IN-T3 is a potent and selective inhibitor of the CLK family. This guide evaluates its performance relative to other well-characterized CLK inhibitors—T-025, TG003, and SM08502—across a spectrum of cancer subtypes.
Unveiling the Mechanism: The CLK Signaling Pathway
CLK inhibitors exert their anti-tumor effects by interfering with the CLK-mediated phosphorylation of SR proteins. This disruption leads to alterations in pre-mRNA splicing, resulting in the production of non-functional proteins or the degradation of transcripts crucial for cancer cell survival. The pathway is particularly relevant in cancers with high expression of CLK2 or amplification of the MYC oncogene, which renders them more vulnerable to CLK inhibition.
Caption: CLK signaling pathway and the mechanism of action for CLK inhibitors.
Comparative In Vitro Efficacy of CLK Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Clk-IN-T3 and other CLK inhibitors across various cancer cell lines, providing a quantitative comparison of their anti-proliferative activities. Lower IC50 values indicate higher potency.
Table 1: IC50 Values of Clk-IN-T3 and T-025 in Various Cancer Cell Lines
| Cancer Subtype | Cell Line | Clk-IN-T3 IC50 (nM) | T-025 IC50 (nM) | Reference |
| Multiple Myeloma | ARP1 | 273 | - | [1] |
| Multiple Myeloma | H929 | 484 | - | [1] |
| Breast Cancer | MDA-MB-468 | - | ~100 | [2] |
| Colorectal Cancer | HCT116 | - | ~100 | [2] |
| Hematological & Solid Cancers | Panel of 240 cell lines | - | 30-300 | [2] |
Note: A direct comparison of IC50 values between Clk-IN-T3 and T-025 in the same study for a broad panel of cell lines was not available. The growth inhibition profile of T3 (Clk-IN-T3) was found to be similar to that of T-025 in a panel of 60 solid cancer cell lines.[2]
Table 2: IC50 Values of TG003 and SM08502 in Various Cancer Cell Lines
| Cancer Subtype | Cell Line | TG003 IC50 (nM) | SM08502 EC50 (µM) | Reference |
| Prostate Cancer | PC3 | ~10,000-50,000 | - | [3] |
| Prostate Cancer | DU145 | ~10,000-50,000 | - | [3] |
| Triple-Negative Breast Cancer | Panel of 7 cell lines | - | 0.055-0.240 | [4] |
| HR+ Breast Cancer | Panel of 6 cell lines | - | 0.058-0.510 | [4] |
| Colorectal Cancer | SW480 | - | 0.046 | [5] |
Note: TG003 exhibits lower potency in prostate cancer cell lines compared to other inhibitors in their respective sensitive lines. SM08502 shows potent activity in breast and colorectal cancer models.[3][4][5]
Table 3: Enzymatic Inhibitory Activity of CLK Inhibitors
| Inhibitor | CLK1 IC50 (nM) | CLK2 IC50 (nM) | CLK3 IC50 (nM) | CLK4 IC50 (nM) | Reference |
| Clk-IN-T3 | 0.67 | 15 | 110 | - | [6] |
| T-025 (Kd, nM) | 4.8 | 0.096 | 6.5 | 0.61 | [7] |
| TG003 | 20 | 200 | >10,000 | 15 | |
| SM08502 | 8 | 2 | - | 1 | [5] |
Note: T-025 shows particularly high potency against CLK2. Clk-IN-T3 is highly potent against CLK1. TG003 is less effective against CLK2 and CLK3.[5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of CLK inhibitors.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic and cytostatic effects of a compound on cancer cells.
Caption: A generalized workflow for assessing the in vitro efficacy of anti-cancer drugs.
MTT/SRB Assay Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the CLK inhibitor (e.g., Clk-IN-T3) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Staining:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or Sorenson's buffer) to dissolve the formazan (B1609692) crystals.
-
For SRB: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. After staining, wash away the unbound dye and dissolve the bound dye with a Tris-base solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 510 nm for SRB) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using a non-linear regression curve fit.
Western Blot for Phospho-SR Protein Detection
This method is used to confirm the on-target effect of CLK inhibitors by measuring the phosphorylation status of their direct substrates, the SR proteins.
-
Cell Lysis: Treat cancer cells with the CLK inhibitor for a specified time (e.g., 6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated SR proteins (e.g., anti-phospho-SRSF) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in SR protein phosphorylation.
Conclusion
Clk-IN-T3 demonstrates high potency, particularly against CLK1, and shows significant anti-proliferative effects in cancer cell lines such as those from multiple myeloma. Its efficacy profile appears comparable to other potent CLK inhibitors like T-025, especially in solid tumors. The choice of a specific CLK inhibitor for further investigation may depend on the cancer subtype and the specific CLK isoform that is a key driver in that malignancy. For instance, in MYC-driven or CLK2-high cancers, T-025 may be a more targeted choice due to its exceptional potency against CLK2. Conversely, in cancers where CLK1 plays a more dominant role, Clk-IN-T3 could be the preferred agent. This guide provides a foundational comparison to aid researchers in designing future studies to further elucidate the therapeutic potential of these promising anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Clk-IN-T3N: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Clk-IN-T3N, a chemical probe for CDC-like kinase (CLK). The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this compound.
This compound is classified as a combustible solid and is recognized as hazardous, particularly to aquatic life with long-lasting effects.[1] Therefore, it must be disposed of as hazardous waste through an approved waste disposal plant.[1] Improper disposal can lead to environmental contamination and potential health hazards.
Summary of Material Properties and Hazards
To facilitate a clear understanding of the risks associated with this compound, the following table summarizes its key properties and hazard information.
| Property/Hazard | Description | Source |
| Chemical Nature | A chemical probe for CDC-like kinase (CLK), often used as a negative control in research. | |
| Physical Form | Solid powder. | |
| Storage Class | 11 - Combustible Solids. | |
| Water Hazard Class | WGK 3 - Severely hazardous to water. | |
| GHS Hazard Statements (for similar compounds) | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| GHS Precautionary Statements (for similar compounds) | P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
Experimental Protocols for Waste Neutralization (Not Recommended)
Direct chemical neutralization of this compound in a standard laboratory setting is not recommended due to the potential for uncontrolled reactions and the production of hazardous byproducts. The primary and safest method of disposal is through a licensed hazardous waste management company. These companies are equipped with the necessary technology, such as high-temperature incinerators with scrubbers, to safely destroy the compound without releasing harmful substances into the environment.
Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
- Solid Waste: Collect any solid this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, spatulas) in a dedicated, clearly labeled hazardous waste container.
- Liquid Waste: If this compound has been dissolved in a solvent, such as Dimethyl Sulfoxide (DMSO), this solution must be collected as hazardous liquid waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
- Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
2. Waste Container and Labeling:
- Use only approved, chemically resistant containers for waste collection. Ensure containers have a secure, leak-proof lid.
- All waste containers must be clearly labeled with the words "Hazardous Waste."
- The label must also include:
- The full chemical name: "this compound"
- The solvent used (if applicable, e.g., "in DMSO")
- The concentration or estimated amount of the compound.
- The date the waste was first added to the container.
- The name of the principal investigator or research group.
- Appropriate hazard pictograms (e.g., "Harmful," "Environmental Hazard").
3. Storage of Hazardous Waste:
- Store the sealed and labeled hazardous waste containers in a designated, secure area within the laboratory.
- This area should be away from general laboratory traffic and incompatible chemicals.
- Ensure the storage area is well-ventilated.
4. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.
- Do not attempt to dispose of the waste through regular trash or by pouring it down the drain. This is a direct violation of environmental regulations and poses a significant risk.
- Follow all institutional procedures for waste pickup, including any required documentation or online forms.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby building trust in our collective commitment to safety and environmental stewardship.
References
Essential Safety and Operational Protocols for Handling Clk-IN-T3N
Disclaimer: This guide is based on established best practices for handling potent chemical agents in a laboratory setting. As no specific public Safety Data Sheet (SDS) is available for Clk-IN-T3N, these recommendations should be adapted based on a thorough risk assessment of the compound's known or suspected properties. This compound is described as a negative control for a potent and selective CDC-like kinase (CLK) inhibitor, and as such, should be handled with care as a potentially hazardous compound.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure when handling potent chemical compounds like this compound. The required level of protection can vary based on the specific task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves | |
| Handling of Powders/Solids | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant boots or shoe covers | • Chemical-resistant apron• Head covering |
| Handling of Liquids/Solutions | • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over lab coat• Chemical-resistant footwear | • Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots | • Respirator (if aerosols or vapors are generated) |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling this compound.
Preparation and Pre-Handling
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or airborne particles.
-
Decontamination: Ensure that a decontamination solution is readily available in the work area.
-
Waste Disposal Setup: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).[4]
-
PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling area.[5]
Handling the Compound
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound.[4] If handling powders, use techniques that minimize dust generation, such as gentle scooping.[4]
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing. Keep containers covered as much as possible.[4]
-
Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[4]
Post-Handling and Decontamination
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[4]
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[4]
Disposal Plan
As a potent chemical compound, all waste containing this compound must be treated as hazardous chemical waste.[6]
-
Solid Waste: Place unused or expired this compound and contaminated solids (e.g., weighing paper, gloves, pipette tips) in a designated, robust, and sealable hazardous waste container.[7] The container should be clearly labeled "Hazardous Waste" and list "this compound" as a component.[6]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[6] The container must be kept closed when not in use and clearly labeled with "Hazardous Waste" and the chemical contents.[6] Do not dispose of down the drain.[7][8]
-
Container Disposal: Before disposing of empty containers, ensure they are thoroughly decontaminated. Obliterate or remove all labels from the empty container before disposal.[5]
-
Waste Pickup: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the safe handling of a potent chemical compound like this compound from initial preparation to final disposal.
Caption: Workflow for the safe handling of potent chemical compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T3-CLK-N ≥98% (HPLC) [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
